Picroside Ii
Description
RN given for (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6abeta))-isomer; structure in first source
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNILCMFRRDTEY-NUGKWEEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904845 | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39012-20-9, 1961245-47-5 | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961245475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX0PFP9RVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Picroside II?
An In-depth Technical Guide on the Core Mechanism of Action of Picroside II
Introduction
This compound, a primary active iridoid glycoside extracted from the rhizomes of Picrorhiza kurroa, is a compound of significant interest in modern pharmacology.[1] Traditionally used in Chinese and Ayurvedic medicine, this phytoactive molecule has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, anti-apoptotic, neuroprotective, and hepatoprotective effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
The therapeutic efficacy of this compound stems from its ability to modulate multiple critical signaling pathways involved in cellular stress, inflammation, apoptosis, and metabolism. Its action is pleiotropic, targeting key nodes in pathological processes, which accounts for its effectiveness across various disease models.
Anti-inflammatory and Immune Regulatory Effects
This compound exerts potent anti-inflammatory effects by targeting central pathways of the inflammatory cascade, primarily the NF-κB and NLRP3 inflammasome signaling pathways.
-
Inhibition of the TLR4/NF-κB Pathway: In models of diabetic nephropathy and sepsis, this compound has been shown to suppress the expression of Toll-like receptor 4 (TLR4).[3] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] By inhibiting NF-κB activation, this compound downregulates the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
-
Suppression of the NLRP3 Inflammasome: this compound directly inhibits the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of Caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[4][5] This mechanism is crucial in its protective effects against sepsis and in alleviating chondrocyte pyroptosis in osteoarthritis.[4][5]
-
Modulation of MAPK Signaling: The anti-inflammatory effects of this compound are also mediated through the mitogen-activated protein kinase (MAPK) pathway. It has been observed to reduce the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38, which are upstream activators of NF-κB and contribute to inflammasome activation.[5][6]
-
TGF-β Signaling: In the context of lung inflammation, this compound has been found to induce the phosphorylation of Smad2, a key component of the TGF-β signaling pathway, suggesting an alternative anti-inflammatory mechanism associated with this pathway.[7]
Neuroprotective Mechanism
This compound demonstrates significant neuroprotective activity, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Its mechanism is multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and preservation of the blood-brain barrier (BBB).
-
Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS).[8] It achieves this by down-regulating the expression of key ROS-producing enzymes like NADPH oxidase subunit Nox2 and its activator Rac-1.[2][9] This reduction in oxidative stress protects neurons and cerebrovascular structures from damage.[10]
-
Inhibition of Mitochondrial Apoptosis Pathway: A primary neuroprotective mechanism is the inhibition of the intrinsic apoptosis pathway. This compound up-regulates the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[11][12] This stabilizes the mitochondrial membrane, preventing the release of Cytochrome C into the cytoplasm.[8] Consequently, the activation of Caspase-3, the executioner caspase, is suppressed, leading to a reduction in neuronal apoptosis.[8]
-
Inhibition of mPTP Opening: this compound has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP) by downregulating the expression of voltage-dependent anion channel 1 (VDAC1).[13] This action prevents the release of other pro-apoptotic factors like endonuclease G (EndoG).[13]
-
Blood-Brain Barrier (BBB) Protection: The compound protects the integrity of the BBB by reducing the expression of matrix metalloproteinase-2 (MMP-2), ROCK, and MLCK, while increasing the expression of the tight junction protein claudin-5.[2][9]
Hepatoprotective Activities
This compound shows robust protective effects against various forms of liver injury, including non-alcoholic fatty liver disease (NAFLD) and cholestasis.
-
Attenuation of Hepatic Steatosis: In models of NAFLD, this compound reduces intracellular lipid accumulation by modulating fatty acid metabolism.[14][15] It attenuates the expression of fatty acid transport protein 5 (FATP5) and key lipogenic enzymes like sterol regulatory element-binding protein 1 (SREBP-1) and stearoyl-CoA desaturase (SCD).[14][16] This dual action of decreasing fatty acid uptake and synthesis helps alleviate steatosis.
-
Activation of AMPK-Nrf2 Pathway: this compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[17] Activated AMPK subsequently promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant enzymes, thereby protecting hepatocytes from oxidative stress associated with lipid accumulation.[17]
-
FXR-Mediated Anti-Cholestasis: In cholestatic liver injury, this compound acts as an agonist for the farnesoid X receptor (FXR).[18][19] Activation of FXR leads to beneficial changes in bile acid homeostasis: it increases the expression of the bile salt export pump (BSEP) for efflux and decreases the expression of key bile acid synthesis enzymes like CYP7A1 and CYP8B1.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.
Table 1: In Vivo Efficacy of this compound
| Disease Model | Species | Dosage | Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Cerebral I/R Injury | Rat | 10-20 mg/kg | i.p. | Decreased infarct volume, reduced ROS, and inhibited Caspase-3 expression. | [8][20] |
| AlCl₃-induced Amnesia | Mouse | 20 & 40 mg/kg/day | i.g. | Ameliorated learning/memory dysfunction; increased brain SOD activity. | [10] |
| Sepsis (CLP) | Mouse | 20 mg/kg | i.v. | Decreased mortality, enhanced bacterial clearance, inhibited NLRP3/NF-κB. | [4] |
| Diabetic Nephropathy | Mouse | 10 & 20 mg/kg | - | Reduced proteinuria, BUN, Scr; inhibited TLR4/NF-κB pathway. | [3] |
| Cholestatic Liver Injury | Mouse | 0.5, 1, 2 mg/kg | i.p. | Reduced liver damage markers; activated FXR pathway. | [19] |
| Acute Liver Injury | Mouse | 5-20 mg/kg | i.g. | Reduced ALT/AST, decreased MDA, upregulated Bcl-2. |[21] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Model | Concentration | Key Findings | Reference |
|---|---|---|---|---|
| PC12 Cells | Glutamate-induced apoptosis | 1.2 mg/mL | Prevented apoptosis and decreased intracellular ROS. | [10] |
| HepG2 Cells | FFA-induced steatosis | 10 µM | Reduced cellular lipids by 30%; decreased FATP5 and SCD expression. | [14][16] |
| HepG2 Cells | FFA-induced lipotoxicity | 10 µM | Attenuated ROS production and loss of mitochondrial membrane potential. | [22] |
| Chondrocytes | LPS-induced inflammation | 25 & 50 µM | Suppressed Caspase-1, IL-1β, IL-18; inhibited MAPK/NF-κB pathway. | [5] |
| PC12 Cells | H₂O₂-induced oxidative stress | 25 µg/mL | Synergistically protected cells with NGF; decreased ROS and increased survival. |[23][24] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Objective: To induce focal cerebral ischemia to study the neuroprotective effects of this compound.
-
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA). A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the external carotid artery (ECA) stump and advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a designated period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Treatment: this compound (e.g., 20 mg/kg) or vehicle is administered, typically via intraperitoneal injection, at the onset of reperfusion.
-
Outcome Measures: After a reperfusion period (e.g., 24 hours), neurological deficit scores are assessed. Brains are harvested for TTC staining to measure infarct volume, TUNEL assay for apoptosis, and Western blotting for protein expression analysis (e.g., Caspase-3, pERK1/2).[20][25]
-
FFA-Induced Steatosis in HepG2 Cells
-
Objective: To create an in vitro model of NAFLD to investigate the hepatoprotective effects of this compound.
-
Protocol:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS.
-
FFA Solution Preparation: A stock solution of free fatty acids (FFAs) is prepared, typically a 2:1 mixture of oleic acid and palmitic acid, complexed to bovine serum albumin (BSA).
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a period (e.g., 2 hours).
-
Induction of Steatosis: The medium is replaced with a medium containing the FFA-BSA complex (e.g., 500-1000 µM total FFAs) and incubated for 20-24 hours.
-
Outcome Measures: Intracellular lipid accumulation is quantified using Oil Red O staining. Cell lysates are collected for Western blotting or qRT-PCR to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1, FATP5, SCD).[14][15] ROS production can be measured using probes like DCFDA.[22]
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of specific proteins in signaling pathways modulated by this compound.
-
Protocol:
-
Protein Extraction: Cells or tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour, then incubated with a primary antibody (e.g., anti-pERK1/2, anti-Caspase-3, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][26]
-
Conclusion
This compound is a pleiotropic natural compound with a complex and highly integrated mechanism of action. Its ability to concurrently target key nodes in inflammation (NF-κB, NLRP3), apoptosis (Bcl-2/Bax, Caspases), oxidative stress (Nox2, Nrf2), and metabolic regulation (AMPK, FXR) positions it as a promising therapeutic candidate for a range of complex diseases, including neurodegenerative disorders, metabolic liver diseases, and inflammatory conditions. Further research, particularly clinical trials, is warranted to translate these profound preclinical findings into effective therapies for human diseases.
References
- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. qascf.com [qascf.com]
- 4. This compound protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. This compound Inhibits the MEK-ERK1/2-COX2 Signal Pathway to Prevent Cerebral Ischemic Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophilic Lung Inflammation Suppressed by this compound Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on apoptosis induced by renal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]
- 21. This compound | 39012-20-9 [chemicalbook.com]
- 22. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synergistic protective effect of this compound and NGF on PC12 cells against oxidative stress induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 25. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II: A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Picroside II, a valuable iridoid glycoside with significant pharmacological interest. The document details its primary natural sources, biosynthetic pathways, and methods for its extraction, isolation, and quantification. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Natural Occurrence and Sources
This compound is a bioactive compound predominantly found in the plant species Picrorhiza kurroa, a perennial herb native to the Himalayan region.[1][2][3] This plant, belonging to the Scrophulariaceae family, is a well-known medicinal herb in traditional Ayurvedic and Unani medicine systems.[1] While P. kurroa is the most significant commercial source, this compound is also naturally present in other related species, including Neopicrorhiza scrophulariiflora and various species of the genus Veronica, such as Veronica cuneifolia, Veronica hederifolia, Veronica pectinata, Veronica peregrina, and Veronica persica.
The accumulation of this compound varies across different parts of the Picrorhiza kurroa plant. While it was initially believed to be confined to the roots and rhizomes, recent studies have confirmed its presence in the leaves and inflorescence as well.[4][5] The concentration of this compound is highest in the stolons, which are considered the primary storage organs for this compound.[6]
Quantitative Analysis of this compound in Picrorhiza kurroa
The concentration of this compound in Picrorhiza kurroa can vary significantly depending on the plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data from various studies.
Table 1: this compound Content in Different Parts of Picrorhiza kurroa
| Plant Part | This compound Content (% w/w) | Reference |
| Crude Drug (unspecified parts) | 1.23 ± 0.01 | [7] |
| Rhizomes | 0.01 - 3.18 | [5] |
| Callus Culture (16 weeks) | 0.634 ± 0.0012 (mg/g) | [8][9] |
Table 2: this compound Content in Picrorhiza kurroa Extracts Using Various Methods
| Extraction Method | Solvent | This compound Content in Extract (% w/w) | Reference |
| Not Specified | Not Specified | 6.34 ± 0.13 | [7] |
| Soxhlet Extraction (12 hours) | Methanol | 5.212 | [10] |
| Sonication Assisted Extraction (36 mins) | Methanol | 5.291 | [10][11][12] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving multiple pathways, primarily the mevalonate (MVA), methylerythritol phosphate (MEP), shikimate/phenylpropanoid, and iridoid pathways.[4][13][14] The backbone of this compound, catalpol, is derived from the iridoid pathway.[13] The final step in the biosynthesis involves the esterification of catalpol with vanillic acid, which is produced via the degradation of ferulic acid in the phenylpropanoid pathway.[13][15]
Experimental Protocols
Extraction of this compound
Several methods have been developed for the extraction of this compound from Picrorhiza kurroa. Sonication-assisted extraction has been shown to be an efficient method in terms of time and yield.[10][11][12]
Protocol: Sonication-Assisted Extraction
-
Sample Preparation: Dry the plant material (e.g., rhizomes, stolons) at room temperature and grind it into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent to dryness under reduced pressure or at room temperature.[9]
-
-
Storage: Store the dried extract at 4°C for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the accurate quantification of this compound.
Protocol: HPLC Analysis
-
Standard Preparation:
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[10]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
-
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals working with this compound. The detailed information on its natural sources, biosynthesis, and analytical methodologies is intended to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery. The provided protocols and quantitative data serve as a valuable reference for the extraction, isolation, and quality control of this important bioactive compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound: Significance and symbolism [wisdomlib.org]
- 3. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globaljournals.org [globaljournals.org]
- 11. researchgate.net [researchgate.net]
- 12. journalofscience.org [journalofscience.org]
- 13. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa [frontiersin.org]
- 16. file.sdiarticle3.com [file.sdiarticle3.com]
- 17. journalirjpac.com [journalirjpac.com]
Bioavailability and pharmacokinetics of Picroside II
An In-Depth Technical Guide on the Bioavailability and Pharmacokinetics of Picroside II
Introduction
This compound, an iridoid glycoside, is a primary bioactive constituent isolated from the roots and rhizomes of plants from the Picrorhiza genus, such as Picrorhiza kurroa and Picrorhiza scrophulariiflora.[1][2] These plants have a long history of use in traditional medicine for treating ailments affecting the liver and other conditions.[3] Modern pharmacological studies have substantiated many of these traditional uses, revealing that this compound possesses a range of beneficial properties, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2][4] Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a therapeutic agent, as these parameters determine the concentration and duration of the compound's presence at its target sites. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, detailed experimental protocols for its study, and a look into the molecular pathways it modulates.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in animal models, primarily rats. Studies consistently indicate that this compound exhibits low oral bioavailability.[3][5] After intravenous administration, its plasma concentration decreases rapidly, suggesting swift distribution and elimination.[5] The pharmacokinetic behavior appears to be linear within a dose range of 5 to 20 mg/kg in dogs.[5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in Sprague-Dawley rats following single intravenous (IV) and oral (PO) administrations.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | - | 135.2 ± 31.5 |
| AUC(0-t) (ng·h/mL) | 145.7 ± 25.4 | 148.6 ± 28.7 |
| AUC(0-∞) (ng·h/mL) | 147.3 ± 26.1 | 154.8 ± 30.1 |
| t1/2 (h) | 1.3 ± 0.3 | 2.1 ± 0.6 |
| MRT(0-t) (h) | 1.1 ± 0.2 | 2.7 ± 0.5 |
| CL (L/h/kg) | 6.8 ± 1.2 | - |
| Vz (L/kg) | 12.9 ± 1.8 | - |
| Absolute Bioavailability | - | 1.05% |
Data sourced from a study on Sprague-Dawley rats.[6] Parameters include: Time to maximum concentration (Tmax), Maximum concentration (Cmax), Area under the concentration-time curve from time 0 to the last measurement (AUC(0-t)), Area under the concentration-time curve extrapolated to infinity (AUC(0-∞)), Half-life (t1/2), Mean residence time (MRT), Clearance (CL), and Volume of distribution (Vz).
Metabolism
The low oral bioavailability of this compound is largely attributed to its metabolism.[3] Intestinal microbial flora are believed to play a significant role in its biotransformation.[3][5] A detailed investigation in rats identified thirteen metabolites, revealing four primary metabolic pathways:[1]
-
Deglycosylation: Removal of the glucose moiety to produce an aglycone, which is then subject to further reactions like glucuronidation.[1]
-
Ester Bond Hydrolysis: Cleavage of the ester linkage to form vanillic acid, which undergoes subsequent conjugation with sulfates, glycine, or glucuronic acid.[1]
-
Direct Glucuronidation: Conjugation with glucuronic acid, which results in a predominant metabolite found in plasma.[1]
-
Direct Sulfation: Direct conjugation with a sulfate group.[1]
Experimental Protocols
The study of this compound pharmacokinetics typically involves animal models and sensitive analytical techniques for quantification in biological matrices.
Typical Experimental Workflow
The diagram below illustrates a standard workflow for an in vivo pharmacokinetic study in rats.
Caption: A typical experimental workflow for a this compound pharmacokinetic study.
Animal Models and Dosing
-
Species: Sprague-Dawley or Wistar rats are commonly used.[3][6]
-
Administration Routes: For oral bioavailability studies, both intravenous (IV) and oral (PO) routes are necessary.[6][7] IV administration is often performed via the tail vein, while oral dosing is done by gavage.[6][7] Intraperitoneal (IP) injections have also been used in pharmacodynamic studies.[8][9]
-
Dosage: Doses in pharmacokinetic studies have ranged from 1 mg/kg (IV) to 10 mg/kg (PO).[6] Pharmacodynamic and toxicity studies have used a wider range of doses.[4][9] The compound is typically dissolved in a vehicle like normal saline.[9]
Sample Collection and Preparation
-
Matrix: Blood is the primary biological matrix, collected at multiple time points post-administration (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 12h, 24h).[6][10]
-
Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[10]
-
Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, often using acetonitrile, to remove interfering macromolecules.[11][12]
Analytical Methodology
A sensitive and selective analytical method is required for the accurate quantification of this compound in plasma.
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is the standard.[3][11] UPLC-MS/MS offers high sensitivity and selectivity.[6]
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is typically used for separation.[3][6]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like 0.1% formic acid or an ammonium acetate buffer) is common.[3][6]
-
-
Detection (MS/MS):
-
Validation: The method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[6][11] The lower limit of quantification (LOQ) for this compound in plasma is typically in the low ng/mL range.[11][13]
Modulated Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, apoptosis, and oxidative stress.
Inhibition of the MAPK/NF-κB/NLRP3 Pathway
This compound has been shown to suppress inflammation and pyroptosis by inhibiting the MAPK/NF-κB signaling pathway, which in turn prevents the activation of the NLRP3 inflammasome.[14][15] This is particularly relevant in conditions like osteoarthritis.[14]
Caption: this compound inhibits the MAPK/NF-κB/NLRP3 inflammasome pathway.
Inhibition of Mitochondrial Apoptosis Pathway
In the context of ischemia-reperfusion (I/R) injury, this compound provides neuroprotection by inhibiting key steps in the mitochondrial-mediated apoptosis pathway.[16][17] It reduces oxidative stress, preserves mitochondrial integrity, and prevents the release of pro-apoptotic factors.[16]
Caption: this compound inhibits mitochondrial-mediated apoptosis in I/R injury.
Conclusion
This compound is a pharmacologically active compound with significant therapeutic potential. However, its clinical utility is hampered by very low oral bioavailability, primarily due to extensive metabolism. Pharmacokinetic studies in rats have established its rapid clearance and distribution following systemic administration. The development of sensitive UPLC-MS/MS methods has been crucial for accurately characterizing its concentration profile in biological fluids. Further research aimed at improving the oral bioavailability of this compound, perhaps through novel drug delivery systems or structural modification, is essential. A thorough understanding of its pharmacokinetic-pharmacodynamic relationship, including its interaction with key signaling pathways, will continue to guide its journey from a traditional remedy to a modern therapeutic agent.
References
- 1. Characterization of this compound metabolites in rats by ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. [Effect of this compound on ERK1/2 Signal Pathway in Cerebral lschemic Injury Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on hind limb ischemia reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II: A Technical Guide to its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the core signaling pathways.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. The primary pathways implicated in its mechanism of action include the NF-κB, MAPK, and NLRP3 inflammasome pathways. Evidence also suggests its involvement in the TLR4, PI3K/Akt, and JAK-STAT signaling cascades.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3][4]
Mechanism of Action:
In the canonical NF-κB pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
This compound intervenes in this process by inhibiting the phosphorylation of IκBα and the subsequent phosphorylation of the p65 subunit.[3] This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB-dependent inflammatory mediators.[3][4]
Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB pathway by blocking IKK and p65 phosphorylation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway, comprising cascades of kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to modulate this pathway to exert its anti-inflammatory effects.[5]
Mechanism of Action:
Upon stimulation by inflammatory agents like LPS, the JNK, ERK, and p38 MAPKs are phosphorylated and activated. These activated kinases, in turn, can activate transcription factors such as AP-1, leading to the production of inflammatory mediators. The MAPK pathway can also act upstream of NF-κB, contributing to its activation.[5]
This compound treatment significantly reduces the phosphorylation levels of JNK, ERK, and p38 in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.
Signaling Pathway Diagram:
Caption: this compound attenuates inflammation by inhibiting the phosphorylation of p38, JNK, and ERK.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound has been shown to suppress the activation of the NLRP3 inflammasome.[1][6]
Mechanism of Action:
Activation of the NLRP3 inflammasome is a two-step process. A priming signal, often mediated by NF-κB, leads to the increased expression of NLRP3 and pro-IL-1β. A second activation signal then triggers the assembly of the inflammasome complex, leading to caspase-1 activation and subsequent cleavage of pro-IL-1β and pro-IL-18.
This compound inhibits the NLRP3 inflammasome pathway by suppressing both the priming step, through its inhibition of the NF-κB pathway, and the activation step.[1][6] This leads to a significant reduction in the levels of active caspase-1, IL-1β, and IL-18.[1]
Signaling Pathway Diagram:
Caption: this compound inhibits NLRP3 inflammasome activation, reducing IL-1β and IL-18 production.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | % Reduction (approx.) | Reference |
| A549 (Human Lung Epithelial) | LPS (4 μg/mL) | 40, 80, 160 μg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent | [3] |
| Chondrocytes | LPS (1 μg/mL) | 25, 50 μM | p-JNK, p-ERK, p-p38, p-p65 | Significant reduction | [5] |
| Chondrocytes | LPS (1 μg/mL) | 25, 50 μM | Caspase-1, IL-18, IL-1β | Significantly suppressed | [5] |
| THP-1 (Human Monocytic) | LPS + ATP/Nigericin | Not specified | NLRP3 inflammasome | Notably decreased | [6] |
Table 2: In Vivo Effects of this compound on Inflammatory Models
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Mice | LPS-induced acute lung injury | Not specified | Decreased TNF-α, IL-1β, IL-6; Alleviated lung pathology | [4] |
| Mice | Dextran Sulfate Sodium (DSS)-induced ulcerative colitis | Not specified | Relieved UC symptoms; Decreased NLRP3 and inflammatory factors | [6] |
| Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | Not specified | Reduced subchondral bone destruction and osteophyte formation | [5] |
| Rats | Middle cerebral artery occlusion (MCAO) | 10 mg/kg | Downregulated TLR4, NF-κB, and TNF-α | [7] |
| Mice | Streptozotocin (STZ)-induced diabetic nephropathy | Not specified | Inhibited kidney injury and pro-inflammatory cytokine production | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung adenocarcinoma), human chondrocytes, THP-1 (human monocytic leukemia).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS for a further period (e.g., 24 hours).
Western Blot Analysis
This technique is used to quantify the protein levels of key signaling molecules.
-
Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, NLRP3, Caspase-1, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis to quantify protein expression.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.
-
Sample Collection: Cell culture supernatants or animal serum are collected.
-
Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The relative expression of target genes (e.g., TNF-α, IL-1β, IL-6, IκBα, NF-κB p65) is quantified by real-time PCR using SYBR Green or TaqMan probes. The expression levels are typically normalized to a housekeeping gene such as GAPDH or β-actin.
Immunofluorescence
This technique is used to visualize the localization of proteins within cells.
-
Cell Preparation: Cells are grown on coverslips, treated as required, and then fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65). After washing, a fluorescently labeled secondary antibody is applied.
-
Imaging: The coverslips are mounted with a DAPI-containing medium (to stain the nuclei), and images are captured using a fluorescence microscope. This allows for the visualization of protein translocation, for instance, of NF-κB p65 from the cytoplasm to the nucleus.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB, MAPK, and NLRP3 inflammasome pathways. The quantitative data and experimental evidence robustly support its role in downregulating the production of inflammatory mediators. The detailed methodologies and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further investigate and potentially harness the therapeutic benefits of this compound in the development of novel anti-inflammatory agents.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Rat Lung and A549 Cell Against LPS-Induced Inflammation by the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qascf.com [qascf.com]
A Technical Guide to the Hepatoprotective Properties of Picroside II Against Toxins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa, has demonstrated significant hepatoprotective effects against a variety of toxins in numerous preclinical studies. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing a detailed overview of its impact on key signaling pathways involved in liver injury. We present a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the molecular pathways and experimental workflows to facilitate further research and drug development in the field of hepatoprotection.
Introduction
Drug-induced liver injury (DILI) and other toxin-mediated hepatopathies represent a significant clinical challenge. The complex pathophysiology, often involving oxidative stress, inflammation, and apoptosis, necessitates the development of therapeutic agents with multifaceted mechanisms of action. This compound has emerged as a promising natural compound with potent hepatoprotective properties. It has been shown to mitigate liver damage induced by toxins such as acetaminophen (APAP), carbon tetrachloride (CCl4), D-galactosamine (D-GalN), and lipopolysaccharide (LPS). This guide provides an in-depth analysis of the scientific evidence supporting the hepatoprotective efficacy of this compound.
Mechanisms of Hepatoprotection
This compound exerts its protective effects on the liver through several interconnected mechanisms, primarily centered around the mitigation of oxidative stress, inhibition of inflammation, and prevention of apoptosis.
Antioxidant Effects
A primary mechanism of this compound's hepatoprotective action is its ability to bolster the liver's antioxidant defense systems. It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[1][2]. This antioxidant activity helps to neutralize reactive oxygen species (ROS) that are often generated during the metabolism of hepatotoxins.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3][4]. Furthermore, this compound can modulate the JAK2/STAT3 signaling pathway, which is also involved in inflammatory processes[5].
Anti-apoptotic and Anti-pyroptotic Effects
By preventing toxin-induced apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death), this compound helps to preserve hepatocyte viability. It achieves this by modulating the expression of key proteins in the apoptotic cascade. Specifically, this compound has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting the mitochondrial pathway of apoptosis[2][6]. It also inhibits the activation of caspase-3, a key executioner caspase[5][7]. Furthermore, this compound has been shown to inhibit pyroptosis by downregulating the expression of caspase-1[3].
Modulation of Key Signaling Pathways
Several critical signaling pathways are modulated by this compound to confer its hepatoprotective effects.
-
AMPK-Nrf2 Pathway: this compound has been shown to activate the AMP-activated protein kinase (AMPK)-Nrf2 signaling pathway[8][9]. Activation of AMPK can lead to the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.
-
JAK2/STAT3 Pathway: In the context of severe acute pancreatitis-induced liver injury, this compound has been found to reduce the phosphorylation of JAK2 and STAT3, thereby inhibiting this pro-inflammatory signaling cascade[5].
-
NF-κB Pathway: this compound can suppress the activation of the NF-κB pathway, which is a critical step in the inflammatory response to liver injury[3][4]. By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
-
Mitochondrial Protection: this compound helps to maintain mitochondrial integrity and function, which is often compromised during toxin-induced liver injury. It protects the mitochondrial membrane structure, enhances the activity of mitochondrial ATPase, and regulates the balance of hepatic energy metabolism[6]. By inhibiting the release of cytochrome c from the mitochondria, it blocks a key step in the intrinsic apoptotic pathway[7].
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from various studies investigating the hepatoprotective effects of this compound against different toxins.
Table 1: Effects of this compound on Liver Injury Markers
| Toxin | Model | This compound Dose | ALT Levels | AST Levels | Reference |
| CCl4 | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |
| D-GalN | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |
| APAP | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly decreased | [1] |
| LPS/D-GalN | Mice | 20 mg/kg | Significantly decreased | Significantly decreased | [3] |
| ANIT | Mice | Not specified | Significantly decreased | Not specified | [10] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; CCl4: Carbon Tetrachloride; D-GalN: D-galactosamine; APAP: Acetaminophen; LPS: Lipopolysaccharide; ANIT: Alpha-naphthylisothiocyanate.
Table 2: Effects of this compound on Oxidative Stress Markers
| Toxin | Model | This compound Dose | MDA Levels | SOD Activity | GSH-Px Activity | Reference |
| CCl4 | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |
| D-GalN | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |
| APAP | Mice | 5, 10, 20 mg/kg | Significantly decreased | Significantly increased | Significantly increased | [1] |
| D-GalN/LPS | Mice | 10 mg/kg | Significantly decreased | Significantly increased | Not specified | [2] |
| SAP | Rats | Not specified | Significantly decreased | Significantly increased | Not specified | [5] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; SAP: Severe Acute Pancreatitis.
Table 3: Effects of this compound on Inflammatory Cytokines
| Toxin/Condition | Model | This compound Dose | TNF-α Levels | IL-6 Levels | IL-1β Levels | Reference |
| SAP | Rats | Not specified | Significantly decreased | Significantly decreased | Not specified | [5] |
| LPS/D-GalN | Mice | 20 mg/kg | Significantly decreased | Significantly decreased | Significantly decreased | [3] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1-beta.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's hepatoprotective effects.
Animal Models of Liver Injury
-
CCl4-Induced Liver Injury: Male Kunming mice are intraperitoneally (i.p.) injected with a 0.1% solution of CCl4 in olive oil at a dose of 10 mL/kg body weight. This compound (at varying doses, e.g., 5, 10, 20 mg/kg) is administered orally for a specified number of days prior to CCl4 administration[1].
-
D-GalN/LPS-Induced Liver Injury: Male C57BL/6 mice are injected i.p. with D-galactosamine (e.g., 700 mg/kg) and lipopolysaccharide (e.g., 10 μg/kg). This compound (e.g., 20 mg/kg) is administered i.p. at various time points (e.g., 1, 6, 12, and 24 hours) before the D-GalN/LPS challenge[3].
-
Acetaminophen (APAP)-Induced Liver Injury: Mice are fasted overnight and then administered APAP (e.g., 300 mg/kg) via i.p. injection. This compound is given orally for a set period before APAP administration[6].
Biochemical Assays
-
Serum Transaminase Levels (ALT and AST): Blood samples are collected from animals, and serum is separated by centrifugation. ALT and AST levels are measured using commercially available assay kits according to the manufacturer's instructions.
-
Oxidative Stress Markers (MDA, SOD, GSH-Px): Liver tissues are homogenized in cold saline. The homogenates are then used to measure MDA content (e.g., using the thiobarbituric acid reactive substances assay), SOD activity (e.g., using the xanthine oxidase method), and GSH-Px activity (e.g., using a colorimetric method) with corresponding commercial kits.
-
Inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Serum levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.
Molecular Biology Techniques
-
Western Blot Analysis: Liver tissues or cultured hepatocytes are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from liver tissues or cells using a reagent like TRIzol. The RNA is then reverse-transcribed into cDNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix and specific primers for the genes of interest. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.
Histopathological Examination
Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 μm thick slices. The sections are then stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammatory cell infiltration.
Visualization of Pathways and Workflows
Diagram 1: this compound's Modulation of the AMPK-Nrf2 Pathway
Caption: this compound activates the AMPK-Nrf2 signaling pathway to enhance antioxidant defenses.
Diagram 2: Inhibition of the NF-κB Inflammatory Pathway by this compound
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Diagram 3: Experimental Workflow for Assessing Hepatoprotection
Caption: A typical experimental workflow for evaluating the hepatoprotective effects of this compound.
Conclusion and Future Directions
The evidence strongly supports the hepatoprotective properties of this compound against a range of toxins. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, makes it a compelling candidate for further development as a therapeutic agent for liver diseases. Future research should focus on elucidating the precise molecular targets of this compound, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, and ultimately, translating these promising preclinical findings into well-designed clinical trials. The detailed information provided in this guide aims to serve as a valuable resource for researchers dedicated to advancing the field of hepatoprotection.
References
- 1. Anti-lipid peroxidation and protection of liver mitochondria against injuries by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 5. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, an iridoid glycoside, is a primary bioactive constituent isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region.[1][2] Traditionally used in Ayurvedic medicine for various ailments, modern pharmacological studies have increasingly focused on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, liver damage, and cancer.[3][4] this compound has emerged as a promising therapeutic agent for its ability to counteract oxidative stress through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant defense pathways.[1]
This technical guide provides an in-depth analysis of the antioxidant and free radical scavenging activities of this compound. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary strategies:
-
Direct Free Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species. This is achieved through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), where the this compound molecule donates an electron or hydrogen atom to the unstable free radical, thereby stabilizing it and terminating the damaging chain reaction.[5][6] Studies have demonstrated its capacity to scavenge superoxide anions, hydroxyl radicals, and other ROS.[7][8][9]
-
Upregulation of Endogenous Antioxidant Systems: Perhaps more significantly, this compound enhances the cell's intrinsic antioxidant defenses. It achieves this by activating key transcription factors and signaling pathways, most notably the Nrf2/HO-1 pathway, which leads to the increased expression of a suite of protective enzymes.[10][11] This indirect mechanism provides a more sustained and potent defense against oxidative insults.
Modulation of Key Signaling Pathways
This compound's ability to fortify cellular antioxidant defenses is primarily mediated by its influence on critical signaling cascades.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[12]
This compound has been shown to activate this pathway, leading to the upregulation of several critical phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin (which is then converted to the potent antioxidant bilirubin), carbon monoxide, and free iron.[11]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.[13][14]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[13][14]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[13]
By activating the Nrf2/HO-1 axis, this compound enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[10][15]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a potent activator of NF-κB.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Oxidative stress leads to the activation of IκB kinase (IKK), which phosphorylates and degrades IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, which can further exacerbate ROS production.[16][17]
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It can prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[16] By curbing inflammation, this compound indirectly reduces the overall oxidative burden on the cell.
Experimental Protocols and Data
The antioxidant potential of this compound has been substantiated through a variety of in vitro and in vivo experimental models.
In Vitro Free Radical Scavenging Assays
These assays quantify the direct ability of this compound to neutralize synthetic or generated free radicals.
Table 1: Summary of In Vitro Radical Scavenging Activity of this compound and Related Extracts
| Assay Type | Compound/Extract | IC50 / Activity | Reference Compound | Source |
| DPPH Radical Scavenging | P. kurroa Butanol Extract | IC50: 12.5 µg/ml | Ascorbic Acid (IC50: 10.2 µg/ml) | [18] |
| DPPH Radical Scavenging | P. kurroa Ethyl Acetate Extract | IC50: 14.1 µg/ml | Ascorbic Acid (IC50: 10.2 µg/ml) | [18] |
| ABTS Radical Scavenging | P. kurroa Butanol Extract | IC50: 14.2 µg/ml | Ascorbic Acid (IC50: 12.1 µg/ml) | [18] |
| ABTS Radical Scavenging | P. kurroa Ethyl Acetate Extract | IC50: 16.5 µg/ml | Ascorbic Acid (IC50: 12.1 µg/ml) | [18] |
| Superoxide Radical Scavenging | Spondias pinnata Extract | IC50: 13.46 µg/ml | Quercetin | [9] |
| Hydroxyl Radical Scavenging | Spondias pinnata Extract | IC50: 112.18 µg/ml | Mannitol | [9] |
| (Note: Data for specific radicals often comes from extracts rich in this compound or from compounds with similar structures, illustrating typical activity ranges.) |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [19][20][21]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the scavenging activity.
-
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, mix a volume of the this compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [19][22][23]
-
Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation back to its colorless neutral form. The decrease in absorbance is measured to quantify antioxidant activity.
-
Methodology:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at ~734 nm.
-
Add a small volume of the this compound sample to a larger volume of the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6-7 minutes), measure the absorbance at ~734 nm.
-
Calculate the scavenging percentage and IC50 value as described for the DPPH assay.
-
-
Cell-Based Antioxidant Assays
These assays provide more biologically relevant data by assessing antioxidant activity within a cellular context, accounting for uptake and metabolism.
Table 2: Effects of this compound on Cellular Oxidative Stress Markers and Endogenous Antioxidant Enzymes
| Model System | Stressor | This compound Treatment | Observed Effect | Source |
| PC12 Cells | Glutamate | Pre-treatment | Decreased intracellular ROS levels; Enhanced cell viability | [7][24] |
| Rat Model | AlCl₃-induced amnesia | 20 and 40 mg/kg/day | Significantly increased Superoxide Dismutase (SOD) activity in the brain | [7][24] |
| Rat Model | Severe Acute Pancreatitis | Treatment | Increased SOD levels; Decreased Malondialdehyde (MDA) levels | [25] |
| Rat Model | Cerebral Ischemia-Reperfusion | 10-20 mg/kg | Scavenged ROS content; Decreased cerebral infarction volume | [8] |
| Mouse Model | Tyloxapol-induced NAFLD | Pre-treatment | Reduced ROS levels; Increased MPO levels | [10] |
Experimental Protocols:
-
Cellular Antioxidant Activity (CAA) Assay [26][27][28][29]
-
Principle: This assay uses a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. ROS, induced by a generator like AAPH, oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent this oxidation, resulting in lower fluorescence.
-
Methodology:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells and incubate them with DCFH-DA (e.g., 25 µM) for 1 hour.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound along with the peroxyl radical initiator AAPH (e.g., 600 µM).
-
Immediately place the plate in a fluorescence reader and measure emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time. Quercetin is used as a standard.
-
Activity is expressed as CAA units, where 1 CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
-
-
Measurement of Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx) [13][14][30]
-
Principle: Commercially available assay kits are typically used to measure the specific activity of each enzyme in cell or tissue lysates. These are colorimetric or fluorescence-based assays that measure the consumption of a substrate or the generation of a product resulting from the enzyme's catalytic activity.
-
Methodology (General):
-
Culture cells and treat with this compound, with or without an oxidative stressor (e.g., H₂O₂).
-
Harvest and lyse the cells to prepare a protein extract. For in vivo studies, homogenize tissue samples.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Perform the SOD, CAT, and GPx activity assays on the lysate according to the manufacturer's instructions for the specific kits.
-
Normalize the enzyme activity to the total protein content (e.g., U/mg protein).
-
-
Conclusion and Future Perspectives
This compound demonstrates significant antioxidant and free radical scavenging capabilities through a compelling dual mechanism. It not only directly neutralizes harmful reactive oxygen species but also enhances the cell's innate defense systems by activating the Nrf2/HO-1 signaling pathway and mitigating pro-inflammatory responses via inhibition of the NF-κB cascade.[1][10][16] The evidence from in vitro, cellular, and in vivo studies strongly supports its protective effects against oxidative stress-induced damage in various pathological contexts, including neurodegeneration and liver injury.[24][31]
However, it is noteworthy that some studies suggest the effects of this compound can be context-dependent. For instance, while pre-administration can protect against toxin-induced liver injury, administration after the injury has been initiated may paradoxically exacerbate damage, highlighting the critical importance of timing in therapeutic interventions.[31][32][33]
For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its molecular targets, and conducting well-designed clinical trials to translate its potent antioxidant activities into effective therapies for human diseases driven by oxidative stress.
References
- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Free radicals and their impact on health and antioxidant defenses: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. worldscientific.com [worldscientific.com]
- 25. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. zen-bio.com [zen-bio.com]
- 29. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 30. biozoojournals.ro [biozoojournals.ro]
- 31. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Picroside II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside II, an iridoid glycoside extracted from the roots and rhizomes of Picrorhiza kurroa, is a phytochemical with a growing body of scientific evidence supporting its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological effects of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. The guide details the neuroprotective, anti-inflammatory, and hepatoprotective mechanisms of this compound, with a focus on its modulation of key signaling pathways. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and development of this promising natural compound.
Chemical Structure and Physicochemical Properties
This compound is a complex iridoid glycoside with the molecular formula C₂₃H₂₈O₁₃ and a molecular weight of 512.46 g/mol .[1][2] Its chemical structure consists of a catalpol aglycone esterified with vanillic acid and linked to a glucose molecule.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate[2] |
| CAS Number | 39012-20-9[1] |
| Molecular Formula | C₂₃H₂₈O₁₃[1] |
| Molecular Weight | 512.46 g/mol [1] |
| SMILES String | COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO--INVALID-LINK--O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O[2] |
| InChI Key | AKNILCMFRRDTEY-NUGKWEEESA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 130-135 °C | [3] |
| Solubility | Water: 2.46 mg/mL | [3] |
| Ethanol: 1 mg/mL | [1] | |
| DMSO: 30 mg/mL | [4] | |
| DMF: 30 mg/mL | [4] | |
| logP | -0.09675 | [3] |
| pKa | 7.80 | [3] |
Pharmacological Properties and Mechanism of Action
This compound has demonstrated a wide range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[5] These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by targeting key inflammatory pathways. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By suppressing the expression of TLR4 and the subsequent phosphorylation of IκBα and p65, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6]
Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK)/NF-κB/NLRP3 inflammasome pathway.[7] It inhibits the phosphorylation of key MAPK proteins (JNK, ERK, and p38) and p65, leading to the suppression of NLRP3 inflammasome activation and a reduction in the release of mature IL-1β and IL-18.[7]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia-reperfusion injury.[4] Its neuroprotective mechanism involves the inhibition of oxidative stress, apoptosis, and inflammation in neuronal cells.[8] In models of cerebral ischemia, this compound has been shown to reduce infarct volume and improve neurological function.[4]
A key mechanism underlying its neuroprotective action is the inhibition of the mitochondria-cytochrome C signaling pathway of apoptosis.[9] By preventing the release of cytochrome C from the mitochondria, this compound down-regulates the expression of caspase-3, a key executioner of apoptosis.[9] Additionally, this compound has been found to inhibit the activation of the ERK1/2 signaling pathway, which is involved in neuronal apoptosis following cerebral ischemia.
Hepatoprotective Activity
This compound is well-documented for its hepatoprotective effects against various liver injuries, including cholestasis and nonalcoholic fatty liver disease (NAFLD).[10] In models of cholestatic liver injury, this compound has been shown to activate the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.[10] This activation leads to the regulation of transporters and enzymes involved in bile acid synthesis and efflux, thereby reducing the accumulation of toxic bile acids in the liver.[10]
In the context of NAFLD, this compound has been found to attenuate fatty acid accumulation in hepatocytes by modulating the expression of genes involved in fatty acid uptake and synthesis, such as fatty acid transport protein 5 (FATP5) and stearoyl-CoA desaturase (SCD).[11]
Pharmacokinetics and Metabolism
Studies in rats have shown that this compound has low oral bioavailability.[6][12] Following oral administration, this compound undergoes extensive metabolism, primarily by the intestinal microbial flora.[12][13] The major metabolic pathways include deglycosylation, hydrolysis of the ester bond to form vanillic acid, and direct conjugation with glucuronic acid or sulfate.[13] Despite its low oral bioavailability, this compound has been shown to distribute to various tissues, including the liver, and can cross the blood-brain barrier.[6]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Cmax (ng/mL) | 15.6 ± 4.2 | 1856.7 ± 234.5 | [14] |
| Tmax (h) | 0.25 | 0.083 | [14] |
| AUC(0-t) (ng·h/mL) | 45.3 ± 10.8 | 678.9 ± 98.7 | [14] |
| Bioavailability (%) | ~1.5 | - | [14] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of this compound can be performed as follows:[15]
-
Chromatographic System: A Waters binary HPLC system with a Waters HPLC pump 515, dual λ absorbance detector 2487, and Empower II software.
-
Column: Sunfire C18 column (4.6 × 250 mm, 5 µm) operated at ambient temperature.
-
Mobile Phase: Isocratic elution with methanol and water (40:60, v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at 270 nm.
-
Run Time: 40 minutes for standard compounds and 45 minutes for samples.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol). Filter the extract through a 0.22 µm filter before injection.
-
Analysis: Inject the prepared samples and standards into the HPLC system. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
In Vitro Neuroprotection Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced injury in PC12 cells.[16]
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 5% fetal bovine serum, 10% horse serum, and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed PC12 cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Injury: Add H₂O₂ to the cell culture medium to induce oxidative stress and neuronal injury.
-
Cell Viability Assessment: After a 24-hour incubation period, assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated cells).
In Vivo Model of Cerebral Ischemia-Reperfusion Injury in Rats
This protocol outlines the establishment of a middle cerebral artery occlusion (MCAO) model in rats to study the neuroprotective effects of this compound.[4]
-
Animal Model: Use male Wistar rats (or a similar strain) of appropriate weight.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., chloral hydrate).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a monofilament nylon suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) to induce ischemia. After the ischemic period, withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a specific time point relative to the ischemic event (e.g., at the onset of reperfusion).
-
Neurological Assessment: At various time points post-reperfusion, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the cell culture medium to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a 24-hour incubation period, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA and the Griess reagent, respectively.
-
Cell Viability Assessment: Assess the cytotoxicity of this compound and LPS on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its demonstrated efficacy in preclinical models of inflammatory, neurological, and hepatic disorders, coupled with a growing understanding of its molecular mechanisms of action, positions it as a strong candidate for further drug development. This technical guide provides a solid foundation of data and methodologies to support and guide future research into the therapeutic potential of this compound. Further investigations, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, are warranted to fully elucidate its therapeutic value.
References
- 1. qascf.com [qascf.com]
- 2. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qascf.com [qascf.com]
- 4. mdpi.com [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of this compound metabolites in rats by ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 15. journalirjpac.com [journalirjpac.com]
- 16. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II as a Regulator of the MAPK/NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside II, a primary bioactive iridoid glycoside from Picrorhiza kurroa, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] A substantial body of evidence indicates that this compound exerts its therapeutic effects by modulating key cellular signaling pathways, prominently the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. These pathways are central to the inflammatory response, making this compound a promising candidate for the development of novel therapeutics for a range of inflammatory conditions, including osteoarthritis, neuroinflammation, and ischemia-reperfusion injury.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the regulatory role of this compound on the MAPK/NF-κB pathway.
Introduction: The MAPK/NF-κB Signaling Axis
The MAPK and NF-κB signaling pathways are critical transducers of extracellular signals into intracellular responses, governing processes such as inflammation, cell proliferation, apoptosis, and immunity.
-
MAPK Pathway: This cascade involves a series of protein kinases—including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK—that become sequentially phosphorylated and activated in response to stimuli like cytokines and stress.[3] Activation of these kinases leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[3]
-
NF-κB Pathway: NF-κB is a master regulator of inflammation.[5] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA promoter regions and initiates the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, IL-6, and NLRP3 inflammasome components.[3][5]
Crosstalk between the MAPK and NF-κB pathways is extensive, with MAPK signaling often acting upstream to activate the IKK complex, thus amplifying the inflammatory response.
Mechanism of Action: this compound Modulation
This compound primarily functions as an inhibitor of the MAPK/NF-κB signaling axis. Its mechanism involves blocking key phosphorylation events that are necessary for pathway activation.
In response to inflammatory stimuli like Lipopolysaccharide (LPS), the phosphorylation of JNK, ERK, p38, and the NF-κB p65 subunit is significantly increased.[5] Treatment with this compound has been shown to dose-dependently reverse these effects. By inhibiting the phosphorylation of the upstream MAPKs (JNK, ERK, p38), this compound effectively dampens the signal that leads to NF-κB activation.[3] This action prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the nuclear translocation of its active p65 subunit.[3][5] This blockade ultimately suppresses the transcription of a wide array of pro-inflammatory mediators.[3]
Quantitative Data Summary
The inhibitory effects of this compound on the MAPK/NF-κB pathway have been quantified in various experimental models. The following tables summarize key findings.
Table 1: Summary of In Vitro Quantitative Data
| Cell Type | Stimulus | This compound Concentration | Target Protein/Molecule | Result | Reference |
| Mouse Chondrocytes | LPS | 25 µM, 50 µM | p-JNK, p-ERK, p-p38, p-p65 | Significant reduction in phosphorylation | [3][5] |
| Mouse Chondrocytes | LPS | 25 µM, 50 µM | Caspase-1, IL-18, IL-1β | Significant suppression of expression levels | [3][5] |
| Human Lung A549 Cells | LPS (4 µg/mL) | 40, 80, 160 µg/mL | p-IκBα, p-p65 | Dose-dependent suppression of phosphorylation | |
| Human Lung A549 Cells | LPS (4 µg/mL) | 40, 80, 160 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in cytokine levels |
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | Condition | This compound Dosage | Target Protein/Molecule | Result | Reference |
| Rat | Cerebral Ischemia | 20 mg/kg (i.p.) | p-ERK1/2 | Significant decrease in expression | |
| Mouse | Osteoarthritis (DMM surgery) | N/A | Subchondral bone destruction | Effective reduction | [3][5] |
Detailed Experimental Protocols
Reproducing the findings on this compound requires standardized methodologies. Below are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Seeding: Culture primary cells (e.g., chondrocytes) or cell lines (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates or 100 mm dishes until they reach 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the media and incubate for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine expression).
-
Harvesting: Wash cells with ice-cold PBS and lyse them for downstream applications like Western blotting or qRT-PCR.
Western Blotting for Protein Phosphorylation
This protocol is used to quantify the levels of total and phosphorylated proteins in the MAPK and NF-κB pathways.
-
Lysate Preparation: Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of ERK, JNK, p38, and p65 (typically at 1:1000 dilution). Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse) for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Measure the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the location of the p65 subunit to confirm its inhibition from entering the nucleus.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or LPS as described in section 4.1.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against NF-κB p65 (e.g., 1:200 dilution) for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. In untreated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will overlap with the nuclear stain, indicating translocation.
Therapeutic Implications and Future Directions
The demonstrated ability of this compound to inhibit the MAPK/NF-κB pathway underscores its therapeutic potential for a wide range of inflammatory and neurodegenerative diseases.
-
Osteoarthritis: By suppressing inflammation and pyroptosis in chondrocytes, this compound may alleviate cartilage degradation and disease progression.[3][5]
-
Neuroprotection: In conditions like cerebral ischemia, this compound's anti-inflammatory and anti-apoptotic effects, mediated by inhibiting ERK and NF-κB, can protect neurons from damage.[4]
-
Other Inflammatory Conditions: Its mechanism suggests potential applications in diseases characterized by chronic inflammation, such as inflammatory bowel disease and certain respiratory conditions.
Future research should focus on clinical trials to validate the efficacy and safety of this compound in human subjects, as well as on drug delivery optimization to enhance its bioavailability and target specificity.
Conclusion
This compound is a potent natural compound that effectively downregulates the inflammatory response by targeting key nodes in the MAPK and NF-κB signaling pathways. It inhibits the phosphorylation of ERK, JNK, and p38, which in turn prevents the activation and nuclear translocation of NF-κB p65. This dual-level inhibition makes this compound a compelling molecule for further investigation and development as a next-generation anti-inflammatory therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and harness the pharmacological potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 4. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II: A Technical Guide to its Inhibition of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Picroside II's mechanism of action in inhibiting the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. This compound, a primary bioactive component of Picrorhiza kurroa, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome primarily by modulating upstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] By interfering with these pathways, this compound effectively suppresses the transcription of key inflammasome components and reduces the activation of the NLRP3 inflammasome complex, leading to a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound on key markers of NLRP3 inflammasome activation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Agonist(s) | This compound Concentration | Observed Effects | Reference |
| THP-1 (human monocytic) | LPS + ATP or Nigericin | 60 µM (maximum non-toxic) | - Reduced relative protein expression of NLRP3, pro-caspase-1, and IL-1β- Decreased concentration of TNF-α and IL-6- Interfered with ASC aggregation | [5] |
| Chondrocytes | LPS | 25 µM and 50 µM | - Significantly reduced phosphorylation of JNK, ERK, p38, and p65- Suppressed expression of caspase-1, IL-18, and IL-1β | [1][3] |
| A549 (human lung adenocarcinoma) | Not specified | 40, 80, and 160 µg/mL | - Dose-dependent suppression of p65 NF-κB signaling- Decreased levels of TNF-α, IL-1β, and IL-6 | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Observed Effects | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis | Not specified | - Decreased expression of NLRP3 inflammasomes and inflammatory factors | [5] |
| Mice | Streptozotocin (STZ)-induced Diabetic Nephropathy | 10 and 20 mg/kg | - Reduced serum levels of MCP-1, IL-1β, IL-6, and TNF-α- Prevented activation of the TLR4/NF-κB pathway | [6][7] |
| Rats | Ischemia/Reperfusion-induced Renal Injury | Not specified | - Downregulated expression of TLR4 and NF-κB- Inhibited the increase of TNF-α, IL-1β, and ICAM-1 expression | [8][9] |
| Mice | Destabilization of the Medial Meniscus (DMM)-induced Osteoarthritis | Not specified | - Decreased expression of NLRP3 and caspase-1 in chondrocytes | [1][3] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | - Decreased levels of cortical inflammatory factors (TNF-α, IL-6, and IL-1β)- Suppressed NLRP3, ASC, GSDMD, and caspase-1 expression | [10] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in NLRP3 inflammasome activation and its inhibition by this compound, as well as a typical experimental workflow for studying these effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and NLRP3 inflammasome inhibition.
Cell Culture and NLRP3 Inflammasome Activation (In Vitro)
-
Cell Lines: Human monocytic THP-1 cells are a common model.[5] They are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Primary cells such as bone marrow-derived macrophages (BMDMs) or chondrocytes are also used.[1][3][11]
-
Priming (Signal 1): Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway.[11]
-
Treatment: Following priming, cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated using a second stimulus such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 1 hour).[5][11][12]
Western Blotting
-
Purpose: To determine the protein expression levels of NLRP3, pro-caspase-1, cleaved caspase-1, pro-IL-1β, cleaved IL-1β, and phosphorylated proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK).[1][3]
-
Protocol:
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines such as IL-1β, IL-18, TNF-α, and IL-6 in cell culture supernatants or serum samples.[5][6][7]
-
Protocol:
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
Standards and samples (cell culture supernatants or diluted serum) are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a detection antibody is added and incubated for 1-2 hours.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of genes encoding NLRP3 inflammasome components and pro-inflammatory cytokines.[3]
-
Protocol:
-
Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qRT-PCR is performed using a thermal cycler with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
ASC Oligomerization Assay
-
Purpose: To assess the effect of this compound on the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly.[5]
-
Protocol:
-
Cells are treated as described for inflammasome activation.
-
Cells are lysed and the insoluble fraction containing ASC oligomers is cross-linked.
-
The cross-linked pellets are analyzed by Western blotting for ASC. A reduction in high-molecular-weight ASC bands indicates inhibition of oligomerization.
-
Conclusion
The available evidence strongly supports the role of this compound as a potent inhibitor of the NLRP3 inflammasome. Its mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, provides a solid basis for its anti-inflammatory effects. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound for the treatment of NLRP3-driven inflammatory diseases. Further investigation into the direct binding interactions of this compound with components of the inflammasome machinery could provide deeper insights into its inhibitory mechanisms.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 4. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qascf.com [qascf.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Picroside II: A Technical Guide to its In Vitro and In Vivo Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, an iridoid glycoside, is a primary bioactive constituent isolated from the rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region.[1][2] Traditionally used in Chinese and Ayurvedic medicine for various ailments, including liver and respiratory diseases, modern scientific investigation has uncovered a wide spectrum of pharmacological activities.[1][3][4] A substantial body of research has demonstrated the therapeutic potential of this compound in treating conditions such as ischemia/reperfusion (I/R) injury, inflammation, liver damage, and cancer.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo biological activities of this compound, focusing on its mechanisms of action, experimental data, and relevant methodologies to support further research and drug development.
In Vitro Biological Activities
This compound has been extensively studied in various cell-based models to elucidate its molecular mechanisms. Its activities span anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.
Anti-inflammatory and Chondroprotective Activity
In vitro studies demonstrate that this compound exerts potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated chondrocytes, this compound significantly suppressed the expression of pyroptosis-related proteins, including caspase-1, IL-18, and IL-1β.[5] This effect is mediated by the inhibition of the MAPK/NF-κB signaling pathway, which in turn downregulates the activation of the NLRP3 inflammasome.[5] In RAW 264.7 macrophage cells, however, this compound was not found to be significantly effective in suppressing the proinflammatory factor NF-κB, but it did induce the phosphorylation of Smad 2, suggesting an association with TGF-β signaling.[6]
Neuroprotective Effects
This compound exhibits significant neuroprotective properties against oxidative stress and ischemia-reperfusion injury in cell models. In PC12 cells subjected to glutamate-induced oxidative stress, pre-treatment with this compound enhanced cell viability, reduced intracellular reactive oxygen species (ROS), and prevented apoptosis.[7] In an oxygen-glucose deprivation/reoxygenation (OGD/R) model using SH-SY5Y cells, this compound demonstrated a neuroprotective effect by inhibiting the ROS-mediated AMPK-mTOR-ULK1 autophagy signaling pathway.[8] It decreased the levels of autophagy markers Beclin-1 and LC3 while increasing cell viability and ameliorating abnormal cell morphology.[8]
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, this compound decreased cell viability with an IC50 value of 130.8 µM.[3] It induced a 15% increase in the early apoptotic phase and arrested 70-80% of the cell population in the G0/G1 phase of the cell cycle.[3][9] Furthermore, it inhibited the migration and invasion of MDA-MB-231 cells by suppressing the activity of matrix metalloproteinase 9 (MMP-9).[10][11] This anti-metastatic effect extends to human umbilical vein endothelial cells (HUVECs), where this compound inhibited migration, invasion, and tube formation.[11]
Hepatoprotective Effects
This compound has shown protective effects against lipid accumulation and lipotoxicity in liver cells. In HepG2 cells loaded with free fatty acids (FFAs) to mimic hepatic steatosis, this compound pretreatment reduced cellular lipid accumulation by 30%.[12] This was achieved by attenuating the expression of fatty acid transport protein 5 (FATP5) and sterol regulatory element binding protein 1 (SREBP-1).[12] In another study, this compound attenuated FFA-induced lipotoxicity by reducing ROS production, improving mitochondrial membrane potential, and increasing the expression of antioxidant enzymes like MnSOD and catalase.[13]
In Vivo Biological Activities
Animal models have corroborated the therapeutic potential observed in in vitro studies, demonstrating the efficacy of this compound in complex physiological systems.
Neuroprotective Effects in Animal Models
In a rat model of focal cerebral ischemia-reperfusion (I/R), this compound administration (10-20 mg/kg) significantly improved neurobehavioral function, decreased cerebral infarction volume, and reduced neuronal apoptosis.[14][15] The mechanism involves the inhibition of the mitochondria cytochrome C signal pathway, leading to the downregulation of CytC and Caspase-3 expression.[14] this compound also protects against I/R injury by inhibiting the MEK-ERK1/2-COX2 and ERK1/2 signaling pathways, which reduces inflammation and apoptosis.[16][17] In mice with AlCl(3)-induced amnesia, this compound (20 and 40 mg/kg) markedly ameliorated learning and memory dysfunctions and increased superoxide dismutase (SOD) activity in the brain.[7] Furthermore, in various murine models of brain injury (traumatic, ischemic, and infectious), a 20 mg/kg dose of this compound suppressed inflammatory responses and oxidative stress by downregulating TLR4 and NF-κB.[18]
Hepatoprotective Effects in Animal Models
This compound demonstrates significant hepatoprotective activity in vivo. In a mouse model of alpha-naphthylisothiocyanate (ANIT)-induced cholestatic liver injury, this compound administration improved hepatic function and reduced tissue damage.[19][20] This protection is attributed to the activation of the farnesoid X receptor (FXR), which regulates transporters and enzymes involved in bile acid homeostasis.[19][20] In a non-alcoholic fatty liver disease (NAFLD) mouse model, this compound protected the liver from excessive fat accumulation, reduced blood lipid levels, and enhanced the body's antioxidant capacity by activating the AMPK-Nrf2 pathway.[21] In mice with D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury, this compound showed hepatoprotective activity at a dose of 50 mg/kg.[4]
Anti-inflammatory and Anti-osteoarthritis Effects
In a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound effectively reduced subchondral bone destruction and osteophyte formation.[5] This was associated with a decrease in the expression of NLRP3 and caspase-1 in the chondrocytes of the knee joints, confirming its in vitro anti-pyroptotic effects.[5] In a lipopolysaccharide (LPS)-induced acute lung injury mouse model, intratracheal administration of this compound suppressed neutrophilic inflammation and the expression of proinflammatory cytokine genes, an effect associated with the phosphorylation of Smad 2.[6]
Anticancer and Anti-angiogenic Effects
The anti-metastatic and anti-angiogenic properties of this compound have been confirmed in vivo. Treatment with this compound significantly inhibited the activity of MMP-9 in MDA-MB-231 breast cancer cells in an in vivo setting.[10] Its anti-angiogenic effect was further demonstrated by the suppression of angiogenesis in the chick embryo chorioallantoic membrane (CAM) assay.[10][11]
Data Presentation: Summary of Biological Activities
Table 1: In Vitro Activities of this compound
| Activity | Cell Line | Model/Stimulus | Concentration | Key Findings | Reference(s) |
| Anti-inflammatory | Chondrocytes | Lipopolysaccharide (LPS) | 25µM, 50µM | Suppressed expression of caspase-1, IL-18, IL-1β; Inhibited MAPK/NF-κB pathway and NLRP3 inflammasome. | [5][22] |
| Neuroprotection | PC12 Cells | Glutamate | 1.2 mg/ml | Enhanced cell viability, decreased ROS, prevented apoptosis. | [7] |
| Neuroprotection | SH-SY5Y Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Inhibited ROS-mediated AMPK-mTOR-ULK1 autophagy pathway; increased cell viability. | [8] |
| Anticancer | MDA-MB-231 | - | 130.8 µM (IC50) | Decreased cell viability; induced apoptosis and G0/G1 cell cycle arrest. | [3][9] |
| Anti-metastasis | MDA-MB-231 | - | Not specified | Inhibited migration and invasion; suppressed MMP-9 activity. | [10][11] |
| Anti-angiogenesis | HUVECs | - | Not specified | Inhibited migration, invasion, and tube formation. | [11] |
| Hepatoprotection | HepG2 Cells | Free Fatty Acids (FFAs) | 10 µM | Reduced lipid accumulation by 30%; attenuated expression of FATP5 and SREBP-1. | [12] |
| Hepatoprotection | HepG2 Cells | Free Fatty Acids (FFAs) | 10 µM | Attenuated lipotoxicity, reduced ROS, improved mitochondrial membrane potential. | [13] |
Table 2: In Vivo Activities of this compound
| Activity | Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |
| Neuroprotection | Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 10-20 mg/kg | Decreased infarct volume and apoptosis; inhibited mitochondria CytC pathway. | [14] |
| Neuroprotection | Rats | MCAO/R | Not specified | Inhibited MEK-ERK1/2-COX2 signaling pathway. | [16] |
| Neuroprotection | Mice | AlCl(3)-induced Amnesia | 20, 40 mg/kg | Ameliorated learning and memory dysfunction; increased brain SOD activity. | [7] |
| Neuroprotection | Mice | Traumatic, Ischemic, Infectious Brain Injury | 20 mg/kg | Suppressed inflammation and oxidative stress; downregulated TLR4 and NF-κB. | [18] |
| Hepatoprotection | Mice | ANIT-induced Cholestasis | Not specified | Improved hepatic function; activated Farnesoid X Receptor (FXR). | [19][20] |
| Hepatoprotection | Mice | Non-alcoholic Fatty Liver Disease (NAFLD) | Not specified | Reduced fat accumulation and blood lipids; activated AMPK-Nrf2 pathway. | [21] |
| Hepatoprotection | Mice | D-GalN/LPS-induced Liver Injury | 50 mg/kg | Exhibited significant hepatoprotective activity. | [4] |
| Anti-osteoarthritis | Mice | Destabilization of the Medial Meniscus (DMM) | Not specified | Reduced subchondral bone destruction; decreased NLRP3 and caspase-1 expression. | [5] |
| Anti-angiogenesis | Chick Embryo | Chorioallantoic Membrane (CAM) Assay | Not specified | Suppressed angiogenesis. | [10][11] |
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple key signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets and developing novel drugs.
Anti-inflammatory and Anti-pyroptotic Pathway in Chondrocytes
In the context of osteoarthritis, this compound mitigates inflammation and cell death by targeting the MAPK/NF-κB axis. LPS stimulation typically activates this pathway, leading to the transcription of NLRP3 inflammasome components. This compound intervenes by inhibiting the phosphorylation of key MAPK proteins (JNK, ERK, p38) and the NF-κB subunit p65.[5] This prevents NLRP3 activation, thereby reducing the cleavage of pro-caspase-1 to active caspase-1 and subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18, ultimately suppressing chondrocyte pyroptosis.[5]
Caption: this compound inhibits LPS-induced chondrocyte pyroptosis via the MAPK/NF-κB/NLRP3 pathway.
Neuroprotective Pathway in Cerebral Ischemia/Reperfusion
During cerebral ischemia/reperfusion (I/R) injury, a cascade of events including oxidative stress and inflammation leads to neuronal apoptosis. This compound provides neuroprotection by targeting the MEK-ERK1/2 signaling pathway.[16][17] I/R injury promotes the phosphorylation of MEK1/2 and subsequently ERK1/2. Activated ERK1/2 can lead to the expression of pro-inflammatory and pro-apoptotic proteins like COX2. This compound inhibits the phosphorylation of MEK and ERK, thereby downregulating COX2 expression and protecting neurons from apoptosis.[16]
Caption: this compound prevents cerebral I/R injury by inhibiting the MEK-ERK1/2-COX2 pathway.
Hepatoprotective Pathway in Non-Alcoholic Fatty Liver Disease (NAFLD)
In NAFLD, this compound ameliorates hepatic steatosis and oxidative stress by modulating the AMPK-Nrf2 signaling pathway.[21] It activates AMP-activated protein kinase (AMPK), a key energy sensor that regulates lipid metabolism. This activation leads to the phosphorylation and subsequent activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, which combat the oxidative stress associated with fat accumulation, thereby protecting liver cells.[21]
Caption: this compound alleviates NAFLD by activating the AMPK-Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability and to determine cytotoxic concentrations or IC50 values.[3][9]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 75, 100 µM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated cells).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound (e.g., p-ERK, Caspase-3, NLRP3).[5][16]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-NLRP3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
Middle Cerebral Artery Occlusion (MCAO) Animal Model
This is a widely used in vivo model to study the neuroprotective effects of compounds like this compound against focal cerebral ischemia.[14][15]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA and the ECA. Insert a monofilament nylon suture (e.g., 4-0) with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Ischemia Period: Maintain the occlusion for a specific duration (e.g., 1.5-2 hours).
-
Reperfusion: Withdraw the monofilament to allow blood flow to resume (reperfusion).
-
Treatment: Administer this compound (e.g., 10-20 mg/kg) via intravenous or intraperitoneal injection at a specific time point relative to the onset of ischemia or reperfusion.
-
Post-operative Care: Suture the incision, allow the animal to recover, and monitor for neurological deficits.
-
Outcome Assessment: After a set reperfusion period (e.g., 22-24 hours), assess outcomes through neurological scoring (mNSS), measurement of infarct volume (TTC staining), and histological or molecular analysis (H&E staining, TUNEL assay, Western blot).
Caption: Workflow for evaluating this compound in a rat model of middle cerebral artery occlusion.
Conclusion
This compound is a promising natural compound with a robust profile of biological activities demonstrated across a wide range of in vitro and in vivo models. Its therapeutic potential is rooted in its ability to modulate fundamental cellular processes, including inflammation, oxidative stress, apoptosis, and metabolism. The well-documented mechanisms, involving key signaling pathways such as MAPK/NF-κB, AMPK-Nrf2, and MEK-ERK, provide a solid foundation for its development as a therapeutic agent for neurodegenerative diseases, liver disorders, inflammatory conditions like osteoarthritis, and certain types of cancer. The data and protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the pharmacological benefits of this compound.
References
- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. Neutrophilic Lung Inflammation Suppressed by this compound Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Inhibits the MEK-ERK1/2-COX2 Signal Pathway to Prevent Cerebral Ischemic Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of this compound in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II for cancer metastasis and angiogenesis suppression
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of Picroside II.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | MTT | 130.8 µM | 24, 48, 72 h | (--INVALID-LINK--) |
Table 2: Anti-Metastatic and Anti-Angiogenic Effects of this compound
| Assay | Cell Line/Model | This compound Concentration | Effect | Reference |
| Transwell Migration | MDA-MB-231 | Not specified | Significant inhibition | (--INVALID-LINK--) |
| Transwell Invasion | MDA-MB-231 | Not specified | Significant inhibition | (--INVALID-LINK--) |
| Gelatin Zymography | MDA-MB-231 | Not specified | Significant inhibition of MMP-9 activity | (--INVALID-LINK--) |
| Tube Formation | HUVEC | Not specified | Significant inhibition | (--INVALID-LINK--) |
| CAM Assay | Chick Embryo | Not specified | Suppression of angiogenesis | (--INVALID-LINK--) |
| In vivo Lung Metastasis | BALB/c nude mice | 100 mg/kg | Effective anti-metastatic activity | (--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer activities.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Transwell Migration and Invasion Assay
-
For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.
-
Seed cancer cells (e.g., MDA-MB-231) or endothelial cells (HUVECs) in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound at various concentrations to the upper chamber.
-
Incubate for an appropriate time (e.g., 24 hours for migration, 48 hours for invasion).
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Gelatin Zymography for MMP-9 Activity
-
Culture cells (e.g., MDA-MB-231 or HUVECs) in serum-free medium with or without this compound for 24 hours.
-
Collect the conditioned medium and concentrate the proteins.
-
Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background.
Endothelial Cell Tube Formation Assay
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Observe and photograph the tube formation under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Chick Embryo Chorioallantoic Membrane (CAM) Assay
-
Incubate fertilized chicken eggs for 8-10 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc soaked with this compound or a control substance onto the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
Observe and photograph the CAM to assess the formation of new blood vessels around the filter disc.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the disc.
Western Blot Analysis
-
Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, p-Akt, p-mTOR, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Signaling Pathways
Caption: this compound's multifaceted anti-cancer mechanisms.
A Technical Guide for Researchers and Drug Development Professionals
An In-depth Pharmacological Review of Picroside II
Introduction
This compound (PII), an iridoid glycoside, is a primary bioactive constituent isolated from the dried rhizome of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region.[1][2] Traditionally used in Chinese and Ayurvedic medicine, P. kurroa and its extracts have been employed for treating liver ailments, inflammation, and respiratory conditions.[1][3][4] Modern pharmacological research has focused on this compound, demonstrating its therapeutic potential across a spectrum of diseases, including liver damage, ischemia/reperfusion (I/R) injuries, inflammation, and cancer.[1][2] This review provides a comprehensive overview of the pharmacological properties of this compound, its mechanisms of action, and relevant experimental data, intended for professionals in the field of drug discovery and development.
Hepatoprotective Effects
This compound exhibits significant protective effects against various forms of liver injury, including cholestasis, nonalcoholic fatty liver disease (NAFLD), and drug-induced hepatotoxicity. The mechanisms are multifaceted, involving the modulation of bile acid homeostasis, reduction of lipid accumulation, and mitigation of oxidative stress.
Anti-cholestatic Activity
This compound has been shown to protect against cholestatic liver injury, primarily through the activation of the farnesoid X receptor (FXR), a key nuclear receptor in regulating bile acid metabolism.[5][6]
Mechanism of Action: In an alpha-naphthylisothiocyanate (ANIT)-induced cholestasis mouse model, this compound treatment was found to activate FXR.[5] This activation leads to a beneficial modulation of genes involved in bile acid homeostasis:
-
Upregulation of transporters and enzymes: It increases the expression of the bile salt export pump (Bsep), sodium taurocholate cotransporting polypeptide (Ntcp), sulfate transferase 2a1 (Sult2a1), and UDP-glucuronosyltransferase 1a1 (Ugt1a1).[5][6]
-
Downregulation of synthesis enzymes: It decreases the expression of cholesterol 7α-hydroxylase (Cyp7a1) and oxysterol 12α-hydroxylase (Cyp8b1), which are rate-limiting enzymes in bile acid synthesis.[5][6]
This dual action enhances the efflux of bile acids from hepatocytes and reduces their de novo synthesis, thereby alleviating the toxic accumulation of bile acids that characterizes cholestasis.[5]
Signaling Pathway: FXR Activation in Cholestasis
References
- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Picroside II: A Deep Dive into its Dual Roles in Apoptosis and Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Picroside II, a primary active iridoid glycoside from the roots of Picrorhiza scrophulariiflora, has garnered significant attention for its diverse pharmacological activities. This technical guide delves into the core mechanisms by which this compound modulates the intricate balance between apoptosis and cell survival. Emerging research, detailed herein, illuminates its potential as a therapeutic agent in a range of cellular contexts, from neuroprotection to cancer therapy. This document provides a comprehensive overview of the signaling pathways influenced by this compound, detailed experimental protocols from key studies, and a quantitative summary of its effects.
Core Mechanisms of Action: A Balancing Act
This compound exhibits a fascinating duality, promoting cell survival in healthy tissues subjected to stress while inducing apoptosis in cancerous cells. This differential activity is orchestrated through its modulation of key signaling pathways and apoptosis-related proteins.
In the context of neuroprotection and cardioprotection , this compound primarily enhances cell survival by:
-
Activating Pro-Survival Signaling: It stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and survival.[1] Activated Akt, in turn, influences a cascade of downstream targets that collectively inhibit apoptosis.
-
Modulating Bcl-2 Family Proteins: this compound upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax.[1][2][3] This shift in the Bcl-2/Bax ratio is critical for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the intrinsic apoptotic pathway.
-
Inhibiting Caspase Activity: By preventing the release of cytochrome c, this compound effectively blocks the activation of the caspase cascade, particularly caspase-3 and caspase-9, which are the executioners of apoptosis.[4][5][6][7] It has also been shown to decrease the expression of Poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[5][8]
-
Regulating MAPK/ERK Pathway: In some contexts, like cerebral ischemia, this compound has been shown to decrease the expression of phosphorylated ERK1/2, which, under these specific stress conditions, can contribute to apoptosis.[4][7]
Conversely, in cancer cells , this compound can promote apoptosis through:
-
Inducing Cell Cycle Arrest: Studies have shown that this compound can arrest cancer cells in the G0/G1 phase of the cell cycle, preventing their proliferation.[9]
-
Decreasing Mitochondrial Membrane Potential: In triple-negative breast cancer cells, this compound has been observed to decrease the mitochondrial membrane potential, a hallmark of apoptosis induction.[9]
-
Promoting Apoptosis: It increases the percentage of cells in the early apoptotic phase.[9]
However, it is crucial to note that the effects of this compound can be context-dependent. For instance, one study indicated that post-injury administration of this compound in a model of acetaminophen-induced liver injury could paradoxically exacerbate apoptosis by increasing mitochondrial oxidative stress.[10] This highlights the importance of timing and the specific pathological state in determining the therapeutic outcome.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of apoptosis and cell survival as reported in the literature.
| Cell Type/Model | Treatment | Effect on Apoptotic Markers | Quantitative Change | Reference |
| Rat model of cerebral ischemia | This compound (20 mg/kg) | Decreased number of apoptotic cells | Significantly decreased (P<0.05) | [4] |
| Rat model of cerebral ischemia | This compound (20 mg/kg) | Decreased early apoptotic ratio (EAR) | Significantly decreased (P<0.05) | [4] |
| Rat model of cerebral ischemia | This compound (10 mg/kg) | Decreased Caspase-3 and PARP expression | Significantly decreased | [5][8] |
| Hypoxia/reoxygenation-induced cardiomyocytes | This compound | Increased Bcl-2 expression | Increased | [1] |
| Hypoxia/reoxygenation-induced cardiomyocytes | This compound | Decreased Bax expression | Decreased | [1] |
| Hypoxia/reoxygenation-induced cardiomyocytes | This compound | Decreased Caspase-3 activity | Decreased | [1] |
| MDA-MB-231 (Triple-negative breast cancer) | This compound (0, 50, 75, 100 µM) | Increased early apoptotic phase | 15% increase (p < 0.05) | [9] |
| MDA-MB-231 (Triple-negative breast cancer) | This compound | Cell Viability (IC50) | 130.8 µM | [9] |
| MDA-MB-231 (Triple-negative breast cancer) | This compound | Decreased mitochondrial membrane potential | 2-2.5-fold decrease (p < 0.05) | [9] |
| APAP-induced L-02 cells | This compound | Increased Caspase-3 activity | Dose-dependent increase | [10] |
| APAP-induced L-02 cells | This compound | Upregulated Bax expression | Dose-dependent increase | [10] |
| APAP-induced L-02 cells | This compound | Downregulated Bcl-2 expression | Dose-dependent decrease | [10] |
| Rat model of renal I/R injury | This compound | Decreased Cleaved Caspase-3 expression | Markedly reduced | [3] |
| Rat model of renal I/R injury | This compound | Decreased Bax expression | Inhibited upregulation | [3] |
| Rat model of renal I/R injury | This compound | Increased Bcl-2 expression | Inhibited downregulation | [3] |
| Cell Type/Model | Treatment | Effect on Signaling Molecules | Quantitative Change | Reference |
| Rat model of cerebral ischemia | This compound (20 mg/kg) | Decreased pERK1/2 expression | Significantly decreased (P<0.05) | [4][7] |
| Hypoxia/reoxygenation-induced cardiomyocytes | This compound | Increased Akt phosphorylation | Augmented | [1] |
| Hypoxia/reoxygenation-induced cardiomyocytes | This compound | Increased CREB phosphorylation | Augmented | [1] |
| LPS-induced chondrocytes | This compound (25µM and 50µM) | Reduced phosphorylation of JNK, ERK, p38, and p65 | Significantly reduced | [11] |
| OGD/R-induced SH-SY5Y cells | This compound | Decreased phospho-AMPK levels | Decreased | [12] |
| OGD/R-induced SH-SY5Y cells | This compound | Increased phospho-mTOR levels | Increased | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing apoptosis.
This compound's Pro-Survival Signaling Pathway
Caption: this compound promotes cell survival by activating the PI3K/Akt pathway.
This compound's Anti-Cancer Apoptotic Pathway
Caption: this compound induces apoptosis in cancer cells via cell cycle arrest.
Experimental Workflow for Apoptosis Assessment
Caption: A typical workflow for evaluating apoptosis using flow cytometry.
Detailed Experimental Protocols
This section provides a synthesis of methodologies employed in the cited literature to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Procedure:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 75, 100 µM) and a vehicle control.[9]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest both floating and adherent cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Western Blot Analysis
-
Objective: To determine the expression levels of apoptosis-related proteins.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
-
In Vivo Models (e.g., Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the neuroprotective effects of this compound in a model of cerebral ischemia.
-
Procedure:
-
Induce focal cerebral ischemia in rats or mice by MCAO.
-
Administer this compound (e.g., 10-20 mg/kg, intraperitoneally or intravenously) at a specific time point relative to the ischemic event.[4][5]
-
After a defined reperfusion period, assess neurological deficits using a standardized scoring system.
-
Measure the infarct volume using TTC staining.
-
Collect brain tissue for histological analysis (e.g., H&E staining) and immunohistochemistry or Western blotting to detect apoptotic markers (e.g., TUNEL staining for apoptotic cells, Caspase-3 expression).[4][5][8]
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of apoptosis and cell survival. Its ability to protect healthy cells from stress-induced apoptosis, particularly in the context of neurological and cardiovascular damage, warrants further investigation for therapeutic applications. The pro-apoptotic effects of this compound in cancer cells also open avenues for its development as an anti-cancer agent.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling pathways.
-
Investigating the context-dependent paradoxical effects to ensure its safe and effective application.
-
Conducting further preclinical and clinical studies to validate its therapeutic efficacy in various disease models.
-
Exploring synergistic effects of this compound with existing therapeutic agents.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and explore the multifaceted role of this compound in regulating fundamental cellular processes. The presented data, protocols, and pathway visualizations offer a comprehensive resource to facilitate future research and development in this promising area.
References
- 1. This compound protects cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt and CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on apoptosis induced by renal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]
- 5. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 12. sciepub.com [sciepub.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Development and Validation of Picroside II Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II is a primary active iridoid glycoside extracted from the roots and rhizomes of Picrorhiza scrophulariiflora. It has demonstrated significant therapeutic potential, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2][3] Given its pharmacological importance, a robust, accurate, and reliable analytical method is crucial for its quantification in bulk materials, pharmaceutical formulations, and biological matrices. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, adhering to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Experimental Workflow
The overall process for developing and validating the HPLC method for this compound analysis is outlined below. It begins with method development and optimization, followed by a rigorous validation protocol to ensure the method is suitable for its intended purpose.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity > 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, prepared using a Milli-Q® system)
-
Acetic Acid or Formic Acid (AR Grade)
-
Pharmaceutical dosage forms (e.g., tablets, capsules) containing this compound
Protocol 1: Chromatographic Conditions
A simple, isocratic RP-HPLC method was developed for the quantification of this compound. The optimized conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | C18 Column (e.g., Agilent XDB C18, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (18:82:0.4, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 265 nm[3] or 270 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25 °C) |
| Run Time | 10-15 minutes |
Protocol 2: Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.[3] These solutions are used to construct the calibration curve.
Sample Preparation (from Tablet Formulation):
-
Weigh and finely powder 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the active compound.[3]
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]
System Suitability
System suitability was assessed by injecting the standard solution (e.g., 10 µg/mL) six times. The acceptance criteria were: RSD < 2% for peak area and retention time, a theoretical plate count > 2000, and a tailing factor < 2.
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo solution (tablet excipients without this compound), a standard solution of this compound, and the sample solution. The absence of interfering peaks at the retention time of this compound indicates method specificity.
Linearity and Range
Linearity was established by injecting a series of at least five concentrations across a specified range. The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Linearity Range | 0.10 - 100 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Regression Equation | y = mx + c (where y is peak area, x is concentration) |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. A known amount of standard this compound was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery percentage was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 8.0 | Data | 98-102% | < 2% |
| 100% | 10.0 | Data | 98-102% | < 2% |
| 120% | 12.0 | Data | 98-102% | < 2% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Intra-day Precision: Six replicate injections of three different concentrations (low, medium, high QC samples) were analyzed on the same day.
-
Inter-day Precision: The analysis was repeated on three different days.
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=9) |
| Low QC (0.20) | < 2.0% | < 5.0% |
| Medium QC (5.00) | < 2.0% | < 5.0% |
| High QC (90.0) | < 2.0% | < 5.0% |
| Based on data from similar studies, RSD values are typically below 5.7% for within-run and 6.3% for between-run precision.[3] |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.03 µg/mL[3] |
| LOQ | ~0.10 µg/mL[3] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Detection wavelength (± 2 nm)
The method is considered robust if the %RSD of the results remains below 2% under these varied conditions.
This compound Signaling Pathway Involvement
This compound exerts its therapeutic effects by modulating various signaling pathways. Its anti-inflammatory action, for example, is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][7][8] An external inflammatory stimulus, like Lipopolysaccharide (LPS), typically activates this pathway, leading to the production of pro-inflammatory cytokines. This compound can intervene by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Conclusion
The described RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method was successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and analytical research. The short run time allows for high throughput analysis, making it a cost-effective and efficient tool for drug development professionals.
References
- 1. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Rat Lung and A549 Cell Against LPS-Induced Inflammation by the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. eijppr.com [eijppr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Picroside II in Plant Extracts Using High-Performance Thin-Layer Chromatography (HPTLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, along with Picroside I, is a major active iridoid glycoside found in the roots and rhizomes of Picrorhiza kurroa Royle ex Benth.[1] This plant, commonly known as 'Kutki', is a significant herb in traditional Ayurvedic medicine, primarily used for its potent hepatoprotective and immunomodulatory properties.[2] Given its therapeutic importance, accurate and reliable quantification of this compound in plant extracts and herbal formulations is crucial for quality control and standardization. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective method for the simultaneous quantification of these compounds.[3] This application note provides a detailed protocol for the quantification of this compound using a validated HPTLC-densitometric method.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
Standards: this compound reference standard (purity ≥98%).
-
Solvents: Methanol (HPLC grade), Chloroform (AR grade), Formic Acid (AR grade).
-
HPTLC Plates: Pre-coated silica gel 60 F254 aluminum plates (20 cm x 10 cm, 0.2 mm thickness).
-
Plant Material: Dried rhizomes of Picrorhiza kurroa or other relevant plant extracts.
-
Equipment:
-
HPTLC system including:
-
Sample applicator (e.g., CAMAG Linomat 5 or ATS 4)
-
Twin-trough developing chamber
-
TLC scanner (e.g., CAMAG TLC Scanner 3)
-
Integration software (e.g., winCATS)
-
-
Ultrasonic bath
-
Vortex mixer
-
Micropipettes
-
Analytical balance
-
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2] This creates a stock solution of 1 mg/mL or 1000 µg/mL.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol to obtain a working standard solution of 100 µg/mL.[2]
-
Calibration Standards: From the working standard solution, prepare a series of dilutions in methanol to create calibration standards in the desired concentration range (e.g., 200 to 1000 ng/band).[2]
Preparation of Sample Extract
-
Extraction: Accurately weigh 0.2 g of the powdered, air-dried plant material (rhizomes of P. kurroa) and place it in a flask with 10 mL of methanol.[1]
-
Maceration: Allow the mixture to stand for 12 hours.[1] Alternatively, for faster extraction, sonicate the mixture for 15-20 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Dry the filtrate completely.
-
Final Sample Solution: Re-dissolve the dried extract in 1 mL of methanol.[1] This solution is now ready for application on the HPTLC plate.
HPTLC Development and Densitometric Analysis
-
Plate Preparation: Handle the HPTLC plate carefully at the edges to avoid contamination. Pre-wash the plate with methanol and activate it by heating in an oven at 105-110°C for 10-15 minutes before spotting.
-
Sample Application: Apply the standard solutions and sample extracts as 8 mm bands onto the HPTLC plate using the automated applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.
-
Chromatographic Development:
-
Pour the mobile phase, Chloroform: Methanol: Formic Acid (8:1.5:0.5 v/v/v), into the twin-trough chamber.[2][4]
-
Saturate the chamber with the mobile phase vapor for approximately 15-20 minutes at room temperature (25 ± 2°C).[2]
-
Place the HPTLC plate in the chamber and allow the chromatogram to develop up to a distance of 80 mm.[2]
-
-
Drying: After development, remove the plate from the chamber and dry it completely in an oven or with a hairdryer.
-
Densitometric Scanning:
-
Quantification: The peak areas of the standard and sample spots are recorded. A calibration curve is generated by plotting the peak area against the concentration of the applied this compound standards. The amount of this compound in the sample extracts is then calculated from this calibration curve.
Data Presentation: Method Validation Summary
The described HPTLC method has been validated according to the International Conference on Harmonization (ICH) guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][5]
Table 1: HPTLC Chromatographic and Densitometric Parameters
| Parameter | Specification |
|---|---|
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Chloroform: Methanol: Formic Acid (8:1.5:0.5 v/v/v)[2][4] |
| Chamber Saturation Time | 15-20 minutes[2] |
| Development Distance | 80 mm[2] |
| Application Mode | Band, 8 mm |
| Scanning Wavelength | 274 nm[2][4] |
| Rf of this compound | ~ 0.57[2][4] |
Table 2: Summary of Quantitative Validation Data for this compound
| Validation Parameter | Result |
|---|---|
| Linearity Range | 200 - 1000 ng/band[2][6] |
| Regression Equation | y = mx + c (based on experimental data) |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
| Limit of Detection (LOD) | 108 ng/band[2][4] |
| Limit of Quantification (LOQ) | 327 ng/band[2][4] |
| Specificity | The peak purity of this compound is confirmed by comparing spectra at the start, middle, and end of the peak. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: HPTLC workflow for this compound quantification.
Caption: Logical flow of the HPTLC method validation process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. primescholars.com [primescholars.com]
- 3. akjournals.com [akjournals.com]
- 4. primescholars.com [primescholars.com]
- 5. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. german.primescholars.com [german.primescholars.com]
Picroside II: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II is a principal active iridoid glycoside isolated from the roots of Picrorhiza kurroa, a traditional herb used in Ayurvedic medicine. Emerging scientific evidence has highlighted its potent pharmacological properties, including neuroprotective, anti-inflammatory, anti-cancer, and hepatoprotective effects. In cell culture experiments, this compound has been shown to modulate various signaling pathways implicated in apoptosis, inflammation, and cellular metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro research settings.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Effects: It has been shown to suppress the activation of the MAPK/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] This is achieved by inhibiting the phosphorylation of key signaling molecules such as p65, JNK, ERK, and p38.[3] Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[3][4]
-
Neuroprotective Effects: In models of cerebral ischemia, this compound provides neuroprotection by inhibiting the mitochondrial cytochrome c signaling pathway, which in turn down-regulates the expression of Caspase-3 and reduces apoptosis.[5] It also inhibits the MEK-ERK1/2-COX2 signaling pathway, protecting neurons from inflammation and apoptosis.[6] Additionally, it has been found to inhibit the ROS-mediated AMPK-mTOR-ULK1 autophagy signaling pathway.[7]
-
Anti-cancer Properties: this compound has demonstrated anti-proliferative and anti-cancer activities in various cancer cell lines. It can induce apoptosis, inhibit cell migration and invasion, and arrest the cell cycle.[8][9]
-
Hepatoprotective Effects: In liver cells, this compound can attenuate fatty acid accumulation by modulating fatty acid uptake and synthesis.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture models as reported in the literature.
| Cell Line | Model/Stimulus | This compound Concentration | Incubation Time | Key Findings |
| Chondrocytes | Lipopolysaccharide (LPS) | 25 µM, 50 µM | Not specified | Restored cell viability, suppressed pyroptosis by inhibiting MAPK/NF-κB/NLRP3 pathway.[3] |
| MDA-MB-231 | Breast Cancer | IC50: 130.8 µM | Not specified | Decreased cell viability, induced apoptosis.[8] |
| HepG2 | Fatty Acid-induced Steatosis | 10 µM | 20 hours | Attenuated fatty acid accumulation by decreasing fatty acid uptake and lipogenesis.[10] |
| A549 | Lipopolysaccharide (LPS) | 40, 80, 160 µg/mL | Not specified | Suppressed p65 NF-κB signaling and decreased pro-inflammatory cytokine levels.[2] |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation | Not specified | Not specified | Exerted neuroprotective effects by inhibiting the AMPK-mTOR-ULK1 autophagy signaling pathway.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[11][12][13]
-
Reagents and Materials:
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 100 mM stock solution, dissolve 51.25 mg of this compound (Molecular Weight: 512.46 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[13]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[10][13] For frequent use, a working stock can be stored at 4°C, protected from light.
-
When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.
-
Reagents and Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium at the desired concentrations.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of CCK-8 solution to each well.[5][6][14] Be careful to avoid introducing bubbles.
-
Measure the absorbance at 450 nm using a microplate reader.[5][6][14]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cells twice with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within 1 hour.[2]
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.
-
Reagents and Materials:
-
Cells of interest
-
Culture dishes
-
This compound
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15][16]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C.[15]
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.[4]
-
Normalize the protein concentrations for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
-
Reagents and Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qRT-PCR instrument
-
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[17]
-
Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Perform the qRT-PCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a stable housekeeping gene.
-
Visualizations
Caption: this compound inhibits the MAPK/NF-κB signaling pathway.
Caption: General workflow for this compound cell culture experiments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. addgene.org [addgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. glpbio.com [glpbio.com]
- 14. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. elearning.unite.it [elearning.unite.it]
In Vivo Administration of Picroside II in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Picroside II in various rat models, summarizing its therapeutic potential and detailing the experimental protocols for its investigation. This compound, a primary active iridoid glycoside isolated from Picrorhiza kurroa, has demonstrated significant neuroprotective, hepatoprotective, and anti-inflammatory properties in preclinical studies. This document aims to serve as a practical guide for researchers exploring the pharmacological effects of this compound.
Therapeutic Applications and Mechanisms of Action
This compound has been investigated in several rat models of disease, showing promise in mitigating cellular damage and improving functional outcomes. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways related to apoptosis, inflammation, and oxidative stress.
Neuroprotection
In models of cerebral ischemia-reperfusion (I/R) injury, this compound has been shown to reduce neuronal apoptosis, decrease cerebral infarction volume, and improve neurological function.[1][2][3] The neuroprotective effects are attributed to its ability to inhibit apoptotic pathways involving Caspase-3 and PARP, as well as down-regulating inflammatory responses.[1][2] Studies have also highlighted its role in inhibiting the mitochondria-cytochrome C signaling pathway and the ERK1/2 signaling pathway, both of which are implicated in neuronal cell death following ischemic injury.[3][4]
Hepatoprotection
This compound exhibits protective effects against acute and chronic liver injury induced by toxins such as D-galactosamine (D-Gal) and carbon tetrachloride (CCl4).[5] It has been shown to reduce serum levels of liver enzymes, mitigate histological damage, and suppress inflammatory and apoptotic processes in hepatocytes.[5][6] One of the key mechanisms in its hepatoprotective action is the modulation of the JAK2/STAT3 signaling pathway.[6] Interestingly, the timing of this compound administration is crucial; pre-treatment shows protective effects, whereas administration after injury may exacerbate liver damage.[5]
Anti-inflammatory and Antioxidant Effects
Across various models, including renal and hind limb ischemia-reperfusion injury, this compound demonstrates potent anti-inflammatory and antioxidant activities.[7][8][9] It achieves this by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the levels of anti-inflammatory cytokine IL-10.[6] Furthermore, it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and reduces levels of malondialdehyde (MDA), a marker of oxidative stress.[6] The anti-inflammatory effects are partly mediated through the suppression of the TLR4/NF-κB signaling pathway.[7][8][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on this compound in rat models.
Table 1: Neuroprotective Effects of this compound in Rat Models of Cerebral Ischemia
| Parameter | Model | This compound Dose | Administration Route | Key Findings | Reference |
| Neurological Deficit Score | MCAO/R | 10 mg/kg | Intravenous | Significant improvement in neurological function. | [2] |
| Infarct Volume | MCAO/R | 10 mg/kg | Intravenous | Significant reduction in cerebral infarct volume. | [2] |
| Apoptotic Cells | MCAO/R | 10 mg/kg | Intravenous | Decreased number of TUNEL-positive apoptotic cells. | [1] |
| Caspase-3 Expression | MCAO/R | 10 mg/kg | Intravenous | Down-regulation of Caspase-3 expression. | [1][3] |
| PARP Expression | MCAO/R | 10 mg/kg | Intravenous | Reduced PARP expression. | [1] |
| pERK1/2 Expression | MCAO | 20 mg/kg | Intraperitoneal | Significant decrease in pERK1/2 expression. | [4] |
Table 2: Hepatoprotective and Anti-inflammatory Effects of this compound in Rat Models
| Parameter | Model | This compound Dose | Administration Route | Key Findings | Reference |
| Serum ALT, AST, ALP | D-Gal-induced liver injury | 30, 90, 150 mg/kg | Tail Vein Injection | Attenuation of the increase in serum liver enzymes. | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | SAP-induced hepatocellular injury | - | - | Reduction in the levels of pro-inflammatory cytokines. | [6] |
| Anti-inflammatory Cytokine (IL-10) | SAP-induced hepatocellular injury | - | - | Increase in the level of anti-inflammatory cytokine. | [6] |
| Oxidative Stress Markers (SOD, MDA) | SAP-induced hepatocellular injury | - | - | Increased SOD levels and reduced MDA levels. | [6] |
| TLR4/NF-κB Expression | Renal I/R Injury | - | - | Down-regulation of TLR4 and NF-κB expression. | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Cmax | Tmax | AUC(0-t) | Reference |
| This compound | Oral | 10 mg/kg | - | - | - | [11] |
| This compound | Intravenous | 1 mg/kg | - | - | - | [11] |
Note: Specific values for Cmax, Tmax, and AUC were not consistently provided in the search results in a directly comparable format.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound in rat models.
Neuroprotection Study: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
Objective: To evaluate the neuroprotective effects of this compound against cerebral ischemia-reperfusion injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
Monofilament nylon suture (4-0)
-
Physiological saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
TUNEL assay kit
-
Antibodies for immunohistochemistry/Western blot (e.g., anti-Caspase-3, anti-PARP, anti-pERK1/2)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week with free access to food and water. Fast the rats overnight before surgery but allow free access to water.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specified period (e.g., 2 hours).
-
-
This compound Administration:
-
Reperfusion: After the occlusion period, gently withdraw the monofilament suture to allow for reperfusion (e.g., for 22 or 24 hours).
-
Neurological Deficit Assessment: Before sacrificing the animals, evaluate neurological function using a standardized scoring system (e.g., Bederson's score or modified neurological severity score).[2][4]
-
Infarct Volume Measurement:
-
Sacrifice the rats and perfuse the brains with cold saline.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 30 minutes.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Molecular Analysis:
Hepatoprotection Study: D-galactosamine (D-Gal) or CCl4-Induced Liver Injury Model
Objective: To assess the hepatoprotective effects of this compound against chemically-induced liver injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
This compound
-
D-galactosamine (D-Gal) or Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., olive oil)
-
Kits for measuring serum ALT, AST, and ALP
-
Formalin for tissue fixation
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Animal Grouping and Acclimatization: Randomly divide rats into control, model, positive control (e.g., silymarin), and this compound treatment groups. Acclimatize for one week.
-
This compound Pre-treatment: Administer this compound (e.g., 30, 90, 150 mg/kg) via tail vein injection or intraperitoneally for a specified number of consecutive days (e.g., 7 days) before inducing liver injury.[5]
-
Induction of Liver Injury:
-
D-Gal Model: On the last day of pre-treatment, administer a single intraperitoneal injection of D-Gal (e.g., 400 mg/kg).[5]
-
CCl4 Model: Administer a single intraperitoneal injection of CCl4 (e.g., 1 ml/kg, diluted in olive oil).
-
-
Sample Collection: 24 or 48 hours after inducing liver injury, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissues.
-
Biochemical Analysis: Centrifuge the blood to obtain serum and measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
Histopathological Examination:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut sections.
-
Stain the sections with H&E and examine under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
-
Molecular Analysis (Optional): Homogenize liver tissue to prepare lysates for Western blotting to analyze the expression of proteins in relevant signaling pathways (e.g., JAK2/STAT3).[6]
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams created using Graphviz to visualize the signaling pathways modulated by this compound and a general experimental workflow for its in vivo evaluation.
Caption: this compound neuroprotective signaling pathways.
Caption: this compound hepatoprotective signaling pathways.
Caption: this compound anti-inflammatory signaling pathway.
References
- 1. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
How to prepare Picroside II stock solution for in vitro assays
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation and use of Picroside II stock solutions for in vitro assays. It includes information on solubility, recommended solvents, storage conditions, and typical working concentrations. Additionally, a key signaling pathway modulated by this compound is illustrated to provide context for its mechanism of action.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1][2] to 100 mg/mL[3][4] | Ultrasonic treatment may be required for higher concentrations. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] | - |
| Ethanol | 1 mg/mL[5] | Solution should be clear and colorless. |
| Methanol | 1 mg/mL[6][7] | Used for preparing standards for HPLC analysis.[6] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL[1][2] | Prepared by first dissolving in DMSO, then diluting with PBS.[1] |
Table 2: Examples of Working Concentrations in In Vitro Assays
| Cell Line | Assay Type | Working Concentration |
| HepG2 (Human Liver Cancer) | Lipid Accumulation | 10 µM[2][8] |
| HepG2 (Human Liver Cancer) | Cytotoxicity (MTT) | 0 - 300 µM[3] |
| A549 (Human Lung Carcinoma) | Anti-inflammatory | 40, 80, 160 µg/mL[9] |
| MDA-MB-231 (Human Breast Cancer) | Cell Viability, Migration, Invasion | Various concentrations tested[10] |
| Murine Bone Marrow Cells | Osteoclast Formation | Not specified, inhibits RANKL-induced formation[2] |
| Chondrocytes | Anti-pyroptosis / Anti-inflammatory | Optimal concentration determined via CCK-8 assay[11] |
| COLO 205 (Human Colon Cancer) | Cytotoxicity | 10, 20, 40, 100 µg/mL[12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the most common solvent for achieving high solubility.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-treatment: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Aseptically weigh the desired amount of this compound powder and transfer it to a sterile vial. Perform this step in a chemical fume hood or a biological safety cabinet.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Calculation Example: To prepare a 30 mg/mL stock solution from 10 mg of this compound, add 333.3 µL of DMSO.
-
-
Purging (Optional but Recommended): Gently purge the headspace of the vial with an inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation of the compound.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, brief sonication in a water bath can be applied.[4] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization: The resulting DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate or bind to the filter membrane.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store the stock solution aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (≥ 6 months).[4] Always protect the solution from light.[4]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the DMSO stock solution into aqueous cell culture medium for use in in vitro experiments.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the frozen this compound DMSO stock and thaw it completely at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial or intermediate dilution.
-
Directly dilute the high-concentration DMSO stock into pre-warmed, complete cell culture medium (containing serum, if applicable).
-
Crucially, add the small volume of DMSO stock into the larger volume of medium while vortexing or gently swirling the medium to ensure rapid dispersal.[13] This prevents localized high concentrations of DMSO that can cause the compound to precipitate.
-
Example: To prepare a 100 µM working solution from a 100 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells. For most cell lines, this is typically ≤ 0.5%, with many tolerating up to 1%.[13] However, it is critical to determine the specific tolerance of your cell line.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the culture medium. This control is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Use Immediately: Aqueous dilutions of this compound are not stable and should be used immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Visualization of Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the prominent mechanisms is the inhibition of the MAPK/NF-κB axis, which prevents the activation of the NLRP3 inflammasome and subsequent inflammatory responses like pyroptosis.[11]
Caption: this compound inhibits LPS-induced inflammation via the MAPK/NF-κB/NLRP3 pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. This compound CAS#: 39012-20-9 [m.chemicalbook.com]
- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 12. ijbpas.com [ijbpas.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Picroside II Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of Picroside II in animal studies, addressing its poor oral bioavailability and outlining various administration routes and advanced formulation strategies. Detailed protocols for common delivery methods are provided to ensure consistency and reproducibility in preclinical research.
Introduction to this compound Delivery Challenges
This compound, a primary active iridoid glycoside from Picrorhiza kurroa, exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects[1][2]. However, its clinical translation is hampered by low oral bioavailability, primarily due to metabolism by intestinal microflora[3][4]. This necessitates the exploration of alternative delivery routes and advanced formulations to enhance its therapeutic potential in animal models.
Commonly Used Delivery Methods and Dosages
Several administration routes have been employed in animal studies to investigate the efficacy of this compound. The choice of method depends on the research question, the target organ, and the desired pharmacokinetic profile.
| Administration Route | Animal Model | Dosage Range | Therapeutic Application | Reference |
| Oral Gavage | Mice | 25-50 mg/kg | Osteoarthritis | [5] |
| Rats | Not specified | Pharmacokinetic studies | [3] | |
| Intravenous (IV) Injection | Rats | 1 mg/kg | Pharmacokinetic studies | [3] |
| Rats & Mice | 30-150 mg/kg | Acute liver injury | [6] | |
| Intraperitoneal (IP) Injection | Rats | 10-20 mg/kg | Cerebral ischemia-reperfusion injury | [7][8] |
Experimental Protocols
Oral Gavage Administration
Oral gavage is a common method for administering precise doses of substances directly into the stomach of rodents. Due to this compound's poor water solubility, a suspension is typically prepared.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium) solution in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[9]
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose powder to 100 mL of heated (60-70°C) sterile water while stirring. Once dispersed, cool the solution on ice with continued stirring until a clear, viscous solution is formed[4].
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or transferring to a beaker with a magnetic stirrer for thorough mixing. Ensure a homogenous suspension is formed. Sonication can be used to aid dispersion if necessary[10].
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the syringe containing the this compound suspension to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension slowly.
-
Monitor the animal for any signs of distress after administration[9].
-
Experimental Workflow for Oral Gavage
Workflow for preparing and administering this compound via oral gavage.
Intravenous (IV) Injection
Intravenous injection allows for direct administration into the systemic circulation, bypassing first-pass metabolism and achieving rapid peak plasma concentrations. Due to this compound's limited aqueous solubility, a co-solvent system is often necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile normal saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The solubility in DMSO is approximately 30 mg/mL[11].
-
For injection, dilute the DMSO stock solution with sterile normal saline to the desired final concentration. The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity[12]. For example, to prepare a 1 mg/mL solution with 10% DMSO, dilute 100 µL of a 10 mg/mL DMSO stock with 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing. The solution should be clear. If precipitation occurs, further dilution or a different vehicle may be necessary.
-
-
Administration:
-
Warm the solution to room temperature before injection.
-
Restrain the animal and locate a suitable vein (e.g., tail vein in mice and rats).
-
Disinfect the injection site with an alcohol swab.
-
Carefully insert the needle into the vein and inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow for Intravenous Injection
Workflow for preparing and administering this compound via intravenous injection.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common parenteral route that allows for rapid absorption into the systemic circulation.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile normal saline, or a co-solvent system as described for IV injection)
-
Sterile syringes and needles (e.g., 23-25 gauge for rats)[13]
Protocol:
-
Solution Preparation: Prepare the this compound solution as described for intravenous injection, ensuring sterility.
-
Administration:
-
Restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[14][15].
-
Disinfect the injection site.
-
Insert the needle at a 30-45 degree angle and aspirate to ensure no blood or urine is drawn.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor for any signs of discomfort[14][15].
-
Experimental Workflow for Intraperitoneal Injection
Workflow for preparing and administering this compound via intraperitoneal injection.
Solid Lipid Nanoparticles (SLNs) for Enhanced Delivery
To overcome the low bioavailability of this compound, nanoformulations like Solid Lipid Nanoparticles (SLNs) can be employed. The hot homogenization method is a common technique for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., tristearin, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
High-shear homogenizer
-
Ultrasonicator (optional)
-
Distilled water
Protocol:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point[16].
-
Dissolve this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a specified time and speed (e.g., 17,000 rpm for 20 minutes) to form a hot pre-emulsion[14][17].
-
For smaller particle sizes, the pre-emulsion can be further processed using a high-pressure homogenizer or an ultrasonicator[14].
-
-
Formation of SLNs:
-
Allow the hot nanoemulsion to cool down to room temperature while stirring. This will cause the lipid to recrystallize and form solid nanoparticles encapsulating this compound.
-
-
Characterization: The resulting SLN dispersion should be characterized for particle size, zeta potential, and encapsulation efficiency.
Experimental Workflow for SLN Preparation
Workflow for preparing this compound-loaded Solid Lipid Nanoparticles.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.
MAPK/NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It can reduce the phosphorylation of key proteins in the MAPK cascade (JNK, ERK, p38) and inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines[5][18].
This compound inhibits the MAPK/NF-κB signaling pathway.
Mitochondrial Cytochrome C-Mediated Apoptosis Pathway
In the context of ischemia-reperfusion injury, this compound has been shown to be neuroprotective by inhibiting the mitochondrial pathway of apoptosis. It protects mitochondrial integrity, preventing the release of cytochrome c into the cytosol, which in turn inhibits the activation of caspase-3 and subsequent apoptosis[7][8][19].
This compound inhibits the mitochondrial apoptosis pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound protects cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt and CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Hot homogenization process: Significance and symbolism [wisdomlib.org]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 17. japsonline.com [japsonline.com]
- 18. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Application Notes and Protocols for the Analytical Identification of Picroside II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Picroside II, a major active iridoid glycoside found in plants of the Picrorhiza genus, particularly Picrorhiza kurroa. The following protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed to ensure accurate and reproducible results for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a widely used technique for the separation, identification, and quantification of this compound in various samples, including raw plant material, extracts, and pharmaceutical formulations.[1][2]
Experimental Protocol
1.1. Sample Preparation
-
For Plant Material (e.g., Picrorhiza kurroa rhizomes):
-
Accurately weigh and finely powder the dried plant material.[1]
-
Transfer a known amount of the powder (e.g., 100 mg) to a volumetric flask.[1]
-
Add a suitable solvent, such as methanol or the mobile phase, and sonicate for a specified time (e.g., 5-20 minutes) to ensure complete extraction of this compound.[1][3]
-
Dilute to the final volume with the same solvent, mix thoroughly, and filter the solution through a 0.45 µm syringe filter before injection.[1][4]
-
-
For Formulations (e.g., Tablets):
-
For Plasma Samples:
-
Perform a simple deproteinization of the plasma sample by adding acetonitrile.[5]
-
1.2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.[1]
-
Column: A reversed-phase C18 column is commonly used. Specific examples include Agilent XDB C18 (250 x 4.6 mm, 5 µm) and Kromasil C-8 (150 x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid like acetic acid to improve peak shape.[1][4] A common mobile phase composition is acetonitrile:water:acetic acid (18:82:0.4, v/v/v).[1]
-
Detection Wavelength: this compound can be detected at various UV wavelengths, with 265 nm, 270 nm, and 254 nm being commonly used.[1][3][4]
-
Injection Volume: A 20 µL injection volume is typical.[1]
1.3. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of a certified reference standard.
-
Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations. The linear range for this compound is typically between 0.10–100 µg/ml.[1][5]
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (18:82:0.4, v/v/v)[1] | 0.5% Acetic Acid in Water:Acetonitrile (75:25, v/v)[4] | Acetonitrile and Water (gradient)[5] |
| Column | Agilent XDB C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil C-8 (150 x 4.6 mm, 5 µm)[4] | RP-C18 (250 x 4.6 mm, 5 µm)[5] |
| Detection Wavelength | 265 nm[1] | 254 nm[4] | 262 nm and 277 nm[5] |
| Linearity Range | 0.10–100 µg/mL[1] | 1-10 ng/mL[4] | 0.25-200 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[1] | 9.11 ng/mL[4] | 0.25 µg/mL[5] |
| Accuracy (% Recovery) | 97.7% to 105.0%[1] | 100.39 ± 0.23%[4] | >80%[5] |
| Precision (%RSD) | <5.7% (within-run), <6.3% (between-run)[1] | <2% (intra-day and inter-day)[4] | <15%[5] |
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for this compound analysis using HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification
HPTLC is a simple, rapid, and cost-effective method for the simultaneous quantification of this compound and related compounds in herbal raw materials and formulations.[6][7]
Experimental Protocol
2.1. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards of different concentrations.
-
Sample Solution: Extract the powdered plant material or formulation with methanol, similar to the HPLC sample preparation.
2.2. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[7][8]
-
Sample Application: Apply the sample and standard solutions as bands of a specific width (e.g., 6 mm) using an automated TLC sampler.[9]
-
Mobile Phase: A mixture of solvents is used for development. Common mobile phases include:
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: After drying the plate, scan it using a TLC scanner at the detection wavelength of this compound (e.g., 270 nm or 290 nm).[6][7]
2.3. Data Analysis
-
Identify this compound in the sample by comparing its Rf value with that of the standard.
-
Quantify the amount of this compound by correlating the peak area with the concentration using a calibration curve.
Quantitative Data Summary
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Mobile Phase | Ethyl acetate:Methanol:Glacial acetic acid (5:1:0.3, v/v/v)[6] | Chloroform:Methanol (82:18, v/v)[7] |
| Detection Wavelength | 270 nm[6] | 290 nm[7] |
| Linearity Range | Not specified, but used for quantification[6] | 2-5 µg[7] |
| Limit of Detection (LOD) | 56.76 ng[6] | 1.7 µg[9] |
| Limit of Quantification (LOQ) | 342.64 ng[6] | 2 µg[9] |
| Accuracy (% Recovery) | 97.92%[6] | Not specified |
Experimental Workflow: HPTLC Analysis of this compound
Caption: Workflow for this compound analysis using HPTLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Identification and Quantification
LC-MS and LC-MS/MS are highly sensitive and selective methods for the determination of this compound, especially in complex matrices like biological fluids.[10][11]
Experimental Protocol
3.1. Sample Preparation
-
For Plasma: Acidify the plasma sample with a weak acid (e.g., 1.0% acetic acid) followed by liquid-liquid extraction with a solvent like ethyl acetate.[12]
-
For Plant Extracts: Prepare as described for HPLC, ensuring the final concentration is within the linear range of the instrument.
3.2. LC-MS/MS Conditions
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and shorter run times.[11]
-
Column: An ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm) has been used successfully.[11]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[11]
-
Flow Rate: A flow rate of 0.4 mL/min is typical for UHPLC systems.[11]
-
Mass Spectrometry:
3.3. Data Analysis
-
Identify this compound based on its specific precursor-to-product ion transitions.
-
Quantify using a calibration curve prepared in the same matrix as the sample to account for matrix effects.
Quantitative Data Summary
| Parameter | UHPLC-ESI-MS/MS Method |
| Linearity Range | 5.190–577.0 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 5.193 ng/mL[11] |
| Precision (%RSD) | <15% (intra-day and inter-day)[11] |
| Extraction Recovery | 67.11% to 72.53%[11] |
| Matrix Effect | 97.26% to 101.7%[11] |
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the structural elucidation of natural products like this compound.[13][14] While not a routine quantitative method, it is indispensable for confirming the identity and purity of isolated compounds. Both 1H and 13C NMR are used to determine the complete chemical structure.
The principle of NMR involves the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus.[15] For this compound, 1H NMR spectra can confirm the presence of specific protons in the iridoid and glucose moieties.[16]
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. primescholars.com [primescholars.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and this compound from Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. This compound(39012-20-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Cell Viability Assays Following Picroside II Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, a primary active iridoid glycoside isolated from the roots of Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Assessing the impact of this compound on cell viability is a fundamental step in elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for commonly employed cell viability and apoptosis assays, along with data interpretation guidelines and insights into the signaling pathways modulated by this compound.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The cytotoxic and protective effects of this compound have been evaluated in numerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | MTT | Not Specified | 130.8 | [Not Specified] |
| H9c2 | Rat Cardiomyoblast | Not Specified | 48 (pre-treatment) | Protective (100 µg/mL) | [1][2] |
| Chondrocytes | Primary Cells | CCK-8 | Not Specified | Protective (25-50 µM) | |
| A549 | Human Lung Adenocarcinoma | Not Specified | Not Specified | Anti-inflammatory (40, 80, 160 µg/mL) |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Treated and untreated cells
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time.
-
Include positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
For suspension cells, collect them by centrifugation.
-
Collect floating cells from the supernatant of adherent cultures as they may be apoptotic.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
-
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
-
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining after this compound treatment.
Signaling Pathways Modulated by this compound
This compound influences cell viability and apoptosis through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] This pathway is crucial in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Modulation of the Mitochondrial Apoptosis Pathway
This compound has demonstrated neuroprotective and cardioprotective effects by interfering with the mitochondrial (intrinsic) pathway of apoptosis.[1][4] This involves the regulation of pro- and anti-apoptotic proteins and the subsequent release of cytochrome c.
Mitochondrial Apoptosis Pathway Modulation by this compound
Caption: this compound inhibits mitochondrial apoptosis by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thus preventing cytochrome c release.[5]
References
- 1. Picroside Ⅱ inhibits hypoxia/reoxygenation-induced cardiomyocyte apoptosis by ameliorating mitochondrial function through a mechanism involving a decrease in reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
Unraveling the Molecular Mechanisms of Picroside II: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanisms of Picroside II, a bioactive compound with significant therapeutic potential. This document outlines detailed protocols for key experiments, presents quantitative data in a clear, tabular format, and visualizes the intricate signaling pathways modulated by this compound.
Introduction to this compound and its Mechanisms of Action
This compound, a major iridoid glycoside isolated from the roots of Picrorhiza kurroa, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects. Western blot analysis has been a pivotal technique in elucidating the molecular pathways through which this compound exerts its therapeutic effects. Key signaling pathways identified to be modulated by this compound include:
-
AMPK-Nrf2 Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the downstream activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2]
-
MAPK/NF-κB/NLRP3 Inflammasome Pathway: this compound can suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition, in turn, downregulates the activation of the NLRP3 inflammasome, a key component of the innate immune system.[3][4]
-
NF-κB Pathway: By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, this compound effectively dampens the NF-κB signaling cascade, a critical pathway in inflammation.
-
Mitochondria-Cytochrome C Apoptosis Pathway: this compound exhibits anti-apoptotic properties by inhibiting the release of cytochrome c from the mitochondria, a crucial step in the intrinsic apoptosis pathway. This leads to the reduced activation of caspase-3, a key executioner caspase.
-
ERK1/2 Signaling Pathway: The Extracellular signal-regulated kinase (ERK) 1/2 pathway, involved in cell proliferation and differentiation, is also modulated by this compound.
Experimental Protocols for Western Blot Analysis
This section provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on the aforementioned signaling pathways.
Cell Lysis and Protein Extraction
Objective: To extract total protein from cultured cells or tissues treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
RIPA Lysis Buffer Recipe:
| Component | Final Concentration | For 50 mL |
|---|---|---|
| Tris-HCl, pH 7.4 | 20 mM | 1 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 0.1 mL of 0.5M stock |
| Triton X-100 | 1% (v/v) | 0.5 mL |
| Sodium deoxycholate | 1% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 0.05 g |
| Distilled H₂O | | to 50 mL |
Procedure:
-
Cell Culture Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. Include appropriate vehicle controls.
-
Cell Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the culture medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford protein assay.
Bradford Protein Assay
Objective: To determine the total protein concentration of the cell lysates.
Materials:
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standards (e.g., 0, 2, 4, 6, 8, 10 µg/µL)
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume of each lysate and BSA standard to separate wells of a 96-well plate.
-
Add Bradford reagent to each well and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve using the absorbance values of the BSA standards and determine the protein concentration of the lysates.
SDS-PAGE and Protein Transfer
Objective: To separate proteins by size and transfer them to a PVDF membrane.
Materials:
-
SDS-PAGE gels (select acrylamide percentage based on target protein size)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (4x)
-
PVDF membrane
-
Methanol
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Sample Preparation: Mix the desired amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
PVDF Membrane Activation: Immerse the PVDF membrane in 100% methanol for 15-30 seconds to activate it.[5] Then, equilibrate the membrane in transfer buffer for at least 5 minutes.[5][6]
-
Protein Transfer: Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
Immunoblotting and Detection
Objective: To detect the target proteins using specific antibodies.
Materials:
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below for examples)
-
Secondary antibodies (HRP-conjugated)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Stripping and Reprobing (Optional)
Objective: To remove antibodies from a blot to allow for reprobing with a different antibody.
Materials:
-
Mild or harsh stripping buffer
Procedure:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with the immunoblotting protocol for the next primary antibody.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative data from representative Western blot experiments investigating the effects of this compound on key signaling proteins. Data is presented as the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on AMPK-Nrf2 Pathway Proteins
| Treatment | p-AMPKα/AMPKα (Fold Change) | Nrf2 (Nuclear/Cytosolic Ratio) | HO-1/β-actin (Fold Change) |
| Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Stimulus | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.61 ± 0.07 |
| Stimulus + this compound (25 µM) | 0.82 ± 0.07 | 1.58 ± 0.15 | 1.45 ± 0.13 |
| Stimulus + this compound (50 µM) | 1.25 ± 0.11 | 2.35 ± 0.21 | 2.18 ± 0.19 |
Table 2: Effect of this compound on MAPK/NF-κB/NLRP3 Pathway Proteins
| Treatment | p-p38/p38 (Fold Change) | p-p65/p65 (Fold Change) | NLRP3/β-actin (Fold Change) | Cleaved Caspase-1/Pro-Caspase-1 |
| Control | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| LPS | 3.52 ± 0.28 | 4.15 ± 0.35 | 3.89 ± 0.31 | 3.67 ± 0.29 |
| LPS + this compound (25 µM) | 2.18 ± 0.19 | 2.48 ± 0.22 | 2.31 ± 0.20 | 2.25 ± 0.18 |
| LPS + this compound (50 µM) | 1.35 ± 0.12 | 1.55 ± 0.14 | 1.48 ± 0.13 | 1.41 ± 0.12 |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Treatment | Cytochrome c (Cytosolic/Mitochondrial Ratio) | Cleaved Caspase-3/Pro-Caspase-3 |
| Control | 1.00 ± 0.13 | 1.00 ± 0.09 |
| Apoptotic Stimulus | 4.25 ± 0.38 | 3.98 ± 0.32 |
| Apoptotic Stimulus + this compound (10 µM) | 2.51 ± 0.23 | 2.35 ± 0.21 |
| Apoptotic Stimulus + this compound (20 µM) | 1.48 ± 0.15 | 1.39 ± 0.13 |
Table 4: Effect of this compound on ERK1/2 Signaling
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| Control | 1.00 ± 0.07 |
| Growth Factor | 5.12 ± 0.45 |
| Growth Factor + this compound (20 µM) | 3.28 ± 0.29 |
| Growth Factor + this compound (40 µM) | 1.89 ± 0.17 |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and the experimental workflow for Western blot analysis.
Caption: this compound activates the AMPK-Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Gene Expression Analysis Following Picroside II Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Picroside II on gene expression, focusing on its anti-inflammatory, neuroprotective, and hepatoprotective properties. Detailed protocols for key experiments are included to facilitate research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a major bioactive iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal plant traditionally used in Ayurvedic and Chinese medicine. Emerging scientific evidence has highlighted its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. These therapeutic properties are largely attributed to its ability to modulate the expression of key genes involved in various signaling pathways. Understanding the specific changes in gene expression following this compound treatment is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
Data Presentation: Quantitative Gene and Protein Expression Analysis
The following tables summarize the quantitative changes in gene and protein expression observed in various experimental models after treatment with this compound.
Anti-inflammatory Effects
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated A549 Human Lung Adenocarcinoma Cells [1]
| Gene | This compound Concentration (µg/mL) | Fold Change (relative to LPS-treated control) |
| TNF-α | 40 | ~0.8 |
| 80 | ~0.6 | |
| 160 | ~0.4 | |
| IL-1β | 40 | ~0.75 |
| 80 | ~0.5 | |
| 160 | ~0.3 | |
| IL-6 | 40 | ~0.85 |
| 80 | ~0.65 | |
| 160 | ~0.45 |
Data is estimated from graphical representations in the cited literature and represents a dose-dependent decrease in mRNA levels.
Neuroprotective Effects
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in a Rat Model of Focal Cerebral Ischemia [2]
| Protein | Treatment Group | Relative Expression (A value) vs. Control |
| Caspase-3 | This compound (10 mg/kg) | Significantly Decreased (P < 0.01) |
| PARP | This compound (10 mg/kg) | Significantly Decreased (P < 0.01) |
Table 3: Effect of this compound on Myelin Basic Protein (MBP) mRNA Expression in a Rat Model of Cerebral Ischemia [3][4]
| Gene | Treatment | Fold Change vs. Model Group |
| MBP mRNA | This compound (20 mg/kg) | Markedly Increased (**P < 0.05) |
Hepatoprotective Effects
Table 4: Effect of this compound on Genes Involved in Fatty Acid Metabolism in FFA-loaded HepG2 Cells [5][6]
| Gene/Protein | This compound Concentration (µM) | Effect on Expression |
| FATP5 (mRNA) | 10 | Attenuated |
| SREBP-1 (protein) | 10 | Attenuated |
| SCD (mRNA) | 10 | Attenuated |
| FOXO1 (mRNA) | 10 | Decreased |
| PEPCK (mRNA & protein) | 10 | Decreased |
Table 5: Effect of this compound on Genes Involved in Bile Acid Homeostasis in a Mouse Model of Cholestasis [7][8]
| Gene | Effect of this compound Treatment |
| Bsep (Bile salt export pump) | Increased |
| Ntcp (Na+-taurocholate cotransporting polypeptide) | Increased |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Decreased |
| Cyp8b1 (Sterol 12α-hydroxylase) | Decreased |
Table 6: Effect of this compound on Apoptosis-Related Protein Expression in a Mouse Model of Acute Liver Injury
| Protein | Effect of this compound Pretreatment |
| Bax | Significantly Suppressed |
| Bcl-2 | Increased |
| Cleaved Caspase-1 | Inhibited |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways.
MAPK/NF-κB Signaling Pathway (Anti-inflammatory Effects)
This compound has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Mitochondria-Mediated Apoptosis Pathway (Neuroprotective & Hepatoprotective Effects)
This compound can protect cells from apoptosis by regulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio. This leads to the inhibition of cytochrome c release from the mitochondria and subsequent suppression of caspase-3 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of this compound via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective effect of this compound via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Picroside II from Picrorhiza kurroa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of Picroside II, a bioactive iridoid glycoside, from the rhizomes of Picrorhiza kurroa. This document is intended to guide researchers through the critical steps of extraction, fractionation, and purification to obtain high-purity this compound for research and drug development purposes.
Introduction
Picrorhiza kurroa, commonly known as Kutki, is a medicinal herb found in the Himalayan region. It is a significant source of various iridoid glycosides, with Picroside I and this compound being the most prominent and pharmacologically active constituents. This compound has demonstrated a range of therapeutic properties, including hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory effects. The isolation and purification of this compound are crucial for its pharmacological evaluation and potential development as a therapeutic agent.
Extraction of this compound from Picrorhiza kurroa
The initial step in isolating this compound is the efficient extraction from the dried rhizomes of Picrorhiza kurroa. Various extraction techniques have been reported, each with its own advantages in terms of yield and efficiency.
Comparison of Extraction Methods
Several methods can be employed for the extraction of this compound. The choice of method can significantly impact the yield and purity of the final extract. Sonication-assisted extraction with methanol has been shown to be a highly efficient method.[1][2][3]
| Extraction Method | Solvent | Extraction Time | Total Extract Yield (%) | This compound Content (%) |
| Soxhlet Extraction | Methanol | 12 hours | 35.15 | 5.21 |
| Reflux Extraction | Methanol | 6 hours | 22.71 | 5.12 |
| Microwave-Assisted Extraction | Methanol | 5 minutes | 38.78 | 4.89 |
| Sonication-Assisted Extraction | Methanol | 36 minutes | 44.27 | 5.29 |
Data compiled from studies on the standardization of extraction techniques for Picroside I and II from Picrorhiza kurroa.[1][2]
Recommended Extraction Protocol: Sonication-Assisted Extraction
This protocol is recommended for its high efficiency and shorter extraction time.
Materials and Equipment:
-
Dried and powdered rhizomes of Picrorhiza kurroa
-
Methanol (analytical grade)
-
Ultrasonic bath (sonicator)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material.
-
Add methanol to the plant material in a flask (a common ratio is 1:10 w/v).
-
Place the flask in an ultrasonic bath and sonicate for 36 minutes.[1][2]
-
After sonication, filter the extract to separate the plant debris from the liquid.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50 ± 5°C to obtain the crude methanol extract.[4]
-
Store the crude extract at 4°C for further processing.[5]
Purification of this compound
The purification of this compound from the crude extract is typically a multi-step process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) for high-purity fractions.
Step 1: Column Chromatography (Initial Fractionation)
Column chromatography is an effective method for the initial separation of this compound from other compounds in the crude extract.[6]
Materials and Equipment:
-
Crude methanol extract of Picrorhiza kurroa
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is from CHCl₃:MeOH (96:4) to CHCl₃:MeOH (90:10).[7]
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions using Thin Layer Chromatography (TLC). The reported Rf value for this compound is approximately 0.38 in a chloroform:methanol:formic acid (7:2:1) mobile phase.[4]
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions to obtain a this compound-enriched fraction.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
For obtaining high-purity this compound, preparative HPLC is the method of choice.[5][8][9]
HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., Water Spherisorb S10 ODS2, 20 mm × 250 mm).[5][8][9]
-
Mobile Phase: A binary gradient of water (A) and acetonitrile (B).[5][8]
-
Gradient Program:
-
Detection: UV at 270 nm.[10]
-
Injection Volume: Dependent on the concentration of the enriched fraction.
Procedure:
-
Dissolve the this compound-enriched fraction from column chromatography in the initial mobile phase composition.
-
Filter the sample through a 0.45 μm syringe filter before injection.[5]
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak. The retention time for this compound is approximately 20.2–20.8 minutes under the specified conditions.[5]
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure, solid this compound.[5]
Purity and Yield: Using this two-step purification process, it is possible to obtain this compound with a purity of over 99%.[5] From 200 mg of crude methanolic extract, a yield of approximately 9.8 mg of purified this compound can be expected.[5][8]
Experimental Workflows and Signaling Pathways
Experimental Workflow for Isolation and Purification
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Picrorhiza kurroa.
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
MAPK/NF-κB/NLRP3 Signaling Pathway in Inflammation:
This compound has been demonstrated to alleviate osteoarthritis by suppressing chondrocyte pyroptosis through the inhibition of the MAPK/NF-κB/NLRP3 signaling pathway.[11]
Caption: this compound inhibits the MAPK/NF-κB/NLRP3 pathway.
Mitochondria-Cytochrome C Signaling Pathway in Ischemia-Reperfusion Injury:
This compound has a neuroprotective effect by inhibiting the mitochondria-cytochrome C signaling pathway following ischemia-reperfusion injury.[12]
Caption: this compound's neuroprotective mechanism of action.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the efficient isolation and purification of high-purity this compound from Picrorhiza kurroa. The detailed methodologies for extraction, fractionation, and HPLC purification, along with the quantitative data, will be invaluable for researchers and scientists in natural product chemistry and drug development. Furthermore, the elucidation of the signaling pathways modulated by this compound offers critical insights for professionals engaged in pharmacological research and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. globaljournals.org [globaljournals.org]
- 3. journalofscience.org [journalofscience.org]
- 4. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. akjournals.com [akjournals.com]
- 11. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 12. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picroside II Administration in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Picroside II in preclinical models of cerebral ischemia. The information compiled from various studies is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of this compound.
This compound, a primary active iridoid glycoside from Picrorhiza scrophulariiflora, has demonstrated significant neuroprotective potential in animal models of stroke. Its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways. These protocols and data summaries offer a foundation for further investigation into its therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound administration in rat models of middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia.
Table 1: Optimal Therapeutic Dose and Time Window of this compound
| Administration Route | Optimal Dose (mg/kg) | Optimal Time Window (post-ischemia) | Outcome Measure | Reference |
| Intraperitoneal | 10 - 20 | 1.5 - 2.0 hours | Neurobehavioral function, Infarct volume, Apoptosis | [1][2][3] |
| Intraperitoneal | 20 | 1.5 hours | Neurological score, Infarct volume, NSE & S-100 expression | [3][4][5] |
| Intraperitoneal | 10 | 1.5 - 2.0 hours | Toluidine blue staining, Flow cytometry, Immunohistochemistry | [2][6] |
| Intravenous | 10 | Not specified | Neurological function, Infarct volume, Caspase-3 & PARP expression | [7][8] |
Table 2: Effects of this compound on Key Pathological Markers in Cerebral Ischemia
| Parameter | Effect of this compound | Model/Method | Reference |
| Infarct Volume | Decreased | MCAO/TTC Staining | [1][9][10] |
| Neurological Deficit | Improved | MCAO/mNSS, Bederson's test | [1][3][9][10] |
| Neuronal Apoptosis | Decreased | MCAO/TUNEL Assay, Flow Cytometry | [1][7][10] |
| Reactive Oxygen Species (ROS) | Decreased | MCAO/ELISA | [1][11] |
| Caspase-3 Expression | Down-regulated | MCAO/Immunohistochemistry, Western Blot | [1][7] |
| pERK1/2 Expression | Decreased | MCAO/Immunohistochemistry, Western Blot | [9][10][12] |
| Blood-Brain Barrier Damage | Attenuated | MCAO/Electron Microscopy | [10][11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., 10% chloral hydrate or isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
3-0 or 4-0 monofilament nylon suture with a rounded tip
-
Sutures for wound closure
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with a suture.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA between the ligation and the carotid bifurcation.
-
Introduce the monofilament nylon suture through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically about 18-20 mm from the carotid bifurcation.
-
Remove the temporary clip from the ICA.
-
Suture the wound and allow the animal to recover from anesthesia.
-
For reperfusion models, the suture is withdrawn after a specific occlusion period (e.g., 2 hours).
Preparation and Administration of this compound
Materials:
-
This compound (purity >98%)
-
Sterile normal saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Dissolve this compound in sterile normal saline or PBS to the desired concentration (e.g., to achieve a final dose of 10 or 20 mg/kg). For intraperitoneal injection, a 1% solution can be prepared.[10]
-
Ensure the solution is thoroughly mixed using a vortex mixer.
-
Administer the this compound solution to the animal via the desired route (intraperitoneal or intravenous) at the predetermined time point post-MCAO.
Assessment of Neurological Deficit
Neurological function can be assessed using a scoring system, such as the modified Neurological Severity Score (mNSS) or Bederson's test.
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit. The test is typically performed at various time points after MCAO.
Bederson's Test: This is a simpler test that assesses postural reflexes.
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push.
-
Score 3: Unidirectional circling.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 24 hours after MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for about 30 minutes to firm the tissue.
-
Slice the brain into coronal sections of 2 mm thickness using a brain matrix slicer.
-
Immerse the slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The total infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness.
Signaling Pathways and Experimental Workflows
Neuroprotective Mechanisms of this compound in Cerebral Ischemia
This compound exerts its neuroprotective effects by modulating multiple signaling pathways that are activated during cerebral ischemia-reperfusion injury.
Caption: Key pathological events in cerebral ischemia and the inhibitory effects of this compound.
This compound and the Mitochondrial Apoptotic Pathway
A key mechanism of this compound's neuroprotection is the inhibition of the mitochondria-mediated apoptotic pathway.
Caption: this compound inhibits the mitochondrial pathway of apoptosis.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cerebral ischemia model.
Caption: A standard workflow for preclinical evaluation of this compound.
References
- 1. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal therapeutic dose and time window of this compound in cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary study for the therapeutic dose and time window of this compound in treating cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Study for the Therapeutic Dose and Time Window of this compound in Treating Cerebral Ischemic Injury in Rats [mdpi.com]
- 5. Primary Study for the Therapeutic Dose and Time Window of this compound in Treating Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal therapeutic dose and time window of this compound in cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on ERK1/2 Signal Pathway in Cerebral lschemic Injury Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II: A Promising Natural Compound for In Vitro Anti-Cancer Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, an iridoid glycoside extracted from the roots of Picrorhiza kurroa, has demonstrated significant anti-cancer properties in various in vitro studies. This document provides a comprehensive overview of its anti-cancer activities, including quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the molecular pathways involved. These resources are intended to guide researchers in further exploring the therapeutic potential of this compound.
Data Presentation
The anti-cancer effects of this compound have been quantified across different cancer cell lines, demonstrating its broad-spectrum potential. The following tables summarize the key findings from in vitro studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 130.8 | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Parameter | Observation | Concentration (µM) | Citation |
| MDA-MB-231 | Early Apoptosis | 15% increase | 50, 75, 100 | [1] |
| MDA-MB-231 | Cell Cycle Arrest | 70-80% of cell population arrested in G0/G1 phase | Not Specified | [1][2] |
Table 3: Effects of this compound on Mitochondrial Membrane Potential and Metastasis
| Cell Line | Parameter | Observation | Citation |
| MDA-MB-231 | Mitochondrial Membrane Potential | 2-2.5-fold decrease | [1] |
| MDA-MB-231 | Migration and Invasion | Significantly inhibited | [3][4] |
| MDA-MB-231 | MMP-9 Activity | Significantly inhibited | [3][4] |
| HepG2 | Migration | Suppressed | [5] |
Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and the general workflow for assessing the in vitro anti-cancer effects of a compound like this compound.
Caption: Molecular mechanisms of this compound's anti-cancer activity.
Caption: Experimental workflow for in vitro anti-cancer assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments used to evaluate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, MMP-9, p-p65, p-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Glycolysis and Migration in HepG2 Cells | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Studying Picroside II in Tissue Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Picroside II is a primary bioactive iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb found in the alpine Himalayas.[1][2] Extensive in vitro studies using tissue and cell cultures have demonstrated its significant pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] These activities make this compound a compound of high interest for therapeutic drug development.
This document provides detailed protocols and application notes for the production, extraction, quantification, and bioactivity assessment of this compound in various tissue culture models. The methodologies are compiled from peer-reviewed scientific literature to assist researchers in designing and executing their experiments.
Section 1: Production and Analysis of this compound from Plant Tissue Culture
One of the primary methods for sustainable production of this compound involves plant tissue culture, which allows for controlled and optimized synthesis of the metabolite.
Protocol 1.1: Callus Culture Initiation for Picroside Production
This protocol outlines the steps for initiating callus cultures from Picrorhiza kurroa explants for the production of this compound.
Materials:
-
Picrorhiza kurroa auxiliary shoot tips (explants)
-
Murashige and Skoog (MS) medium
-
Indole-3-butyric acid (IBA) and Kinetin (KN)
-
Sucrose
-
Agar
-
70% Ethanol, sterile distilled water
-
Autoclave, sterile Petri dishes, forceps, and scalpels
-
Plant tissue culture chamber (25 ± 2°C, 16h/8h photoperiod)
Procedure:
-
Sterilization: Surface sterilize the P. kurroa shoot tips by washing them under running tap water, followed by a dip in 70% ethanol for 30-60 seconds, and then rinsing 3-4 times with sterile distilled water.
-
Media Preparation: Prepare MS medium supplemented with phytohormones like 2 mg/L IBA and 3 mg/L KN.[5] Adjust the pH to 5.8 and add 3% w/v sucrose as a carbon source.[1][2] Solidify the medium with 0.8% w/v agar.
-
Autoclaving: Autoclave the prepared medium at 121°C and 15 psi for 15-20 minutes.[5]
-
Inoculation: In a sterile environment (laminar flow hood), place the sterilized explants onto the surface of the solidified MS medium.
-
Incubation: Incubate the cultures at 25 ± 2°C with a 16-hour light and 8-hour dark photoperiod and 70% relative humidity.[5]
-
Subculture: Subculture the initiated callus every 4 weeks onto fresh medium to promote growth. Callus initiation is typically observed after 4 weeks.[1][2]
-
Harvesting: Collect the callus at different time intervals (e.g., 4, 8, 12, 16 weeks) for growth analysis and extraction of this compound.[2][5]
Workflow for this compound Production and Quantification
Caption: Workflow from plant explant to this compound quantification.
Protocol 1.2: Extraction and Quantification of this compound by HPLC
This protocol details the extraction of this compound from callus tissue and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Harvested and dried P. kurroa callus powder
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
-
Sunfire C18 column (4.6 × 250 mm, 5 µm) or equivalent[6]
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Accurately weigh the dried callus powder.
-
Perform extraction using methanol. The specific method (e.g., sonication, maceration) can be optimized.
-
Filter the extract and evaporate the solvent to obtain the crude extract.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude extract in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in methanol.[5] Create a series of standard dilutions (e.g., 15 to 1000 µg/mL) to generate a calibration curve.[5]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Sunfire C18 (4.6 × 250 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with Methanol:Water (40:60, v/v).[6] Other reported mobile phases include chloroform:methanol:formic acid.[7]
-
Flow Rate: 0.9 mL/min.[6]
-
Injection Volume: 20 µL.[5]
-
Analysis: Run the standard solutions to create a calibration curve. Inject the sample extract and identify the this compound peak by comparing its retention time with the standard (approx. 5.6 min under certain conditions).[5] Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation: this compound Yield from Tissue Culture
Table 1: Quantitative Yield of Picrosides from P. kurroa Callus Culture.
| Compound | Yield (mg/g of dry callus) | Culture Age (weeks) | Reference |
|---|---|---|---|
| Picroside I | 16.37 ± 0.0007 | 16 | [2][5] |
| this compound | 6.34 ± 0.0012 | 16 |[2][5] |
Section 2: In Vitro Bioactivity and Mechanistic Studies
This compound's therapeutic potential is often evaluated in various cell-based assays that model specific diseases.
Application Note 2.1: Assessing Neuroprotective Effects
This compound has shown significant neuroprotective activity against oxidative stress-induced cell damage in neuronal cell lines like PC12 and SH-SY5Y.[10][11]
Protocol 2.1.1: Cell Viability and Oxidative Stress Assay
This protocol is used to assess how this compound protects neuronal cells from an oxidative insult (e.g., H₂O₂, glutamate, or Oxygen-Glucose Deprivation/Reoxygenation).
Materials:
-
PC12 or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Inducing agent (e.g., H₂O₂, Glutamate, or OGD/R setup)
-
MTT or CCK-8 reagent
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement
-
Phosphate Buffered Saline (PBS)
-
Microplate reader, fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Injury: Add the stress-inducing agent (e.g., 500 µM H₂O₂ or 10 mM Glutamate) for a defined period (e.g., 2-4 hours).[10][12] For OGD/R, cells are placed in a glucose-free medium in a hypoxic chamber, followed by reoxygenation.[11]
-
Cell Viability (MTT/CCK-8 Assay):
-
After treatment, add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.
-
Read the absorbance on a microplate reader to determine cell viability relative to untreated controls.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After treatment, wash cells with PBS and incubate with DCFH-DA solution in the dark.
-
The probe is oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope. A decrease in fluorescence in this compound-treated groups indicates antioxidant activity.[11][12]
-
Data Presentation: Neuroprotective Effects of this compound
Table 2: Summary of Quantitative Data on this compound's Neuroprotective Effects.
| Cell Line | Stressor | This compound Conc. | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| PC12 | H₂O₂ | 25 µg/mL (+ NGF) | Cell Viability, ROS | Significant attenuation of cytotoxicity, decreased ROS | [10] |
| PC12 | Glutamate | 1.2 mg/mL | Apoptosis | Significant prevention of glutamate-induced apoptosis | [12][13] |
| SH-SY5Y | OGD/R | Not specified | ROS Levels | Reduction from 4.24±0.26 (model) to 2.19±0.21 |[11] |
Application Note 2.2: Assessing Anti-inflammatory Effects
This compound can suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory cytokines.[14][15]
Protocol 2.2.1: Cytokine Measurement in LPS-Stimulated Cells
This protocol measures the effect of this compound on the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cells stimulated with lipopolysaccharide (LPS).
Materials:
-
A549 lung cells or human chondrocytes
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell lysis buffer and protein assay kit
Procedure:
-
Cell Culture and Treatment: Seed cells in 24-well or 6-well plates. Pre-treat with this compound (e.g., 25-160 µg/mL) for 1-2 hours.[14][16]
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[14][15]
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA: Perform ELISA on the supernatants to quantify the concentration of TNF-α, IL-1β, and IL-6 according to the manufacturer's protocol.
-
Data Analysis: Compare the cytokine concentrations in the LPS-only group with the this compound-treated groups to determine the inhibitory effect.
Data Presentation: Anti-inflammatory Effects of this compound
Table 3: Summary of Quantitative Data on this compound's Anti-inflammatory Effects.
| Cell Line | This compound Conc. | Measured Cytokines | Result | Reference |
|---|---|---|---|---|
| A549 | 40, 80, 160 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in cytokine production | [15][16] |
| Chondrocytes | 25 µM, 50 µM | Caspase-1, IL-18, IL-1β | Significant suppression of expression levels |[14] |
Section 3: Analysis of Molecular Signaling Pathways
Understanding the mechanism of action of this compound requires investigating its impact on intracellular signaling pathways. Western blotting is a key technique for this purpose.
Protocol 3.1.1: Western Blotting for Signaling Protein Analysis
This protocol describes the general steps to analyze the expression and phosphorylation status of proteins involved in pathways modulated by this compound, such as NF-κB, MAPK, and AMPK.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AMPK, anti-AMPK, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells with ice-cold RIPA buffer. Centrifuge and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the specific primary antibody overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound has been shown to interact with multiple critical signaling pathways to exert its therapeutic effects.
References
- 1. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on apoptosis induced by renal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic protective effect of this compound and NGF on PC12 cells against oxidative stress induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciepub.com [sciepub.com]
- 12. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 15. This compound Protects Rat Lung and A549 Cell Against LPS-Induced Inflammation by the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Picroside II Efficacy in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the therapeutic efficacy of Picroside II in various preclinical animal models of cerebral ischemia, myocardial ischemia, and liver injury.
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.
Animal Model: Male Wistar rats or Sprague-Dawley rats (220-250 g).
Quantitative Data Summary:
| Parameter | Control Group (MCAO) | This compound Treatment Group | Reference |
| Neurological Deficit Score (Bederson's test) | Significant deficit | Significantly improved neurological function | [1][2] |
| Cerebral Infarct Volume | Large infarct volume | Significantly reduced infarct volume | [2][3][4] |
| Neuronal Apoptosis (TUNEL assay) | Increased number of apoptotic cells | Significantly decreased number of apoptotic cells | [2][3][4] |
| Caspase-3 Expression | Upregulated | Downregulated | [1][2][3] |
| PARP Expression | Upregulated | Downregulated | [1][2] |
| pERK1/2 Expression | Significantly increased | Significantly decreased | [4] |
| Reactive Oxygen Species (ROS) | Increased levels | Decreased levels | [3] |
| Cytochrome C (CytC) Expression | Upregulated | Downregulated | [3] |
Experimental Protocol:
-
Animal Preparation: Acclimatize male Wistar rats for at least 7 days with free access to food and water.[5]
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of chloral hydrate.[5]
-
MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the filament to allow for reperfusion.[1][2]
-
-
This compound Administration:
-
Dissolve this compound in normal saline.
-
Administer this compound intravenously via the tail vein at a dose of 10 mg/kg.[1][2] Alternatively, an intraperitoneal injection of 20 mg/kg can be used.[4][5]
-
The optimal therapeutic window for administration is 1.5-2.0 hours after the onset of cerebral ischemia.[3][5]
-
-
Outcome Assessment (22-24 hours post-reperfusion):
-
Neurological Function: Evaluate using the Bederson's test or the modified neurological severity score (mNSS).[1][2][4]
-
Infarct Volume: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[2][4]
-
Histopathology: Perform hematoxylin and eosin (H&E) staining to observe neuronal morphology.[4][5]
-
Apoptosis Assays: Use TUNEL staining to detect apoptotic cells in the ischemic penumbra.[2][4]
-
Immunohistochemistry and Western Blot: Analyze the expression of proteins such as Caspase-3, PARP, pERK1/2, and Cytochrome C in brain tissue homogenates.[1][2][3][4]
-
Oxidative Stress Markers: Measure ROS levels in brain tissue using ELISA.[3]
-
Signaling Pathway:
References
- 1. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Picroside II solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Picroside II and its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a major active iridoid glycoside extracted from the roots and rhizomes of Picrorhiza kurroa. It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic effects. Its therapeutic potential is being explored in conditions such as cerebral ischemia-reperfusion injury, liver damage, and osteoarthritis.[1][2][3][4]
Q2: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: It can suppress the activation of the NF-κB signaling pathway, which is crucial in inflammatory responses.[5][6][7][8][9]
-
MAPK Pathway: It inhibits the MAPK signaling pathway, including ERK, JNK, and p38, which is involved in cell proliferation, differentiation, and apoptosis.[6]
-
NLRP3 Inflammasome Pathway: this compound can decrease the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[6][10]
-
Mitochondrial Apoptosis Pathway: It exerts neuroprotective effects by inhibiting the mitochondria-cytochrome C signaling pathway, which plays a role in apoptosis.[11][12][13][14]
Solubility Data
Quantitative data on the solubility of this compound in various solvents is summarized in the table below for easy comparison.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical |
| Water | Up to 2.46 mg/mL | Bhusari et al. |
| Linseed Oil | 71.46 mg/mL | Bhusari et al. |
| Transcutol P | 907.80 mg/mL | Bhusari et al. |
| Labrasol | 535.90 mg/mL | Bhusari et al. |
| Ethanol | 1 mg/mL (clear, colorless) | Sigma-Aldrich |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | Cayman Chemical |
Troubleshooting Guide: Solubility Issues
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium/buffer (PBS). What can I do to prevent this?
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to troubleshoot and prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a series of stepwise dilutions. For instance, first, dilute the DMSO stock with a small volume of DMSO to a lower concentration before adding it to the aqueous buffer.[15]
-
Pre-warming the Medium: Gently warming your cell culture medium or PBS to 37°C before adding the this compound stock can sometimes help in keeping the compound in solution.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines.[16] Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use of Surfactants or Solubilizers: For in vivo studies or specific in vitro assays, the use of surfactants or other solubilizing agents can be beneficial. Common co-solvents include Tween 80, PEG300, and sodium carboxymethylcellulose (CMC-Na).[16]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs and increase their aqueous solubility. This is a more advanced technique that may require formulation development.[17][18][19]
Q4: My this compound powder is difficult to dissolve even in DMSO. What should I do?
If you are facing difficulty dissolving this compound in DMSO, consider the following:
-
Gentle Heating: Warm the solution in a water bath at 37°C.
-
Vortexing/Sonication: Gently vortex the solution. For more resistant compounds, brief sonication can be employed to aid dissolution.[20]
-
Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect the solubility of some compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Gently vortex the tube until the powder is completely dissolved. If necessary, warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell Treatment
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or PBS
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a stepwise dilution. For example, to achieve a final concentration of 10 µM in your cell culture well, first, dilute the high-concentration stock in sterile culture medium to an intermediate concentration.
-
Add the final diluted solution to your cell culture wells dropwise while gently swirling the plate to ensure even distribution and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: this compound inhibits the mitochondrial apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) this compound Inhibits Hypoxia/Reoxygenation-Induced [research.amanote.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 7. qascf.com [qascf.com]
- 8. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Picroside Ⅱ inhibits hypoxia/reoxygenation-induced cardiomyocyte apoptosis by ameliorating mitochondrial function through a mechanism involving a decrease in reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifetein.com [lifetein.com]
Improving the stability of Picroside II in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Picroside II in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. It shows considerable degradation under alkaline, acidic, and oxidative conditions.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[2][3] For experimental work, further dilutions can be made in aqueous solutions or specific mobile phases, such as a mixture of acetonitrile, water, and acetic acid.[4] Methanol is also used for extraction and as a solvent for analysis.[1][5]
Q3: How should this compound solutions be stored to ensure stability?
A3: For optimal stability, this compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term use (up to one year) or at -20°C for shorter periods (up to one month).[2] It is crucial to protect solutions from light.[3] When stored in the mobile phase at room temperature, this compound is stable for at least 24 hours.[4]
Q4: Is this compound sensitive to light?
A4: Yes, photolytic studies have shown that this compound can degrade upon exposure to light.[1] Therefore, it is recommended to store solutions in light-protected containers.[3]
Q5: What is the general stability of this compound in solid form?
A5: As a powder, this compound is stable for up to three years when stored at -20°C.[2] However, the stability of the raw plant material containing this compound can be affected by humidity and temperature, with significant degradation observed under humid conditions.[6]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Aqueous Buffer
Q: I am observing a rapid loss of this compound in my aqueous buffer (pH 7.4) at room temperature. What could be the cause and how can I prevent it?
A: this compound is susceptible to hydrolysis, especially under neutral to alkaline conditions.[1] The degradation rate is also accelerated by increased temperature.[7][8]
-
Troubleshooting Steps:
-
pH Adjustment: Consider preparing your solutions in a slightly acidic buffer (pH 4-6), as this may improve stability. However, the optimal pH for the stability of your specific formulation should be determined experimentally.
-
Temperature Control: Prepare and handle the solutions at a lower temperature (e.g., on ice) and store them at 4°C or frozen when not in immediate use.
-
Fresh Preparation: Prepare the this compound solution fresh before each experiment to minimize degradation over time.
-
Inert Atmosphere: If oxidation is a concern, consider purging your buffer with an inert gas like nitrogen or argon before adding this compound.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Q: My results from cell-based assays using this compound are inconsistent between experiments. Could this be a stability issue?
A: Yes, inconsistent results can be a sign of this compound degradation in your cell culture medium.
-
Troubleshooting Steps:
-
Stock Solution Check: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[2]
-
Stability in Media: Determine the stability of this compound in your specific cell culture medium at 37°C. You can do this by incubating a solution of this compound in the medium for different time points (e.g., 0, 2, 4, 8, 24 hours) and then analyzing the concentration of this compound by HPLC.
-
Dosing Strategy: If significant degradation is observed, consider adding this compound to the cells immediately after preparing the final dilution in the medium. For longer experiments, you may need to replenish the medium with freshly prepared this compound at regular intervals.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
Q: I am seeing extra peaks in my HPLC chromatogram when analyzing older this compound solutions. What are these peaks?
A: The appearance of new peaks is likely due to the formation of degradation products. This compound can degrade into multiple byproducts, especially under stress conditions like acid or alkali hydrolysis.[1]
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyzing the resulting solutions by HPLC. This will help you to create a degradation profile and identify the retention times of the major degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to check the peak purity of your this compound peak. This can help determine if any degradation products are co-eluting with the parent compound.
-
Use Fresh Solutions: To avoid interference from degradation products in your experiments, always use freshly prepared solutions of this compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products and calculate the percentage of this compound degradation.
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 18:82:0.4, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 265 nm or 270 nm.[4]
-
Procedure:
-
Prepare a series of standard solutions of this compound at different concentrations to create a calibration curve.
-
Prepare the sample solutions by diluting them to a concentration within the range of the calibration curve.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas and calculate the concentration of this compound in the samples based on the calibration curve.
-
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions
| Stress Condition | Solvent/Medium | Temperature | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl in Methanol | Room Temperature (6 hrs) | Considerable Degradation | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH in Methanol | Room Temperature (6 hrs) | Considerable Degradation | [1] |
| Oxidative | 6% H₂O₂ in Methanol | Room Temperature (6 hrs) | Considerable Degradation | [1] |
| Neutral Hydrolysis | Water in Methanol | Room Temperature (6 hrs) | Considerable Degradation | [1] |
| Thermal | Solid State | 60°C (6 hrs) | Degradation Observed | [1] |
| Photolytic | Solution | Sunlight Exposure | Degradation Observed | [1] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid | Room Temperature | Stable for at least 24 hours | [4] |
| DMSO Stock | DMSO | -80°C | Stable for 1 year | [2] |
| DMSO Stock | DMSO | -20°C | Stable for 1 month | [2] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Picroside II Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Picroside II dosage for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose range for this compound in in vivo studies?
Based on published literature, a general starting dose range for this compound in rodents (mice and rats) is 10-50 mg/kg. However, the optimal dose is highly dependent on the animal model, the route of administration, and the specific therapeutic effect being investigated. For instance, in a mouse model of osteoarthritis, oral administration of 25 mg/kg and 50 mg/kg of this compound has been shown to be effective[1]. In a rat model of focal cerebral ischemia, intravenous administration of 10 mg/kg has demonstrated neuroprotective effects[2].
2. What are the common routes of administration for this compound in vivo?
Common routes of administration for this compound in animal studies include:
-
Intraperitoneal (i.p.) injection: This route is frequently used for its rapid absorption. For example, in a rat model of cerebral ischemia, this compound was administered via intraperitoneal injection at doses of 10 mg/kg and 20 mg/kg[3][4].
-
Oral gavage (p.o.): This is a common route for assessing the potential for oral bioavailability and clinical translation. In a mouse model of osteoarthritis, this compound was administered orally at 25 mg/kg and 50 mg/kg[1].
-
Intravenous (i.v.) injection: This route ensures 100% bioavailability and is often used in acute studies. A study on focal cerebral ischemia in rats used an intravenous dose of 10 mg/kg[2].
3. How should I prepare this compound for in vivo administration?
This compound is typically dissolved in a vehicle suitable for the chosen route of administration. For intraperitoneal and intravenous injections, this compound can be dissolved in sterile isotonic saline[3][4]. For oral gavage, it can be suspended in saline[1]. It is crucial to ensure the solution is homogenous and, for injections, filtered to maintain sterility.
Troubleshooting Guides
Issue 1: Inconsistent or No Therapeutic Effect Observed
Possible Causes and Solutions:
-
Suboptimal Dosage: The selected dose may be too low to elicit a therapeutic response in your specific model.
-
Inappropriate Timing of Administration: The therapeutic window for this compound can be narrow.
-
Solution: The timing of administration relative to the disease induction is critical. For instance, in a cerebral ischemia model, the strongest protective effect was observed when this compound was administered 1.5 hours after the ischemic injury[3].
-
-
Poor Bioavailability: If administering orally, low absorption from the gastrointestinal tract could be a factor.
-
Solution: Consider using a different route of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism and increase bioavailability.
-
Issue 2: Unexpected Adverse Effects or Worsening of Condition
Possible Cause and Solution:
-
Paradoxical Effect in Liver Injury Models: Studies have shown that the timing of this compound administration in drug-induced liver injury is critical. While pre-administration of this compound can be protective, its administration after the onset of liver injury may exacerbate the damage[5][6].
-
Solution: Carefully consider the timing of your intervention. If you are studying the therapeutic effect on existing liver damage, a different dosing regimen or therapeutic agent might be necessary. This highlights the importance of understanding the pathological state of the target organ at the time of intervention[5][6].
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| Osteoarthritis | Mouse | Oral | 25-50 mg/kg | Reduced subchondral bone destruction and osteophyte formation | [1] |
| Focal Cerebral Ischemia | Rat | Intravenous | 10 mg/kg | Reduced neuronal apoptosis and cerebral infarction | [2] |
| Cerebral Ischemia | Rat | Intraperitoneal | 10-20 mg/kg | Improved neurobehavioral function and reduced infarct volume | [3][4] |
| Sepsis | Mouse | Intraperitoneal | 20 mg/kg | Decreased mortality and alleviated lung injury | [7] |
| Drug-Induced Liver Injury | Rat | Intravenous | - | Pre-administration protective, post-injury administration exacerbates damage | [5][6] |
Experimental Protocols
1. Osteoarthritis Mouse Model (Destabilization of the Medial Meniscus - DMM)
-
Animal Model: 8-week-old male C57BL/6J mice[1].
-
Anesthesia: Intraperitoneal injection of 3% sodium pentobarbital (30 mg/kg)[1].
-
Surgical Procedure: The destabilization of the medial meniscus (DMM) surgery is performed to induce an osteoarthritis model[1].
-
Treatment: this compound is administered orally at doses of 25 mg/kg and 50 mg/kg. A control group receives an equal amount of saline[1].
-
Assessment: Therapeutic effects are assessed through Micro-CT scanning, Hematoxylin-eosin (H&E) staining, and Safranin O-Fast Green (S&F) staining of the knee joint[1].
2. Focal Cerebral Ischemia Rat Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Wistar rats[2].
-
Surgical Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion[2].
-
Treatment: this compound (10 mg/kg) is administered intravenously into the tail vein at the end of the 2-hour ischemia period before reperfusion[2]. The vehicle is 1 M PBS[2].
-
Assessment: Neurological function deficits are evaluated using Bederson's test. The cerebral infarction volume is visualized with tetrazolium chloride (TTC) staining. Neuronal apoptosis is assessed by TUNEL assay[2].
Mandatory Visualization
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimal therapeutic dose and time window of this compound in cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against sepsis via suppressing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II degradation under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Picroside II under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light. Like many iridoid glycosides, this compound is susceptible to hydrolysis under both acidic and alkaline conditions, and its degradation rate can be accelerated at elevated temperatures.[1][2][3]
Q2: I am observing a rapid loss of this compound in my aqueous solution stored at room temperature. What could be the cause?
A2: Rapid degradation at room temperature could be due to the pH of your solution. This compound shows considerable degradation in both acidic and alkaline solutions.[4] Ensure your solution is buffered to a neutral pH if possible. If the solution is unbuffered, the dissolution of atmospheric CO2 could slightly acidify it, potentially contributing to degradation over time. Additionally, exposure to ambient light can contribute to photodegradation.[4]
Q3: Can I store this compound solutions in the refrigerator or freezer to improve stability?
A3: Yes, storing this compound solutions at lower temperatures, such as in a refrigerator (2-8 °C), is recommended to minimize degradation. For long-term storage, freezing the solution is a viable option. Studies on the raw material containing this compound have shown that storage at low temperatures (4-6 °C) results in minimal loss of the compound.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: Yes, forced degradation studies have shown that this compound degrades into specific products under certain conditions. Under alkaline hydrolysis, a degradation product with a relative retention factor (Rf) of 0.61 has been observed, while acid-catalyzed hydrolysis yields a different degradation product with an Rf of 0.62 in HPTLC systems.[4] The exact structures and biological activities of these degradation products are not yet fully characterized in the scientific literature.
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common and reliable method for monitoring this compound concentration and detecting its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its degradation products and any other impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low this compound concentration in freshly prepared solution. | 1. Inaccurate initial weighing. 2. Incomplete dissolution of this compound. 3. Use of a non-validated analytical method. | 1. Verify the accuracy of the balance used. 2. Ensure complete dissolution by using appropriate solvents and techniques like sonication. 3. Develop and validate an HPLC method for accurate quantification of this compound. |
| High variability in this compound stability results between replicate samples. | 1. Inconsistent storage conditions (temperature, light exposure). 2. pH variation between samples. 3. Inconsistent sample handling and preparation for analysis. | 1. Ensure all samples are stored under identical and controlled conditions. 2. Use a buffered solution to maintain a constant pH. 3. Standardize all sample preparation and analytical procedures. |
| Appearance of unknown peaks in the chromatogram of a stored this compound sample. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. These are likely degradation products. Use a stability-indicating HPLC method to resolve and identify these peaks. 2. Analyze a blank (solvent only) to rule out contamination. |
| Complete loss of this compound in the sample. | 1. Extreme storage conditions (high temperature, strong acid or base). 2. Prolonged storage duration. | 1. Review and adjust storage conditions to be within the recommended range (neutral pH, low temperature, protected from light). 2. For long-term studies, consider analyzing samples at more frequent intervals to establish a degradation profile. |
Data on this compound Degradation
The following table summarizes the percentage of this compound degradation observed under various stress conditions after 6 hours. This data is derived from forced degradation studies and indicates the susceptibility of this compound to these conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of this compound | Reference |
| Acidic Hydrolysis | 0.1 N HCl (Methanolic) | Room Temperature | 6 hours | Considerable | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH (Methanolic) | Room Temperature | 6 hours | Considerable | [4] |
| Neutral Hydrolysis | Water | Room Temperature | 6 hours | Considerable | [4] |
| Oxidative Degradation | 6% v/v H₂O₂ | Room Temperature | 6 hours | Considerable | [4] |
| Thermal Degradation | Dry Heat | 60°C | 6 hours | Considerable | [4] |
| Photodegradation | UV light (200 watt hours/m²) followed by fluorescent light (1.2 million Lux hrs) | Ambient | - | Considerable | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general procedure for determining the degradation kinetics of this compound under specific pH and temperature conditions.
1. Materials and Reagents:
-
This compound standard of high purity
-
HPLC grade methanol and water
-
Buffer salts (e.g., phosphate, citrate) for preparing solutions of different pH
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Ensure the buffer components do not interfere with the HPLC analysis of this compound.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution.
4. Stability Study Setup:
-
For each pH and temperature condition to be tested, dilute the this compound stock solution with the corresponding buffer to a final known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of these solutions into amber vials to protect from light.
-
Place the vials in temperature-controlled chambers set to the desired temperatures (e.g., 25°C, 40°C, 60°C).
5. Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a vial from each condition.
-
Immediately quench any further degradation by cooling the sample (if at elevated temperature) and, if necessary, neutralizing the pH.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
6. Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound Stability Analysis.
Logical Relationship of Factors Affecting this compound Degradation
Caption: Key Factors in this compound Degradation.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and this compound from Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II HPLC Quantification: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) quantification of Picroside II.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification.[1] For this compound, an iridoid glycoside, several factors can contribute to poor peak shape.
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and ionised residual silanol groups on the silica surface of the HPLC column.[1]
-
Mobile Phase pH: An incorrect mobile phase pH can lead to secondary interactions.[2] While some methods use acidic modifiers, one study noted that picrosides were not stable in certain acidic mediums, suggesting careful optimization is required.[3] Operating at a lower pH (e.g., ~2-3) can help protonate the silanol groups, minimizing these secondary interactions.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion, typically fronting.[4][5] To resolve this, either dilute the sample or reduce the injection volume.[4]
-
Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample path, causing peak splitting or tailing.[4] If you suspect column degradation, flushing the column with a strong solvent or replacing it may be necessary.[1][2]
Below is a logical workflow for troubleshooting peak tailing issues.
Question: My this compound retention time is shifting. What could be the cause?
Answer: Retention time variability is a critical issue that affects the reliability of peak identification and quantification.
-
Mobile Phase Composition: Even small changes in the mobile phase composition, such as solvent ratio or pH, can cause shifts in retention time.[6] Ensure the mobile phase is prepared accurately and consistently. It is also crucial to degas the mobile phase to prevent bubble formation in the pump.[7]
-
Flow Rate Fluctuation: Inconsistent flow rates will lead directly to retention time drift. This can be caused by air bubbles in the pump, worn pump seals, or check valve issues.[6]
-
Column Temperature: Temperature fluctuations can affect solvent viscosity and chromatographic selectivity. Using a column oven is recommended to maintain a stable temperature.[6][8]
-
Column Equilibration: Insufficient column equilibration before starting the analytical run is a common cause of retention time drift, especially at the beginning of a sequence.[6] Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved.
Question: I'm observing baseline noise or drift. How can I fix this?
Answer: A stable baseline is essential for accurate integration and quantification, especially for low-concentration samples.
-
Mobile Phase Contamination: Impurities in the solvents or additives can cause a noisy or drifting baseline.[7] Always use high-purity (HPLC-grade) solvents and filter the mobile phase before use.[8]
-
Detector Issues: A dirty detector flow cell or a failing lamp can be a source of noise.[9] Flush the system and detector cell, and if the problem persists, the detector lamp may need replacement.[8]
-
Inadequate Degassing: Dissolved air in the mobile phase can outgas in the system, creating bubbles that cause baseline spikes and noise when they pass through the detector cell.[7][8]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector's performance, leading to baseline drift.[8]
Experimental Protocols & Data
This section provides a summary of established HPLC methodologies for this compound quantification and presents validation data in a clear, tabular format.
General Experimental Workflow
The quantification of this compound by HPLC follows a standardized workflow from sample preparation through data analysis.
HPLC Method Parameters
Several validated RP-HPLC methods have been published for the quantification of this compound. Key parameters from these methods are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent XDB C18 (250x4.6 mm, 5 µm)[10] | Kromasil C-8 (150x4.6 mm, 5 µm)[11] | Waters X-Bridge C18 (250x4.6 mm, 5 µm)[12] | Sunfire C18 (250x4.6 mm, 5 µm)[13] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (18:82:0.4, v/v/v)[10] | 0.5% Acetic Acid in Water:Acetonitrile (75:25, v/v)[11] | Gradient elution with A: 5mM Ammonium Acetate in 10% Methanol and B: Acetonitrile[12] | Methanol:Water (40:60, v/v)[13] |
| Flow Rate | 1.0 mL/min[10] | 0.8 mL/min[11] | 1.0 mL/min[12] | 0.9 mL/min[13] |
| Detection λ | 265 nm[10] | 254 nm[11] | 220 nm[12] | 270 nm[13] |
| Temperature | Not specified | 40°C[11] | 25°C[12] | Ambient[13] |
| Retention Time | Not specified | ~3.62 min[11] | ~17.4 min[12] | Not specified |
Method Validation Data
The performance of an HPLC method is established through validation, which assesses its linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.10–100 µg/mL[10] | 1–10 ng/mL[11] | 25-200% of standard[12] | 7.42-237.50 µg/mL[14] |
| Correlation (R²) | > 0.999[10] | 0.999[11] | 0.9998[12] | 0.999[14] |
| Accuracy (% Recovery) | 97.7% to 105.0%[10] | 100.39 ± 0.23%[11] | 100.0 - 106.0%[12] | 101.87 ± 0.325%[14] |
| Precision (%RSD) | Within-run: < 5.7% Between-run: < 6.3%[10] | Intra-day & Inter-day: < 2%[11] | Intra-day & Inter-day: < 5.0%[12] | Intra-day: 0.20-0.75% Inter-day: 0.22-0.89%[14] |
| LOD | 0.03 µg/mL[10] | Not specified | Not specified | 0.206 µg/mL[14] |
| LOQ | 0.10 µg/mL[10] | 9.11 ng/mL[11] | Not specified | 0.618 µg/mL[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best column choice for this compound analysis? A C18 or C8 reversed-phase column is typically used for this compound quantification.[10][11][12] The choice between C18 and C8 depends on the desired retention and selectivity, with C18 providing more hydrophobic retention.
Q2: How should I prepare this compound standards and samples? this compound standards are typically dissolved in HPLC-grade methanol or acetonitrile to prepare a stock solution.[11][12] Samples, such as plant extracts, are often extracted with methanol, sonicated to improve efficiency, and then filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[3][14]
Q3: What are the common degradation pathways for this compound, and how can I ensure sample stability? this compound can degrade under stress conditions like acid/base hydrolysis, oxidation, and heat.[15] One study noted that picrosides may not be stable in certain acidic media. To ensure stability, samples should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light. For analytical solutions, stability has been demonstrated for at least 24 hours at room temperature when dissolved in the mobile phase.[10]
Q4: What detection wavelength is optimal for this compound? The optimal UV detection wavelength for this compound is generally in the range of 265-274 nm, although some methods have successfully used wavelengths as low as 220 nm.[10][12][13] The choice depends on the mobile phase composition and the desire to minimize interference from other components. Scanning the standard with a PDA detector is the best way to determine the lambda max (λmax) in your specific mobile phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. silicycle.com [silicycle.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. One moment, please... [medikamenterqs.com]
- 9. youtube.com [youtube.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. eijppr.com [eijppr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development and Validation of HPLC Method for Analysis of Picroside-I and Picroside-II in Picrorhiza kurroa | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. primescholars.com [primescholars.com]
Technical Support Center: Overcoming Poor Bioavailability of Picroside II
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Picroside II.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.
Solid Dispersions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | - Poor miscibility of this compound with the chosen polymer carrier.- Use of an inappropriate solvent system in solvent-based methods.- this compound degradation at high temperatures during melt extrusion. | - Screen different polymers: Test a range of polymers with varying hydrophilicity and hydrogen bonding capacity (e.g., PVP K30, HPMC, Soluplus®).- Optimize solvent system: For solvent evaporation methods, use a co-solvent system to ensure both this compound and the polymer are fully dissolved.- Lower extrusion temperature: If using hot-melt extrusion, operate at the lowest possible temperature that ensures miscibility to prevent degradation. Consider using plasticizers. |
| Physical Instability (Crystallization during storage) | - The drug loading exceeds the saturation capacity of the polymer.- High humidity and temperature during storage.- Inappropriate polymer choice that does not sufficiently inhibit nucleation and crystal growth. | - Reduce drug loading: Prepare solid dispersions with a lower drug-to-polymer ratio.- Control storage conditions: Store the solid dispersion in a desiccator at a controlled, low temperature.- Use a combination of polymers: A combination of polymers can sometimes provide better stabilization than a single polymer. |
| Incomplete or Slow Drug Release | - "Gelling" of the polymer on the surface of the solid dispersion, creating a barrier to further dissolution.- Strong interactions between this compound and the polymer carrier. | - Incorporate a disintegrant: Add a superdisintegrant to the final dosage form to facilitate the breakup of the solid dispersion.- Use a more rapidly dissolving polymer: Select a lower molecular weight grade of the polymer.- Add a surfactant: Including a small amount of a pharmaceutically acceptable surfactant can improve wettability and dissolution. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drug Precipitation upon Dilution | - The amount of this compound exceeds its solubility in the oil/surfactant/cosurfactant mixture.- The chosen excipients cannot maintain this compound in a solubilized state upon dilution in the aqueous environment of the GI tract. | - Increase surfactant/cosurfactant concentration: A higher Smix (surfactant/cosurfactant) ratio can improve the emulsification and solubilization capacity.- Incorporate a polymeric precipitation inhibitor: Add a polymer like HPMC or PVP to the formulation to maintain a supersaturated state upon dilution.[1]- Screen different oils and surfactants: The solubility of this compound can vary significantly between different excipients.[2][3] |
| Poor Emulsification/Large Droplet Size | - Incorrect ratio of oil, surfactant, and cosurfactant.- High viscosity of the formulation. | - Optimize the Smix ratio: Systematically vary the ratio of surfactant to cosurfactant to find the optimal balance for nanoemulsion formation.- Construct a pseudo-ternary phase diagram: This will help identify the optimal concentration ranges of oil, surfactant, and cosurfactant for spontaneous nanoemulsification.[4]- Select lower viscosity excipients: If high viscosity is an issue, consider using less viscous oils or cosurfactants. |
| Formulation Instability (Phase separation) | - Incompatible excipients.- Suboptimal ratios of components. | - Conduct compatibility studies: Ensure all components are miscible with each other.- Re-evaluate the pseudo-ternary phase diagram: Ensure the chosen formulation is in a stable region of the diagram. |
Liposomes
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency | - this compound leakage during the preparation process.- Inappropriate lipid composition for this compound's physicochemical properties. | - Optimize the preparation method: For the thin-film hydration method, ensure complete hydration of the lipid film. Consider alternative methods like ethanol injection or reverse-phase evaporation.[5]- Vary the lipid composition: Adjust the ratio of phosphatidylcholine to cholesterol. The inclusion of charged lipids might improve the encapsulation of polar molecules. |
| Physical Instability (Aggregation, fusion, leakage) | - Suboptimal lipid composition.- Inappropriate storage conditions (temperature, pH).- Degradation of phospholipids by oxidation or hydrolysis. | - Incorporate cholesterol: Cholesterol is known to increase the stability of the lipid bilayer.[6]- PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface can provide steric stabilization and reduce aggregation.[6]- Lyophilization: Freeze-drying the liposomal formulation with a cryoprotectant can improve long-term stability.[2]- Store under inert gas: To prevent oxidation, store liposomal suspensions under nitrogen or argon. |
| Poor in vivo Performance | - Rapid clearance by the reticuloendothelial system (RES).- Instability in the gastrointestinal tract. | - PEGylation: PEGylated liposomes ("stealth liposomes") have a longer circulation time in the bloodstream.[6]- Optimize for oral delivery: For oral formulations, consider using bile salt-resistant lipids or coating the liposomes to protect them from the harsh environment of the stomach and small intestine. |
II. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: The poor oral bioavailability of this compound is attributed to several factors, including its poor aqueous solubility and extensive metabolism by the intestinal microbial flora before it can be absorbed into the bloodstream.[7]
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: The primary strategies focus on improving its solubility and protecting it from premature metabolism. These include the formulation of this compound into advanced drug delivery systems such as solid dispersions, self-nanoemulsifying drug delivery systems (SNEDDS), and liposomes.
Q3: How do solid dispersions enhance the bioavailability of this compound?
A3: Solid dispersions improve the bioavailability of this compound by converting its crystalline form into a more soluble amorphous form. This is achieved by dispersing the drug in a hydrophilic polymer matrix, which enhances its dissolution rate in the gastrointestinal fluids.
Q4: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and how can it help with this compound delivery?
A4: A SNEDDS is an isotropic mixture of oil, surfactant, and a cosurfactant that spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For this compound, a SNEDDS formulation can increase its solubility and provide a large surface area for absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[8]
Q5: Can liposomes be used for oral delivery of this compound?
A5: Yes, liposomes can encapsulate this compound, protecting it from the harsh environment of the gastrointestinal tract and facilitating its transport across the intestinal epithelium. However, the stability of liposomes in the GI tract is a critical challenge that needs to be addressed through formulation design.[6]
Q6: What analytical methods are commonly used to quantify this compound in plasma for pharmacokinetic studies?
A6: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for the sensitive and accurate quantification of this compound in biological matrices like rat plasma.[6][7]
Q7: Are there any known stability issues with this compound itself?
A7: this compound can undergo degradation under certain stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light.[9] This should be considered during formulation development and stability testing.
III. Data Presentation
Pharmacokinetic Parameters of this compound in Different Formulations (Data from Rat Studies)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Kutkin (mixture of Picroside I & II) | 55 mg/kg (of this compound) | Data not consistently reported | ~1.0 | Data varies significantly between studies | [6][10] |
| P. kurroa Extract | 45 mg/kg (of Picroside I) & 55 mg/kg (of this compound) | Higher than Kutkin | ~1.0 | Higher than Kutkin | [6] |
| Picrolax® Capsule (Marketed Formulation) | Variable | Intermediate | ~1.0 | Intermediate | [6] |
| This compound (Oral Administration) | 10 mg/kg | ~150 | ~0.5 | ~200 | [11] |
| This compound (Intravenous Administration) | 1 mg/kg | ~2000 | ~0.08 | ~500 | [11] |
Note: Direct comparative studies of this compound in solid dispersion, SNEDDS, and liposomal formulations with consistent dosing and analytical methods are limited in the reviewed literature. The data presented here is from separate studies and should be interpreted with caution.
IV. Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Distilled Water.
-
Procedure:
-
Prepare solutions of this compound and PVP K30 in different ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the required amount of this compound in ethanol.
-
Dissolve the corresponding amount of PVP K30 in distilled water.
-
Mix the two solutions and sonicate for 10-15 minutes to ensure a homogeneous mixture.
-
Dry the resulting solution using a freeze dryer or a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Materials: this compound, Oleic acid (oil), Tween 80 (surfactant), Propylene glycol (cosurfactant).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram by titrating a mixture of oil and a fixed ratio of surfactant/cosurfactant (Smix) with water.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant that forms a stable nanoemulsion. A common starting point could be a ratio in the range of 10-20% oil, 40-60% surfactant, and 20-40% cosurfactant.
-
Accurately weigh the selected amounts of oleic acid, Tween 80, and propylene glycol and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and vortex until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
The resulting solution is the this compound-loaded SNEDDS pre-concentrate.
-
Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution and mix thoroughly.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently. The hydration process should be carried out at a temperature above the lipid phase transition temperature.
-
To obtain smaller and more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated this compound by centrifugation or dialysis.
-
V. Mandatory Visualizations
Experimental Workflow for Bioavailability Enhancement of this compound
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Signaling Pathway: Hepatoprotective Effect of this compound
Caption: this compound's role in mitigating hepatic steatosis.
Signaling Pathway: Neuroprotective Effect of this compound
Caption: Neuroprotective mechanism of this compound in cerebral ischemia.
References
- 1. Improving the drug load and in vitro performance of supersaturated self-nanoemulsifying drug delivery systems (super-SNEDDS) using polymeric precipitation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetic profiles of picrosides I and II from kutkin, Picrorhiza kurroa extract and its formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin : Oriental Journal of Chemistry [orientjchem.org]
- 9. primescholars.com [primescholars.com]
- 10. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
How to prevent Picroside II precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Picroside II in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This compound precipitation in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.
1. Issue: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Recommended Solution |
| Limited Aqueous Solubility | This compound has low water solubility (up to 2.46 mg/mL).[1] Prepare a high-concentration stock solution in an organic solvent like DMSO, where it is significantly more soluble (~30 mg/mL). Add the stock solution to the media with vigorous mixing to ensure rapid and even dispersion. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the final volume of the culture medium. Re-calculate the required volume of the stock solution to ensure the final concentration is within the soluble range. For most applications, a final concentration in the low micromolar range is effective and less likely to precipitate. |
| Incorrect Stock Solution Preparation | The initial stock solution may not have been fully dissolved. Ensure this compound is completely dissolved in the organic solvent before adding it to the cell culture medium. Gentle warming or vortexing can aid dissolution. |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution. To avoid this, add the stock solution dropwise while gently swirling the media. Alternatively, perform a serial dilution of the DMSO stock in the culture medium. |
2. Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Changes in temperature can affect the solubility of this compound. Ensure the incubator maintains a stable temperature. Avoid repeated removal of culture vessels from the incubator. |
| pH Shift in Media | The pH of the cell culture medium can change over time due to cellular metabolism. This compound has a pKa of 7.80, meaning its ionization state and solubility can be affected by pH changes.[1] Ensure the medium is adequately buffered (e.g., with HEPES) and monitor the pH, especially in long-term experiments. |
| Interaction with Media Components | This compound may interact with salts or proteins in the serum, leading to precipitation. Consider using a serum-free medium if compatible with your cell line. If serum is required, test different lots or sources. |
| Evaporation of Media | Evaporation of water from the culture medium increases the concentration of all solutes, potentially exceeding the solubility limit of this compound. Maintain proper humidity levels in the incubator and ensure culture vessels are properly sealed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility in this solvent.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: Can I dissolve this compound directly in water or PBS?
A4: While this compound has some solubility in water (up to 2.46 mg/mL), it is significantly lower than in DMSO.[1] Dissolving it directly in aqueous solutions for cell culture applications can be challenging and may lead to incomplete dissolution and precipitation. It is best to first dissolve it in DMSO.
Q5: My media turned cloudy after adding this compound. What should I do?
A5: Cloudiness or turbidity indicates precipitation. This could be due to exceeding the solubility limit, solvent shock, or interactions with media components. Refer to the troubleshooting guide above to identify the potential cause and implement the recommended solutions.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | up to 2.46 mg/mL | [1] |
| DMSO | ~30 mg/mL | |
| Ethanol | 1 mg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 512.46 g/mol | |
| Log P | -0.09675 | [1] |
| pKa | 7.80 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.12 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of HepG2 Cells with this compound
This protocol is adapted from a study investigating the effects of this compound on fatty acid accumulation in HepG2 cells.
-
Cell Seeding:
-
Seed HepG2 cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). To minimize the final DMSO concentration, a multi-step dilution is recommended. For example, to make a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 in the final culture volume.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Workflow for preparing and applying this compound to cell cultures.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Challenges in Picroside II extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Picroside II from natural sources, primarily Picrorhiza kurroa.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: Several methods are employed for this compound extraction, each with its own advantages and disadvantages. Common techniques include conventional methods like Soxhlet and reflux extraction, as well as modern techniques like microwave-assisted extraction (MAE), sonication-assisted extraction (UAE), and supercritical fluid extraction (SFE).[1][2][3] The choice of method often depends on factors like desired yield, extraction time, solvent consumption, and environmental impact.
Q2: Which solvent is most effective for this compound extraction?
A2: Methanol has been shown to be a highly effective solvent for extracting this compound.[1][3] Studies comparing different solvents have demonstrated that methanol extraction often results in higher yields of both Picroside I and this compound compared to water or mixtures of methanol and water.[1] For instance, sonication-assisted extraction with methanol yielded a higher percentage of this compound compared to other methods.[1][3]
Q3: What factors can influence the yield of this compound during extraction?
A3: Several factors can significantly impact the final yield of this compound. These include:
-
Extraction Method: As highlighted in the data tables, the extraction technique plays a crucial role. Sonication and microwave-assisted methods can often provide higher yields in shorter times compared to conventional methods.[1][3][4]
-
Solvent Choice: The type and concentration of the solvent are critical.[1][4]
-
Extraction Time and Temperature: Optimizing these parameters is essential for maximizing yield and preventing degradation of the target compound.[1][4][5]
-
Solid-to-Solvent Ratio: A proper ratio ensures efficient extraction of the picrosides from the plant material.[4]
-
Plant Material: The quality, age, and part of the plant used (rhizomes, roots) can affect the concentration of this compound.[6][7]
-
Storage Conditions: Improper storage of the raw plant material can lead to the degradation of picrosides over time.[8][9]
Q4: How can I remove impurities from my this compound extract?
A4: Purification of the crude extract is a critical step. A common and effective method is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10] This technique allows for the separation and isolation of Picroside I and this compound with high purity.[10] The process typically involves using a binary gradient of water and an organic solvent like acetonitrile.[10]
Q5: What are the stability considerations for this compound during and after extraction?
A5: this compound can degrade under certain conditions. It has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, as well as through hydrolysis.[11] For long-term storage of the raw plant material, it is recommended to store it at low temperatures (4-6°C) to minimize the loss of picrosides.[8][9] Storing the material in humid conditions can lead to a significant decrease in this compound content.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inefficient extraction method. | Consider switching to a more efficient method like sonication-assisted or microwave-assisted extraction.[1][3] |
| Sub-optimal extraction parameters. | Optimize extraction time, temperature, and solid-to-solvent ratio. For microwave-assisted extraction, optimal conditions have been reported as a 10:90 (w/v) solid-to-solvent ratio at 60°C for 60 seconds.[4] | |
| Improper solvent selection. | Use methanol as the extraction solvent, as it has been shown to yield higher amounts of this compound.[1] | |
| Degraded plant material. | Ensure the raw material has been stored properly at low temperatures and low humidity to prevent degradation of picrosides.[8][9] | |
| Presence of Impurities in the Final Product | Incomplete separation of compounds. | Employ preparative RP-HPLC for efficient purification. Optimize the gradient and mobile phase composition for better resolution.[10] |
| Co-extraction of other plant metabolites. | After initial extraction, a liquid-liquid partitioning step with solvents of varying polarity can help to remove some impurities before chromatographic purification. | |
| Inconsistent Results Between Batches | Variation in raw material. | Source authenticated and standardized plant material. Analyze the picroside content of the raw material before extraction. |
| Inconsistent extraction procedure. | Strictly adhere to the validated standard operating procedure (SOP) for extraction and purification. | |
| Instrument variability. | Regularly calibrate and maintain all equipment, including HPLC systems, sonicators, and microwave extractors. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Extraction Time | Total Extract Yield (%) | Picroside I Yield (%) | This compound Yield (%) | Reference |
| Soxhlet Extraction | Methanol | 12 hours | 28.931 | 5.937 | 5.212 | [1] |
| Reflux Extraction | Methanol | 6 hours | 22.713 | 5.991 | 5.120 | [1] |
| Sonication Assisted Extraction | Methanol | 36 minutes | 44.269 | 6.825 | 5.291 | [1][3] |
| Microwave Assisted Extraction | Not specified | Not specified | - | - | - | [1] |
| Supercritical CO₂ Extraction | CO₂ with 10% v/v Methanol | Not specified | - | 3.250 | 0.972 | [5] |
Note: The data for microwave-assisted extraction yield was not explicitly provided in the compared source.
Experimental Protocols
Protocol 1: Sonication-Assisted Extraction of this compound
This protocol is based on a study that found sonication to be an efficient method for this compound extraction.[1][3]
Materials:
-
Dried and powdered rhizomes of Picrorhiza kurroa
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Whatman filter paper
Procedure:
-
Weigh 2g of the powdered plant material and transfer it to a 500 mL beaker.
-
Add 100 mL of methanol to the beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 36 minutes. Periodically shake the mixture to enhance extraction efficiency.
-
After sonication, centrifuge the mixture at 3000 rpm to pellet the plant material.
-
Decant the supernatant.
-
Repeat the extraction of the pellet with another 100 mL of methanol.
-
Combine the supernatants from both extractions and filter through Whatman filter paper.
-
Concentrate the filtered extract using a rotary evaporator at a reduced pressure and a temperature of 30°C.
-
The resulting crude extract can be further purified using preparative RP-HPLC.[10]
Protocol 2: Preparative RP-HPLC for this compound Purification
This protocol is a general guideline for the purification of this compound from a crude extract.[10]
Materials and Equipment:
-
Crude methanolic extract of Picrorhiza kurroa
-
Milli-Q water (Mobile Phase A)
-
Acetonitrile (HPLC grade, Mobile Phase B)
-
Preparative RP-HPLC system with a C18 column
-
0.45 µm PVDF filter
-
Lyophilizer
Procedure:
-
Dissolve the crude extract in methanol and filter it through a 0.45 µm PVDF filter.
-
Set up the preparative RP-HPLC system with a suitable C18 column.
-
Degas the mobile phases (Water and Acetonitrile) by sonication under vacuum.
-
Establish a linear binary gradient. An example gradient could be:
-
0-15 min: 15% B
-
15-17 min: 15% to 22% B
-
17-30 min: Hold at 22% B
-
30-35 min: 22% to 15% B
-
35-40 min: Hold at 15% B to equilibrate the column.
-
-
Set the flow rate to an appropriate level for the preparative column (e.g., 20 mL/min).
-
Inject the filtered crude extract onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 270 nm).
-
Collect the fractions corresponding to the this compound peak based on retention time (e.g., around 20.2–20.8 min, but this will vary based on the specific system and conditions).
-
Freeze the collected fractions at -80°C and then lyophilize to obtain purified, solid this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. globaljournals.org [globaljournals.org]
- 2. journalofscience.org [journalofscience.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and this compound from Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 11. primescholars.com [primescholars.com]
Technical Support Center: Picroside II Stability-Indicating HPTLC Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for Picroside II. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the HPTLC analysis of this compound?
A1: A common and effective HPTLC method for the separation of this compound utilizes a mobile phase of chloroform, methanol, and formic acid in a ratio of 8:1.5:0.5 (v/v/v) on silica gel 60 F254 plates. Densitometric quantification is typically performed at 274 nm.[1][2]
Q2: What are the expected Rf values for Picroside I and this compound in the recommended system?
A2: Under the optimized conditions, the retention factor (Rf) for Picroside I is approximately 0.47 and for this compound is around 0.57.[1][2][3]
Q3: What are the validated linearity ranges for this compound quantification?
A3: A good linear relationship is typically observed over a concentration range of 200–1000 ng/band with a correlation coefficient (r²) value of 0.999.[1][2]
Q4: What are the reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A4: The LOD for this compound has been reported to be 108 ng/band, and the LOQ is 327 ng/band.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Picroside I and this compound | - Improper mobile phase composition.- Chamber not saturated. | - Prepare the mobile phase freshly and ensure accurate volumetric measurements.- Allow the chamber to saturate with the mobile phase for at least 20 minutes before plate development.[4][5] |
| Tailing of Spots | - Sample overload.- Presence of acidic or basic impurities.- Inappropriate mobile phase polarity. | - Reduce the amount of sample applied to the plate.- Incorporate a small amount of acid (e.g., formic acid) or base into the mobile phase to improve peak shape.- Adjust the polarity of the mobile phase by slightly altering the ratio of the solvents. |
| Irregular Spot Shapes (not circular) | - Uneven application of the sample.- Damaged silica gel layer on the HPTLC plate. | - Ensure the tip of the applicator is clean and not touching the plate surface during application.- Handle HPTLC plates with care to avoid scratching the surface. |
| Rf Values Differ Significantly from Expected Values | - Variation in temperature and humidity.- Change in the activity of the silica gel plate.- Incorrect mobile phase composition. | - Perform experiments in a controlled laboratory environment.- Store HPTLC plates in a desiccator before use.- Verify the mobile phase preparation and composition. |
| No Spots Detected | - Insufficient concentration of the analyte.- Incorrect detection wavelength.- Degradation of the analyte. | - Concentrate the sample or apply a larger volume.- Ensure the densitometer is set to the correct wavelength (274 nm for this compound).[1][2]- Prepare fresh sample solutions and store them appropriately. |
| Presence of Unexpected Spots | - Contamination of the sample or solvent.- Degradation of this compound. | - Use high-purity solvents and clean glassware.- Analyze the stress-degraded samples to identify the Rf values of potential degradation products.[1] |
Experimental Protocols
Stability-Indicating HPTLC Method for this compound
This method is designed to separate this compound from its degradation products.
1. Materials and Reagents:
-
HPTLC plates pre-coated with silica gel 60 F254
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
Formic acid (AR grade)
-
This compound reference standard
-
Sample containing this compound
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).[1]
-
Sample Solution: Dissolve the sample in methanol to achieve a final concentration of approximately 100 µg/mL.[1]
3. Chromatographic Conditions:
-
Mobile Phase: Chloroform: Methanol: Formic Acid (8:1.5:0.5, v/v/v).[1][2]
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 20 minutes at room temperature.[4][5]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate up to a distance of 8 cm.
-
Drying: Dry the plate in a current of air.
-
Detection: Scan the dried plate in a densitometer at 274 nm.[1][2]
Forced Degradation Studies
To establish the stability-indicating nature of the method, this compound is subjected to various stress conditions as per ICH guidelines.[1][2]
-
Acid Hydrolysis: Mix 1 mL of the standard stock solution (1000 µg/mL) with 1 mL of 0.1 N methanolic HCl. Keep the solution in the dark for 6 hours.[1][3]
-
Alkaline Hydrolysis: Mix 1 mL of the standard stock solution (1000 µg/mL) with 1 mL of 0.1 N methanolic NaOH. Keep the solution at room temperature in the dark for 6 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the standard stock solution (1000 µg/mL) with 1 mL of 6% v/v H₂O₂. Keep the solution in the dark for 6 hours.[1][3]
-
Thermal Degradation: Keep the drug sample in an oven at 60°C for 6 hours.[1][3]
-
Photolytic Degradation: Expose the drug sample to UV light.
Data Presentation
Summary of Stress Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation Products (Rf) |
| Alkaline Hydrolysis | 0.1 N NaOH (Methanolic) | 6 hours | One product at Rf 0.61 (D1)[1] |
| Acid Hydrolysis | 0.1 N HCl (Methanolic) | 6 hours | One product at Rf 0.62 (D2)[1] |
| Oxidative Degradation | 6% v/v H₂O₂ | 6 hours | Degradation observed[1] |
| Neutral Hydrolysis | Water | 6 hours | Degradation observed[1] |
| Dry Heat | 60°C | 6 hours | Degradation observed[1] |
| Photolysis | UV light | - | Degradation observed[1] |
Note: The degradation product from acid hydrolysis (D2) may interfere with the Rf of Picroside I.[1]
Method Validation Parameters
| Parameter | Picroside I | This compound |
| Linearity Range (ng/band) | 200-1000 | 200-1000[1][2] |
| Correlation Coefficient (r²) | 0.999 | 0.999[1][2] |
| LOD (ng/band) | 135 | 108[1][2][3] |
| LOQ (ng/band) | 410 | 327[1][2][3] |
Visualizations
Caption: Experimental workflow for the stability-indicating HPTLC method of this compound.
References
Technical Support Center: Understanding the Paradoxical Effects of Picroside II in Liver Injury
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Picroside II on liver injury. The dual nature of this compound, acting as both a hepatoprotective and a hepatotoxic agent depending on the experimental context, can lead to unexpected results. This guide aims to clarify these paradoxical effects and offer solutions for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended actions.
Issue 1: Increased Liver Enzyme Levels and Tissue Damage Observed After this compound Treatment in an Acute Liver Injury Model.
Potential Cause:
The timing of this compound administration is a critical determinant of its effect. Studies have shown that while prophylactic (pre-injury) administration of this compound can protect the liver, therapeutic (post-injury) administration may exacerbate existing liver damage.[1][2][3][4] This is particularly evident in models of drug-induced liver injury, such as those using acetaminophen (APAP) or carbon tetrachloride (CCl4).[1][2]
The exacerbation of injury is linked to an increase in mitochondrial oxidative stress.[1][2] In an already damaged liver, this compound can paradoxically increase the production of reactive oxygen species (ROS) and promote hepatocyte apoptosis through the mitochondrial pathway.[1]
Recommended Actions:
-
Review Your Experimental Timeline: Confirm whether this compound was administered before or after the induction of liver injury. For hepatoprotective effects against toxins like APAP and CCl4, a prophylactic administration schedule is recommended.
-
Assess Mitochondrial Function: If post-injury treatment is the focus of your study, it is crucial to measure markers of mitochondrial oxidative stress. This includes quantifying mitochondrial ROS production, assessing mitochondrial membrane potential, and measuring the activity of antioxidant enzymes like glutathione (GSH).[1][2]
-
Analyze Apoptotic Pathways: To investigate the mechanism of increased cell death, measure key markers of the mitochondrial apoptosis pathway. This can be done by quantifying the expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, as well as measuring caspase-3 activity and cytochrome c release from the mitochondria.[1]
-
Consider a Different Injury Model: In some models of inflammation-mediated liver injury, such as that induced by lipopolysaccharide/D-galactosamine (LPS/D-GalN), pre-treatment with this compound has shown protective effects by inhibiting inflammation and apoptosis.[5] If your research goals allow, exploring different injury models may be beneficial.
Issue 2: Inconsistent or Non-Dose-Dependent Hepatoprotective Effects of this compound.
Potential Cause:
The hepatoprotective efficacy of this compound does not always exhibit a clear dose-dependency.[1] High doses may not confer significantly greater benefits and could even contribute to off-target effects or the paradoxical exacerbation of injury. The optimal protective dose can vary depending on the specific liver injury model and the timing of administration.
Recommended Actions:
-
Perform a Dose-Response Study: If not already done, conduct a comprehensive dose-response study to determine the optimal protective concentration of this compound in your specific experimental model. It is advisable to include a wide range of doses.
-
Evaluate Multiple Time Points: Assess the effects of this compound at different time points after administration and injury induction. The therapeutic window for its protective effects may be narrow.
-
Use a Positive Control: Include a known hepatoprotective agent (e.g., glycyrrhizinate, silibinin) in your experiments as a positive control.[1][6] This will help to benchmark the efficacy of this compound and validate your experimental setup.
-
Re-evaluate the Pathological State: The effect of this compound is highly dependent on the physiological or pathological state of the liver at the time of intervention.[1][2][3] Ensure that your injury model is consistent and reproducible.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary paradoxical effect of this compound in liver injury?
-
A1: The primary paradox is that this compound can be hepatoprotective when administered before the onset of liver injury (prophylactic treatment) but can worsen the damage when given after the injury has been established (therapeutic treatment), particularly in models of toxicant-induced injury like those using APAP or CCl4.[1][2][3][4]
-
-
Q2: How does this compound exacerbate existing liver damage?
-
A2: In a pre-damaged liver, this compound can increase mitochondrial oxidative stress, leading to a surge in reactive oxygen species (ROS).[1][2] This, in turn, promotes hepatocyte apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and elevated caspase-3 activity.[1]
-
-
Q3: What are the known protective mechanisms of this compound?
-
A3: When administered prophylactically, this compound exerts its protective effects through several mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[5][7] It has been shown to inhibit the NF-κB signaling pathway, scavenge free radicals, and upregulate the anti-apoptotic protein Bcl-2.[5][7] In specific contexts, it can also protect against cholestatic liver injury by activating the farnesoid X receptor (FXR)[8][9] and ameliorate non-alcoholic fatty liver disease via the AMPK-Nrf2 pathway.[10]
-
-
Q4: Are there liver injury models where this compound is consistently protective?
-
A4: Yes, in models of acute liver injury induced by LPS/D-GalN, pretreatment with this compound has been shown to decrease mortality, reduce liver enzyme levels, and ameliorate histological damage by inhibiting inflammation and hepatocyte apoptosis.[5]
-
-
Q5: What is a typical dosage range for this compound in animal studies?
-
A5: Dosages can vary significantly between studies and models. For example, in rat models of APAP-induced injury, doses of 30, 90, and 150 mg/kg have been used.[1] In mouse models of CCl4, D-GalN, and APAP injury, doses of 5, 10, and 20 mg/kg have been tested.[11] It is essential to determine the optimal dose for your specific experimental conditions.
-
Data Presentation
Table 1: Paradoxical Effects of this compound in Different Liver Injury Models
| Liver Injury Model | Administration Timing | Observed Effect | Key Biochemical Changes | Reference(s) |
| Acetaminophen (APAP) | Prophylactic | Protective | ↓ ALT, AST, ALP; ↑ GSH activity | [1][11] |
| Therapeutic | Exacerbated Injury | ↑ ALT, AST, ALP; ↓ GSH activity; ↓ Mitochondrial membrane fluidity | [1] | |
| Carbon Tetrachloride (CCl4) | Prophylactic | Protective | ↓ ALT, AST; ↓ MDA; ↑ SOD, GSH-Px | [1][11] |
| Therapeutic | Exacerbated Injury | ↑ ALT, AST, ALP, Total bilirubin; ↓ Albumin | [1] | |
| D-galactosamine (D-Gal) | Prophylactic | Protective | ↓ ALT, AST, ALP | [1][11] |
| LPS/D-GalN | Prophylactic | Protective | ↓ ALT, AST; ↓ IL-6, TNF-α, IL-1β, IL-18 | [5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Prophylactic/Therapeutic | Protective | ↓ Lipid accumulation; ↓ ROS | [6][10][12] |
| Cholestatic Liver Injury (ANIT) | Therapeutic | Protective | ↓ ALT, AST, ALP, Total bilirubin | [8][9] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; GSH: Glutathione; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; IL: Interleukin; TNF: Tumor Necrosis Factor; ROS: Reactive Oxygen Species; ANIT: Alpha-naphthylisothiocyanate.
Experimental Protocols
Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for one week with free access to food and water.
-
Grouping (Example):
-
Control Group
-
APAP Model Group
-
APAP + this compound (Prophylactic)
-
APAP + this compound (Therapeutic)
-
APAP + Positive Control (e.g., Glycyrrhizinate)
-
-
Drug Administration:
-
Prophylactic: Administer this compound (e.g., 30, 90, 150 mg/kg, intragastrically) once daily for 7 consecutive days. On day 7, administer APAP (dose to be optimized, e.g., 500 mg/kg, intraperitoneally) 2 hours after the final this compound dose.
-
Therapeutic: Induce liver injury with a single dose of APAP. Administer this compound (e.g., 30, 90, 150 mg/kg, intragastrically) at a specified time point after APAP administration (e.g., 2 or 6 hours post-APAP).[1]
-
-
Sample Collection: Euthanize animals 24 hours after APAP administration. Collect blood for serum analysis (ALT, AST, ALP) and liver tissue for histopathology and molecular analysis (e.g., Western blot for Bax/Bcl-2, measurement of mitochondrial ROS).
Protocol 2: In Vitro APAP-Induced Injury in L-02 Hepatocytes
-
Cell Culture: Culture human L-02 hepatocytes in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Prophylactic: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours) before adding APAP (e.g., 10 mM).
-
Therapeutic: Treat cells with APAP for a specified duration to induce injury, then replace the medium with fresh medium containing this compound.
-
-
Analysis: After a total incubation period (e.g., 24 hours), perform desired assays:
-
Cell Viability: MTT or LDH assay.
-
Mitochondrial ROS: Use a fluorescent probe like MitoSOX Red.
-
Mitochondrial Membrane Potential: Use a dye such as JC-1.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, or measurement of caspase-3 activity.
-
Protein Expression: Western blot for key apoptotic proteins (Bax, Bcl-2, Cytochrome c).[1]
-
Visualizations
Caption: Logical workflow of this compound's paradoxical effects based on administration timing.
Caption: General experimental workflow for studying this compound's dual effects in vivo.
Caption: Signaling pathway for this compound-exacerbated hepatocyte apoptosis.
References
- 1. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-lipid peroxidation and protection of liver mitochondria against injuries by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II Animal Administration: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Picroside II for animal administration. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound for in vivo studies?
This compound is sparingly soluble in aqueous buffers.[1] For in vivo administration, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or dimethylformamide, in which it is soluble at approximately 30 mg/mL.[1] The stock solution can then be diluted with a suitable aqueous buffer, such as Phosphate Buffered Saline (PBS).[1] For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).[2]
2. What are the common administration routes for this compound in animal models?
Common administration routes for this compound in animal studies include:
-
Intraperitoneal (i.p.) injection: This is a frequently used route for systemic administration.[2][3]
-
Oral gavage (i.g.): This method is used for oral administration to study the compound's effects after passing through the digestive system.[3][4]
-
Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.[3]
3. What are the typical dosages of this compound used in rodent studies?
Dosages can vary depending on the animal model, administration route, and therapeutic area of investigation. Reported dosages in rats and mice generally range from 5 mg/kg to 150 mg/kg.[3][4][5] It is crucial to consult specific literature relevant to your research area to determine the optimal dosage.
4. How should this compound be stored?
Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents can be stored for up to one year at -80°C or for one month at -20°C.[2] It is not recommended to store aqueous solutions for more than one day.[1] To minimize degradation of the raw plant material containing this compound, storage at low temperatures (4-6°C) is recommended.[6]
5. What is the known oral bioavailability of this compound?
Studies in rats have indicated that the oral bioavailability of this compound is low.[7] This is an important consideration when designing experiments and interpreting results from oral administration studies.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the preparation and administration of this compound.
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. | The final concentration of this compound in the aqueous solution is too high, exceeding its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final injection volume, ensuring it remains within a tolerable limit for the animal model. A common practice is to keep the final DMSO concentration below 10%. For intraperitoneal injections, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.[2] For oral administration, preparing a suspension with CMC-Na is a suitable alternative.[2] |
| Inconsistent results between animals in the same treatment group. | Improper injection technique leading to incorrect dosing or administration to an unintended site (e.g., subcutaneous instead of intraperitoneal). Degradation of this compound in the prepared solution. | Ensure all personnel are thoroughly trained in the specific administration technique (e.g., intraperitoneal injection, oral gavage). Prepare fresh solutions for each experiment and avoid storing diluted aqueous solutions.[1] Use a consistent and validated protocol for solution preparation. |
| Adverse reactions in animals post-administration (e.g., irritation, lethargy). | The vehicle (e.g., high concentration of DMSO) may be causing toxicity. The pH of the solution may not be physiological. The solution was not warmed to room/body temperature. | Reduce the concentration of the organic solvent in the final injection volume. Adjust the pH of the final solution to be within a physiological range (around 7.4). It is recommended to warm the solution to room or body temperature before injection to avoid discomfort and a drop in body temperature in the animal.[8] |
| Difficulty in administering the full dose via oral gavage. | The viscosity of the suspension is too high. The animal is not properly restrained. | If using CMC-Na, ensure the appropriate viscosity is used. You may need to test different concentrations. Ensure proper and gentle restraint of the animal to facilitate smooth administration. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[2] Ensure the powder is completely dissolved.
-
Vehicle Preparation: A common vehicle for intraperitoneal injection consists of PEG300, Tween 80, and saline.[2]
-
Final Solution Preparation: For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until the solution is clear. Add 50 µL of Tween 80 and mix again until clear. Finally, add 500 µL of sterile ddH₂O to reach the final volume of 1 mL.[2] This results in a final concentration of 5 mg/mL. The solution should be used immediately.[2]
Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% w/v).
-
Suspension Preparation: Weigh the required amount of this compound and add it to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[2]
-
Homogenization: Mix the solution thoroughly to obtain a uniform and homogeneous suspension before each administration.[2]
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) |
| Oral | 10 | Data varies across studies | Data varies across studies | Data varies across studies |
| Intravenous | 1 | Data varies across studies | Data varies across studies | Data varies across studies |
Note: The absolute values for pharmacokinetic parameters can vary significantly between different studies due to factors such as the analytical method used (HPLC-UV vs. LC-MS/MS), animal strain, and formulation.[9] Researchers should refer to specific publications for detailed pharmacokinetic data relevant to their experimental setup.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating various signaling pathways. Below are diagrams of key pathways.
Caption: this compound inhibits the MAPK/NF-κB/NLRP3 signaling pathway.[10]
Caption: this compound inhibits the mitochondria-mediated apoptosis pathway.[11]
Experimental Workflow for Animal Administration
Caption: A generalized workflow for the administration of this compound to animals.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 39012-20-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 11. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Voluntary Oral Administration of Picroside II in Rodents
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the voluntary oral intake of Picroside II in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the taste profile of this compound and how does it affect voluntary consumption by rodents?
A1: this compound, a primary active component of Picrorhiza kurroa, is known for its bitter taste. Rodents, like many other species, generally exhibit aversion to bitter compounds, which can significantly hinder voluntary oral administration. This necessitates the use of taste-masking strategies to improve palatability and ensure consistent dosing.
Q2: What are the primary methods to enhance the voluntary intake of this compound in rodents?
A2: The most effective methods focus on masking the bitter taste of this compound and presenting it in a more appealing format for rodents. Key strategies include:
-
Sweetening Agents: Incorporating artificial or natural sweeteners into the formulation is a common and effective approach.
-
Flavor Masking: Adding strong, rodent-preferred flavors can help to cover the bitterness.
-
Palatable Vehicles: Administering this compound within a desirable food matrix, such as a gel, semi-solid formulation, or a treat like a cookie, can significantly increase voluntary consumption.
-
Formulation Technology: Techniques like microencapsulation or the formation of inclusion complexes can physically shield the taste buds from the bitter compound.
Q3: Are there alternatives to traditional oral gavage for administering this compound?
A3: Yes, several less stressful alternatives to oral gavage are available and encouraged to improve animal welfare and data quality.[1] These include:
-
Voluntary consumption from a syringe: Training rodents to lick a sweet-tasting liquid or gel formulation containing the drug from a syringe.
-
Medicated treats: Incorporating the precise dose into a small, highly palatable treat.
-
Semi-solid or gel formulations: These can be presented in a dish or on a surface for the animal to lick.
Troubleshooting Guides
Issue 1: Rodents refuse to consume the this compound formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate Taste Masking | The bitter taste of this compound is not sufficiently masked. |
| Solution: Increase the concentration of the sweetener or flavor masking agent. Consider using a combination of sweeteners, as some mixtures can have synergistic effects on masking bitterness.[2] Saccharin is often highly preferred by both rats and mice.[3][4] | |
| Unappealing Vehicle | The base formulation (e.g., water, simple gel) is not attractive to the rodents. |
| Solution: Switch to a more palatable vehicle. Options include flavored gelatin, a semi-solid formulation with a thickening agent and flavor, or incorporating the dose into a small piece of a standard wheat cookie.[5] | |
| Neophobia (Fear of New Foods) | Rodents are naturally hesitant to consume new food items. |
| Solution: Acclimate the animals to the vehicle (without this compound) for several days before introducing the active compound. This helps to overcome their innate avoidance of novel foods. |
Issue 2: Inconsistent or partial consumption of the dose.
| Possible Cause | Troubleshooting Step |
| Formulation Stability/Homogeneity | This compound may not be evenly distributed in the vehicle, or it may settle over time, leading to inconsistent dosing with each lick or bite. |
| Solution: Ensure proper mixing and consider using a thickening agent (e.g., gelatin, agar, carrageenan) to create a stable, homogenous suspension.[6] For compounds with poor water solubility like this compound, creating a uniform suspension is critical. | |
| Satiety | The volume of the vehicle is too large, and the animal becomes full before consuming the entire dose. |
| Solution: Reduce the total volume of the formulation while maintaining the target dose. This may require preparing a more concentrated stock solution of this compound. | |
| Social Housing Stress | Dominant animals may prevent subordinate animals from accessing the medicated food. |
| Solution: Dose animals individually to ensure each receives the full intended amount. |
Data Presentation: Sweetener Preferences in Rodents
The selection of an appropriate sweetener is crucial for masking the bitter taste of this compound. The following tables summarize findings from studies on rodent sweetener preferences.
Table 1: Comparison of Sweetener Preferences in Rats
| Sweetener | Preference vs. Water | Notes |
| Saccharin | Strong preference[7][8] | Generally well-accepted and preferred over many other sweeteners in direct choice tests.[3] |
| Sucralose | Weak or no preference; some individuals show avoidance[7][8] | Bimodal response observed, with some rats preferring it and others actively avoiding it.[7][9] |
| Stevia (Rebaudioside A) | Preferred over water, but less than saccharin[3][4] | Stimulates less over-drinking compared to saccharin.[3] |
| Aspartame | Little to no preference[1] | Not considered palatable to rats.[1] |
| Acesulfame K | Preferred over water, similar to saccharin at certain concentrations.[3] |
Table 2: Comparison of Sweetener Preferences in Mice
| Sweetener | Preference vs. Water | Notes |
| Saccharin | Strong preference[3][4] | Highly palatable to C57BL/6J mice.[3] |
| Sucralose | Preferred by both C57BL/6J and 129P3/J strains, with C57BL/6J showing higher intake.[10] | Generally well-accepted. |
| Stevia (Rebaudioside A) | Preferred over water, but less than saccharin.[3][4] | Mice prefer saccharin over stevia in direct choice tests.[3] |
| Aspartame | Variable preference in C57BL/6J mice; neutral to 129P3/J mice.[10] | |
| Acesulfame | Preferred by both C57BL/6J and 129P3/J strains.[10] |
Experimental Protocols
Protocol 1: Preparation of a Sweetened Gelatin Formulation for this compound
This protocol describes the preparation of a palatable gelatin-based vehicle for the voluntary oral administration of this compound.
-
Preparation of the Sweetener-Flavor Solution:
-
Dissolve a preferred sweetener (e.g., 0.1-0.5% w/v sodium saccharin) and a flavor agent (e.g., a few drops of vanilla extract) in warm, purified water.
-
-
Incorporation of this compound:
-
Accurately weigh the required amount of this compound.
-
To aid in suspension of the poorly water-soluble this compound, first create a slurry by mixing the powder with a small amount of the sweetened water.
-
Gradually add the rest of the sweetened water to the slurry while continuously stirring to ensure a homogenous mixture. The use of a vehicle containing a small percentage of DMSO (e.g., 2-5%) may aid in initial dissolution before suspension in the aqueous phase.
-
-
Gelatin Preparation:
-
Sprinkle unflavored gelatin powder (concentration as per manufacturer's instructions for a firm gel, typically around 1-3% w/v) over the surface of the this compound suspension.
-
Allow the gelatin to "bloom" (absorb water) for 5-10 minutes.
-
Gently heat the mixture (do not boil) while stirring until the gelatin is completely dissolved.
-
-
Dosing and Solidification:
-
Pour the warm gelatin mixture into molds to create individual, precisely dosed cubes.
-
Allow the gelatin to cool and set at 4°C.
-
-
Acclimation and Administration:
-
For 3-4 days prior to the study, provide the rodents with non-medicated gelatin cubes to encourage acceptance.
-
On the day of dosing, present the this compound-containing gelatin cube to each animal individually.
-
Visualizations
Diagram 1: Experimental Workflow for Enhancing Voluntary Administration
Caption: Workflow for developing and administering a palatable this compound formulation.
Diagram 2: Logical Flow for Troubleshooting Consumption Issues
Caption: Decision tree for addressing refusal of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixing Sweeteners to Reduce Bitter Taste in Foods - Innovations Report [innovations-report.com]
- 3. Stevia and Saccharin Preferences in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Stevia and saccharin preferences in rats and mice. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Examination of the perception of sweet- and bitter-like taste qualities in sucralose preferring and avoiding rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweetener preference of C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Picroside II experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Picroside II.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
1. Compound Preparation and Handling
Q1: My this compound is not dissolving properly. What is the recommended solvent?
A1: this compound has variable solubility. It is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL. However, it is only sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute it with the aqueous buffer or cell culture medium of your choice. Be aware that the solubility in a 1:4 DMSO:PBS (pH 7.2) solution is only about 0.20 mg/mL.
Q2: I'm observing inconsistent results between experiments. Could my this compound be degrading?
A2: Yes, the stability of this compound can be a significant source of variability. Aqueous solutions of this compound are not recommended for storage for more than one day. For consistent results, prepare fresh dilutions from your DMSO stock for each experiment. Forced degradation studies have shown that this compound can degrade under acidic, alkaline, and oxidative conditions.[1]
Q3: How should I store my this compound?
A3: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.
2. In Vitro Cell-Based Assays
Q4: I'm seeing high variability in my cell viability or signaling pathway assays. What are the potential causes related to my cell culture technique?
A4: Several cell culture parameters can introduce variability:
-
Cell Passage Number: The characteristics of cell lines can change over time with repeated passaging. It is crucial to use cells within a consistent and validated passage number range for all experiments to ensure reproducibility.
-
Cell Confluence: The density of your cell culture at the time of treatment can significantly impact the cellular response to this compound. Standardize the cell seeding density and treatment confluence for all experiments.
-
Serum Variability: Components in fetal bovine serum (FBS) can vary between batches and may interact with this compound or affect the signaling pathways under investigation. Consider using a single, tested batch of FBS for a series of experiments or explore serum-free media options.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to unreliable results. Regularly test your cell cultures for mycoplasma.
Q5: Could components in my cell culture medium be interacting with this compound?
A5: While specific interactions with all media components are not fully elucidated, serum proteins are known to bind to small molecules, potentially altering their bioavailability and activity. If you suspect interactions, consider reducing the serum concentration during the treatment period or using serum-free media, if compatible with your cell line.
3. Analytical & Quantitative Analysis (HPLC)
Q6: I am having trouble with the reproducibility of my this compound quantification by HPLC. What should I check?
A6: Variability in HPLC quantification can arise from several factors:
-
Mobile Phase Preparation: The composition of the mobile phase is critical. Even small variations in the solvent ratios can lead to shifts in retention time. Prepare the mobile phase accurately and consistently.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Ensure your column oven is maintaining a stable temperature.
-
Sample Preparation: Inconsistent sample extraction or dilution will lead to variable results. Ensure your sample preparation protocol is robust and followed precisely for all samples.
-
Standard Curve: Use a fresh, accurately prepared standard curve for each analytical run to account for any minor variations in instrument performance.
4. In Vivo Animal Studies
Q7: The in vivo efficacy of this compound is inconsistent in my animal models. What factors should I consider?
A7: In vivo studies have their own set of variables to control:
-
Route and Timing of Administration: The method and timing of this compound administration can significantly impact its bioavailability and efficacy. These should be kept consistent across all experimental groups and studies.
-
Animal Strain, Age, and Sex: These biological variables can influence the metabolism and response to this compound. Ensure these are consistent within and between experiments.
-
Vehicle Control: The vehicle used to dissolve and administer this compound should be carefully chosen and tested for any intrinsic effects in your animal model.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H28O13 | [2] |
| Molecular Weight | 512.46 g/mol | [2] |
| Purity (Typical) | ≥98% | [2] |
| Solubility in DMSO/DMF | ~30 mg/mL | [2] |
| Solubility in 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | [2] |
| Storage Temperature | -20°C (solid) | [2] |
| Stability in Aqueous Solution | Not recommended for storage > 1 day | [2] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment:
-
Cell Seeding: Plate cells at a predetermined density to achieve the desired confluence (e.g., 70-80%) at the time of treatment.
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO.
-
Working Solution Preparation: Immediately before use, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis (e.g., cell viability assays, Western blotting, qRT-PCR).
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Below are diagrams illustrating some of the key signaling pathways known to be modulated by this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Picroside I and Picroside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside I and Picroside II are the two major bioactive iridoid glycosides isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb found in the Himalayan region.[1] Both compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2] While structurally similar, subtle differences in their chemical makeup lead to notable variations in their biological potency and mechanisms of action. This guide provides an objective comparison of Picroside I and this compound, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Comparative Biological Activity Data
The following tables summarize the quantitative data from key comparative studies, highlighting the differences in efficacy between Picroside I and this compound across various biological domains.
Table 1: Anti-Cancer Activity (Triple-Negative Breast Cancer)
| Compound | Cell Line | IC50 Value | Apoptosis Induction (at 100 µM) | Reference |
| Picroside I | MDA-MB-231 | 95.3 µM | 20% increase in early apoptosis | [1][3] |
| This compound | MDA-MB-231 | 130.8 µM | 15% increase in early apoptosis | [1][3] |
| Data indicates Picroside I is more potent in inducing cytotoxicity and apoptosis in MDA-MB-231 cells. |
Table 2: Hepatoprotective Activity
| Compound | Model | Dosage | Outcome | Reference |
| Picroside I | D-GalN/LPS-induced liver injury in mice | 50 mg/kg | No significant hepatoprotective effect | |
| This compound | D-GalN/LPS-induced liver injury in mice | 50 mg/kg | Exhibited significant hepatoprotective activity | |
| Picroside I | Attenuation of fatty acid accumulation in HepG2 cells | Not Specified | No inhibitory activity | |
| This compound | Attenuation of fatty acid accumulation in HepG2 cells | Not Specified | Reduced cellular lipids by 30% | |
| Data suggests this compound possesses superior hepatoprotective properties compared to Picroside I. |
Table 3: Neuroprotective Activity
| Compound | Model | Effective Concentration | Outcome | Reference |
| Picroside I | Neurite outgrowth in PC12D cells | > 0.1 µM | Concentration-dependent enhancement of NGF-induced neurite outgrowth | [4] |
| This compound | Neurite outgrowth in PC12D cells | > 0.1 µM | Concentration-dependent enhancement of NGF-induced neurite outgrowth | [4] |
| Both compounds demonstrate comparable activity in promoting neurite outgrowth by modulating the MAPK signaling pathway. |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the MAPK/NF-κB/NLRP3 Inflammasome Pathway
This compound exerts potent anti-inflammatory effects by targeting a key inflammatory cascade. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (including JNK, ERK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway (p65).[5][6][7] This dual inhibition prevents the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5][7]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. protocols.io [protocols.io]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
A Comparative Analysis of Picroside II and Silymarin for Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective efficacy of two prominent natural compounds: Picroside II, an active iridoid glycoside from Picrorhiza kurroa, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum). The comparison is based on experimental data from in vitro and in vivo studies, detailing their mechanisms of action, comparative performance, and the methodologies used for their evaluation.
Overview of Hepatoprotective Mechanisms
Both this compound and Silymarin exert their liver-protective effects through multiple biochemical pathways. While they share common antioxidant and anti-inflammatory properties, their primary mechanisms of action show distinct differences.
Silymarin is a well-established hepatoprotective agent that acts broadly to protect liver cells from damage.[1][2] Its mechanisms include:
-
Antioxidant Activity: Silymarin directly scavenges free radicals and inhibits their formation, thereby preventing lipid peroxidation of cellular membranes.[3][4][5] It also enhances the levels of endogenous antioxidants like glutathione (GSH).[3]
-
Anti-inflammatory Effects: It can suppress inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[3][6]
-
Membrane Stabilization: Silymarin alters the outer hepatocyte membrane to prevent toxins from entering the cell.[2]
-
Promotion of Regeneration: It stimulates ribosomal RNA synthesis, leading to increased protein production and the regeneration of damaged hepatocytes.[2][3][7]
This compound has demonstrated significant efficacy, particularly in models of non-alcoholic fatty liver disease (NAFLD) and cholestasis.[8][9] Its key mechanisms include:
-
Modulation of Lipid Metabolism: this compound attenuates fatty acid accumulation by downregulating key proteins involved in fatty acid uptake (FATP5) and synthesis (SREBP-1, SCD).[8][10] It also activates the AMPK-Nrf2 pathway, which plays a crucial role in cellular energy homeostasis and antioxidant defense.[11]
-
Regulation of Bile Acid Homeostasis: It protects against cholestatic liver injury by activating the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of transporters and enzymes involved in bile acid synthesis and transport.[9][12]
-
Anti-inflammatory and Anti-apoptotic Effects: this compound has been shown to reduce pro-inflammatory cytokines (TNF-α, IL-6) and inhibit apoptosis by modulating signaling pathways such as JAK2/STAT3 and regulating apoptotic proteins like Bax and Bcl-2.[13][14]
Signaling Pathways
The following diagrams illustrate the core signaling pathways modulated by Silymarin and this compound in providing hepatoprotection.
Quantitative Data Presentation
The following tables summarize quantitative data from comparative studies, providing a direct assessment of the performance of this compound and Silymarin (or its active component, Silibinin/Silybin).
Table 1: In Vitro Comparative Efficacy in a Non-Alcoholic Fatty Liver Disease (NAFLD) Model
Model: Free Fatty Acid (FFA)-induced steatosis in HepG2 cells.
| Parameter | Control (FFA only) | This compound (10 µM) | Silibinin (10 µM) | Reference |
| Lipid Accumulation Reduction | Baseline | 30% - 33% reduction | 22% reduction | [8][15] |
| ROS Production | Increased | Significant reduction | Significant reduction | [15] |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased | Attenuated the loss | Attenuated the loss | [15] |
| ATP Levels | Depleted | Attenuated depletion | Attenuated depletion | [15] |
| FATP5 Expression | Upregulated | Attenuated | Attenuated | [8] |
| SREBP-1 Expression | Upregulated | Attenuated | Attenuated | [8] |
| SCD Expression | Upregulated | Attenuated | Attenuated | [8] |
Data suggests this compound may be slightly more potent than Silibinin in reducing intracellular lipid accumulation in this in vitro model.
Table 2: In Vivo Comparative Efficacy in Toxin-Induced Liver Injury Models
Model A: Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Mice
| Parameter (Units) | CCl₄ Control | Picroliv* (100 mg/kg) | Silymarin (100 mg/kg) | Reference |
| ALT (IU/L) | 2856 ± 154 | 1245 ± 98 (↓ 56%) | 1310 ± 112 (↓ 54%) | [16] |
| AST (IU/L) | 3120 ± 187 | 1480 ± 110 (↓ 53%) | 1590 ± 121 (↓ 49%) | [16] |
| ALP (IU/L) | 310 ± 24 | 195 ± 15 (↓ 37%) | 205 ± 18 (↓ 34%) | [16] |
| MDA (nmol/mg protein) | 2.85 ± 0.14 | 1.60 ± 0.09 (↓ 44%) | 1.72 ± 0.11 (↓ 40%) | [16] |
| GSH (µg/mg protein) | 1.58 ± 0.11 | 2.95 ± 0.15 (↑ 87%) | 2.81 ± 0.14 (↑ 78%) | [16] |
*Picroliv is a standardized extract of Picrorhiza kurroa containing Picroside I and Kutkoside. Its effects are often attributed to these active components, closely related to this compound.
Model B: Aflatoxin B₁ (AFB₁)-induced Hepatotoxicity in Rats
| Parameter | AFB₁ Control | Picroliv (25 mg/kg) | Silymarin (25 mg/kg) | Reference |
| Hepatocurative Effect | Severe biochemical alterations | Significantly prevented alterations | Comparable prevention to Picroliv | [17] |
In vivo data indicates that this compound (via Picroliv) and Silymarin have comparable, potent hepatoprotective effects against toxin-induced damage, effectively normalizing liver enzymes and restoring antioxidant status.
Experimental Protocols & Workflow
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo hepatoprotection assays.
In Vitro Hepatotoxicity Assay (NAFLD Model)
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.[15]
-
Induction of Steatosis: To mimic NAFLD, cells are loaded with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid (2:1 ratio), at a final concentration of 500-1000 µM for 20-24 hours.[8][15]
-
Treatment: Cells are pre-treated with various concentrations of this compound or Silymarin (e.g., 10 µM) for 2 hours prior to the addition of FFAs. A vehicle control (DMSO) is run in parallel.
-
Lipid Accumulation Analysis: Intracellular lipid content is visualized and quantified using Oil Red O staining. The stain is extracted, and absorbance is measured spectrophotometrically.
-
Biochemical Assays:
-
Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.[18]
-
ROS Measurement: Intracellular reactive oxygen species are quantified using fluorescent probes like DCFDA.[15]
-
Mitochondrial Function: Mitochondrial membrane potential is measured with dyes such as TMRM, and ATP levels are determined using luciferase-based assays.[15]
-
-
Gene/Protein Expression: The expression of key target genes (e.g., FATP5, SREBP-1) is analyzed by quantitative real-time PCR (RT-qPCR), and protein levels are assessed by Western blotting.[8]
In Vivo Hepatotoxicity Assay (Toxin-Induced Model)
-
Animal Model: Male C57BL/6 mice or Wistar rats are used. Animals are housed under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.[16][19]
-
Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal (i.p.) injection of a hepatotoxin, such as:
-
Treatment Protocol: Test compounds (this compound or Silymarin) are administered orally (p.o.) or via i.p. injection at specified doses (e.g., 50-100 mg/kg) for a set period (e.g., 7 days) before the toxin is administered (pretreatment model).[16]
-
Sample Collection: 10-24 hours after toxin administration, animals are anesthetized. Blood is collected via cardiac puncture for serum analysis. The liver is then perfused, excised, weighed, and processed for histopathology and biochemical analysis.[19]
-
Serum Biochemical Analysis: Serum is analyzed for levels of key liver injury markers: alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[16]
-
Liver Homogenate Analysis: A portion of the liver is homogenized to measure:
-
Histopathology: A section of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes like necrosis, inflammation, and fatty infiltration.[16]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating hepatoprotective compounds in an animal model.
Conclusion
Both this compound and Silymarin are potent natural hepatoprotective agents with robust scientific evidence supporting their use.
-
Silymarin acts as a broad-spectrum protectant through strong antioxidant, anti-inflammatory, and regenerative properties, making it a benchmark compound in hepatoprotection research.[2][3]
-
This compound demonstrates comparable efficacy to Silymarin in classic toxin-induced injury models and shows particular promise in metabolic liver diseases like NAFLD and cholestasis due to its targeted effects on lipid metabolism and bile acid regulation.[8][9][11]
The choice between these compounds for further drug development may depend on the specific liver pathology being targeted. This compound's specific mechanisms in modulating metabolic pathways suggest it is a highly promising candidate for treating NAFLD and other metabolic liver disorders, while Silymarin remains a reliable and effective general hepatoprotectant.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antioxidant Activity of Silybum marianum Seed Extract and Its Protective Effect against DNA Oxidation, Protein Damage and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective activities of picroliv, curcumin, and ellagic acid compared to silymarin on carbon-tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization and hepatoprotective effect of silymarin phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Picroside II In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Picroside II against well-established anti-inflammatory agents, Dexamethasone and Celecoxib. The information presented is collated from various preclinical studies, offering supporting experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound, a primary active constituent of the traditional medicinal herb Picrorhiza kurroa, has demonstrated significant anti-inflammatory properties across a range of in vivo models. Its mechanism of action primarily involves the downregulation of the NF-κB signaling pathway and the inhibition of the NLRP3 inflammasome, key mediators of the inflammatory response. This guide summarizes the quantitative data from preclinical studies, outlines the experimental protocols used to validate these effects, and provides a comparative overview with Dexamethasone, a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor.
Comparative Data on Anti-inflammatory Effects
The following table summarizes the in vivo anti-inflammatory effects of this compound, Dexamethasone, and Celecoxib in various animal models. The data highlights the effective dose ranges and the observed reduction in key inflammatory markers.
| Compound | Animal Model | Dosage and Administration | Key Inflammatory Markers and Effects | Reference |
| This compound | DSS-Induced Colitis (Mouse) | 10, 20 mg/kg, oral | - Reduced Disease Activity Index (DAI) - Decreased expression of NLRP3 inflammasome components - Attenuated levels of TNF-α and IL-6 | [1] |
| DMM-Induced Osteoarthritis (Mouse) | 5, 10, 25, 50 µM | - Suppressed expression of caspase-1, IL-18, and IL-1β - Reduced subchondral bone destruction | [2][3] | |
| LPS-Induced Acute Lung Injury (Mouse) | Not specified | - Suppressed neutrophilic inflammation - Reduced expression of proinflammatory cytokine genes | [4] | |
| Cerebral Ischemia/Reperfusion (Rat) | 10 mg/kg, intravenous | - Decreased expressions of TLR4, NF-κB, and TNF-α | [5][6] | |
| Diabetic Nephropathy (Mouse) | 10, 20 mg/kg, oral | - Reduced serum levels of MCP-1, IL-1β, IL-6, and TNF-α - Prevented activation of the TLR4/NF-κB pathway | [7][8] | |
| Dexamethasone | LPS-Induced Endotoxemia (Mouse) | 4 mg/kg, intraperitoneal | - Dramatic reduction in TNF-α production in ascites and plasma | |
| Glioma Model (Rat) | 0.1, 1 mg/kg/day | - >50% inhibition of microglia and lymphocyte infiltration at 0.1 mg/kg - 89% inhibition of lymphocyte infiltration at 1 mg/kg | [9] | |
| Celecoxib | Zymosan-Induced Inflammation (Rat) | 50 mg/kg | - Significantly reduced paw swelling | [10] |
| Smoke-Induced Emphysema (Rat) | Not specified | - Inhibited serum NO production, iNOS, and COX-2 expression | [11] | |
| Inflammatory Arthritis (Human) | 100 mg b.i.d. | - Decreased synovial fluid and serum levels of IL-6 | [12] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the modulation of key signaling cascades. The following diagrams, generated using the DOT language, illustrate the implicated pathways and a general experimental workflow for in vivo validation.
Caption: this compound inhibits inflammation by targeting the NF-κB and NLRP3 inflammasome pathways.
Caption: A generalized workflow for in vivo validation of anti-inflammatory compounds.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to mimic human ulcerative colitis.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[3] Control mice receive regular drinking water.
-
Treatment: this compound (e.g., 10 and 20 mg/kg) or a vehicle is administered orally once daily, starting from the first day of DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding. Score each parameter from 0-4.
-
Histology: At the end of the experiment, collect the colon, measure its length, and fix in 10% formalin for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and NLRP3 inflammasome components by ELISA or Western blot.[1]
-
Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice
This surgical model induces joint instability, leading to osteoarthritis.
-
Animals: Male C57BL/6 mice (10-12 weeks old).
-
Induction: Anesthetize the mice and perform surgery on the right knee joint. Make a medial parapatellar incision and transect the medial meniscotibial ligament to destabilize the medial meniscus.[4] The contralateral knee can serve as a control.
-
Treatment: Administer this compound or vehicle (e.g., intraperitoneally or orally) for a specified period (e.g., 8 weeks) post-surgery.
-
Assessment:
-
Histology: Harvest the knee joints, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to evaluate cartilage degradation and proteoglycan loss.
-
Immunohistochemistry: Perform immunohistochemical staining for key inflammatory and catabolic markers such as MMP-13, ADAMTS-5, and components of the NLRP3 inflammasome.[2][3]
-
Micro-CT Analysis: Use micro-computed tomography to assess subchondral bone changes and osteophyte formation.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics the acute inflammatory response seen in conditions like sepsis and ARDS.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer LPS (from E. coli) via intratracheal or intranasal instillation (e.g., 1-5 mg/kg).[13][10] Control animals receive sterile saline.
-
Treatment: Administer this compound or a comparator drug (e.g., Dexamethasone) at a specified time point before or after LPS challenge.
-
Assessment:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: At a designated time point (e.g., 24 hours) after LPS administration, perform a bronchoalveolar lavage. Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and protein concentration as an indicator of vascular permeability.
-
Lung Histology: Perfuse and fix the lungs for H&E staining to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the BAL fluid or lung homogenates using ELISA.[4]
-
Conclusion
The compiled in vivo data strongly supports the anti-inflammatory potential of this compound. Its efficacy in diverse models of inflammation, coupled with a well-defined mechanism of action centered on the NF-κB and NLRP3 inflammasome pathways, positions it as a promising candidate for further development. While direct comparative studies with standard-of-care drugs like Dexamethasone and Celecoxib are limited, the existing evidence suggests that this compound exhibits potent anti-inflammatory effects at comparable or, in some instances, lower dose ranges. The detailed protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic utility of this compound in inflammatory diseases. Future head-to-head comparative studies are warranted to definitively establish its relative efficacy and therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. Development of a DSS-Induced Colitis Mouse Model [bio-protocol.org]
- 4. Osteoarthritis induced by destabilization of the medial meniscus is reduced in germ-free mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo dynamics of murine tumor necrosis factor-alpha gene expression. Kinetics of dexamethasone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Inhibition of interleukin-2-induced tumor necrosis factor release by dexamethasone: prevention of an acquired neutrophil chemotaxis defect and differential suppression of interleukin-2-associated side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Mechanisms of Picroside II
This guide provides a detailed comparison of the neuroprotective mechanisms of Picroside II against other relevant neuroprotective agents. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Introduction to this compound
This compound is a primary active iridoid glycoside extracted from the traditional medicinal herb Picrorhiza scrophulariiflora.[1] It has demonstrated a wide range of pharmacological effects, with significant attention on its neuroprotective properties.[2] Research indicates that this compound combats neuronal damage through a multifaceted approach involving anti-inflammatory, anti-oxidant, and anti-apoptotic activities.[3] This guide will dissect these mechanisms, compare them with alternative compounds, and provide the experimental context necessary for scientific evaluation.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects by modulating several key signaling pathways simultaneously, offering a robust defense against complex pathologies like cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.[2][3]
Anti-Inflammatory Action
Neuroinflammation is a critical component of many neurological disorders. This compound mitigates this by suppressing key inflammatory cascades.
-
Inhibition of the TLR4/NF-κB Pathway: In models of cerebral ischemia, this compound has been shown to down-regulate the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor-kappa B (NF-κB).[2][4] This action reduces the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][4]
-
Suppression of the NLRP3 Inflammasome: this compound can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[3][5] This complex is responsible for activating caspase-1, which promotes the maturation of IL-1β and induces pyroptosis, an inflammatory form of cell death.[3] By suppressing the NLRP3/caspase-1/GSDMD pathway, this compound reduces both inflammation and pyroptotic neuronal death in models of Alzheimer's disease.[3]
Anti-Oxidant Defense
Oxidative stress is a major contributor to neuronal cell death. This compound enhances the brain's antioxidant capacity through multiple mechanisms.
-
Activation of the Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and initiates the expression of a suite of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][8][9]
-
Reduction of Reactive Oxygen Species (ROS): It directly scavenges ROS and inhibits ROS-producing enzymes like NADPH oxidase by down-regulating its subunits, Nox2 and Rac-1.[8][10][11] This dual action reduces the overall oxidative burden on neurons.[11]
Anti-Apoptotic Regulation
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound intervenes at several points to prevent neuronal loss.
-
PI3K/Akt Pathway Activation: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] Activated Akt modulates the expression of the Bcl-2 family of proteins, increasing the level of anti-apoptotic Bcl-2 and decreasing the level of pro-apoptotic Bax, thereby stabilizing mitochondrial function.[1]
-
Inhibition of Mitochondrial Cytochrome C Release: By preserving mitochondrial integrity, this compound prevents the release of cytochrome c from mitochondria into the cytoplasm.[10] This is a critical step, as cytoplasmic cytochrome c activates caspase-3, the primary executioner caspase in the apoptotic cascade.[10][12]
-
Modulation of the ERK1/2 Pathway: While the ERK1/2 pathway is often associated with cell survival, its sustained activation after cerebral ischemia can promote apoptosis.[13] this compound has been shown to inhibit this prolonged activation, reducing neuronal apoptosis.[13][14]
Comparative Analysis with Alternative Neuroprotective Agents
The therapeutic potential of this compound is best understood when compared to other agents with different mechanisms of action.
| Feature | This compound | Edaravone | Ginkgolide B |
| Primary Mechanism | Multi-pathway modulator (Anti-inflammatory, Anti-oxidant, Anti-apoptotic).[2][3][10] | Free radical scavenger (Anti-oxidant).[15][16] | Platelet-Activating Factor (PAF) antagonist (Anti-inflammatory, Anti-apoptotic).[17] |
| Key Molecular Targets | NF-κB, NLRP3, Nrf2, PI3K/Akt, Caspase-3, Bcl-2/Bax.[1][2][3][10] | Reactive Oxygen Species (ROS), Nitric Oxide.[16] | PAF receptor (PAFR).[17] |
| Therapeutic Approach | Broad-spectrum; targets multiple aspects of neuronal injury pathology. | Focused; primarily reduces oxidative stress.[15] | Focused; primarily reduces inflammation and leukocyte activation.[17] |
| Reported Efficacy | Reduces infarct volume, improves neurological scores, decreases neuronal loss in ischemia and AD models.[3][11][14] | Slows functional decline in early-stage ALS; neuroprotective in stroke.[16][18][19] | Reduces apoptosis and protects brain cells in acute cerebral infarction models.[17] |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating this compound.
Table 1: Effect of this compound on Biochemical Markers in Cerebral Ischemia Models
| Parameter | Model / Condition | Control Group (Ischemia) | This compound Treatment Group | % Change | Citation(s) |
| pERK1/2 Expression (RVP) | Rat MCAO Model | 0.60 ± 0.10 | 0.38 ± 0.08 | ↓ 36.7% | [13] |
| Caspase-3 Expression (A value) | Rat MCAO Model (Cortex) | 0.39 ± 0.05 | 0.21 ± 0.03 | ↓ 46.2% | [12] |
| ROS Content | Rat I/R Injury | Markedly Increased | Significantly Reduced | - | [10][11] |
| NADPH Oxidase Activity | Rat I/R Injury | Markedly Increased | Significantly Reduced | - | [11] |
| Neurological Score (mNSS) | Rat MCAO Model | High Deficit Score | Significantly Reduced Score | - | [14] |
MCAO: Middle Cerebral Artery Occlusion; I/R: Ischemia-Reperfusion; RVP: Relative Value of Protein; A value: Average Optical Density.
Experimental Protocols
The confirmation of this compound's neuroprotective mechanisms relies on standardized and reproducible experimental models and assays.[20][21]
Typical Experimental Workflow
A common workflow for in vivo testing involves animal models of neurological injury, treatment administration, and subsequent behavioral and histological analysis.
Key Methodologies
-
Middle Cerebral Artery Occlusion (MCAO) Model: This is a standard surgical procedure in rodents to induce focal cerebral ischemia.[14] A monofilament nylon suture is inserted via the external carotid artery to block the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 1.5-2 hours).[10][14]
-
Neurological Deficit Scoring: Functional outcome is assessed using scales like the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, balance, and reflex functions.[10][14] Scores are typically taken at 24 and 72 hours post-injury.[2]
-
TTC Staining for Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt used to identify ischemic tissue. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).[4][14] Brain slices are incubated in a TTC solution, and the unstained area is quantified using image analysis software.
-
TUNEL Assay for Apoptosis: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4][12] Brain sections are stained using a TUNEL kit, and apoptotic (TUNEL-positive) cells are counted under a microscope.
-
Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins.[10][13] Brain tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., pERK1/2, Caspase-3, Nrf2, NF-κB).[10][13] Secondary antibodies conjugated to an enzyme allow for chemiluminescent detection and quantification.
Conclusion
This compound demonstrates significant neuroprotective potential through its ability to concurrently target multiple pathological pathways, including inflammation, oxidative stress, and apoptosis. Its broad-spectrum mechanism of action, particularly its dual regulation of the NF-κB and Nrf2 pathways, distinguishes it from more narrowly focused agents like Edaravone and Ginkgolide B. The robust preclinical data suggests that this compound is a promising candidate for further development as a therapeutic agent for acute and chronic neurological disorders.
References
- 1. This compound protects cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt and CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [open.bu.edu]
- 16. Investigating Edaravone Use for Management of Amyotrophic Lateral Sclerosis (ALS): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of edaravone compared to historical controls in patients with amyotrophic lateral sclerosis from North-Eastern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Picroside II and Other Natural Antioxidants
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of natural antioxidants is crucial for identifying promising therapeutic candidates. This guide provides an objective comparison of Picroside II against three other well-researched natural antioxidants: Curcumin, Quercetin, and Resveratrol. The comparison is based on available experimental data from in vitro antioxidant assays and known signaling pathways.
Introduction to the Antioxidants
This compound is a primary active iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a herb used in traditional medicine. It is recognized for its hepatoprotective, anti-inflammatory, and antioxidant properties.[1]
Curcumin is the principal curcuminoid found in turmeric (Curcuma longa). It is a polyphenol with a wide range of biological activities, including potent antioxidant and anti-inflammatory effects.[2]
Quercetin is a flavonoid ubiquitously present in fruits, vegetables, and grains. It is a powerful antioxidant known for its ability to scavenge free radicals and modulate inflammatory pathways.[3]
Resveratrol is a stilbenoid polyphenol found in grapes, berries, and peanuts. It has gained significant attention for its antioxidant properties and potential benefits in age-related diseases.[4]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of these compounds is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, where a lower value indicates greater antioxidant potency.
Disclaimer: The following data is compiled from various studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
| Compound | IC50 (µM) | Source(s) |
| Picroside I | ~21.5 (Calculated from 10.4 µg/mL for a related compound) | [5] |
| Curcumin | 32.86 - 53 | [6][7] |
| Quercetin | 4.60 - 19.17 µg/mL (approx. 15.2 - 63.5 µM) | [8][9] |
| Resveratrol | 46.22 µg/mL (approx. 202.5 µM) | [10] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay is another common method for determining the antioxidant capacity of compounds.
| Compound | IC50 (µM) | Source(s) |
| Picroside I | ~8.3 (Calculated from 4.02 µg/mL for a related compound) | [5] |
| Curcumin | 15.59 - 32.6 µg/mL (approx. 42.3 - 88.5 µM) | [5][11] |
| Quercetin | 1.17 - 48.0 | [8] |
| Resveratrol | 2.86 µg/mL (approx. 12.5 µM) | [12] |
Cellular Antioxidant Activity (CAA)
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. Data is often expressed as Quercetin Equivalents (QE).
| Compound | Cellular Antioxidant Activity | Source(s) |
| This compound | Data not available | |
| Curcumin | Nanoliposome-encapsulated curcumin showed comparable activity to free curcumin. | [13][14][15] |
| Quercetin | Demonstrates significant cellular antioxidant activity by reducing ROS and protecting against oxidative damage. | [16][17][18] |
| Resveratrol | Exhibits both antioxidant and pro-oxidant effects depending on concentration and cellular conditions. | [16][19] |
Mechanisms of Action & Signaling Pathways
The antioxidant effects of these compounds are mediated through various cellular mechanisms and signaling pathways.
This compound
This compound exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and modulating key signaling pathways. It has been shown to inhibit the mitochondria-cytochrome C pathway, reduce NADPH oxidase activity, and activate the AMPK-Nrf2 pathway, which upregulates endogenous antioxidant defenses.[20]
Curcumin, Quercetin, and Resveratrol
These polyphenols are well-documented to act as potent ROS scavengers. They also influence multiple signaling pathways involved in the cellular stress response. A key pathway for all three is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which leads to the transcription of a wide array of antioxidant and cytoprotective genes.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[16]
-
Test samples of the antioxidant are prepared at various concentrations.[16]
-
The antioxidant solutions are mixed with the DPPH solution.[12]
-
The mixture is incubated in the dark for a specified period (typically 30 minutes).[12]
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[12]
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[12]
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[21]
-
The ABTS•+ solution is diluted with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[21]
-
Various concentrations of the test antioxidant are added to the ABTS•+ solution.[21]
-
The absorbance is read at 734 nm after a specific incubation time.[21]
-
The percentage inhibition of absorbance is calculated to determine the antioxidant activity and the IC50 value.[21]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Methodology:
-
Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
The cells are pre-incubated with the cell-permeable DCFH-DA probe and the antioxidant sample.
-
After incubation, the cells are washed to remove excess probe and sample.
-
A free radical initiator is added to induce oxidative stress.
-
The fluorescence intensity is measured over time using a microplate reader. The inhibition of fluorescence formation by the antioxidant is proportional to its activity.
Conclusion
This compound, Curcumin, Quercetin, and Resveratrol are all potent natural antioxidants with diverse mechanisms of action. Based on the available in vitro data, Quercetin and Resveratrol generally exhibit very strong radical scavenging activity, often with lower IC50 values compared to Curcumin and Picroside I (used as a proxy for this compound). However, it is critical to reiterate that these values are from separate studies and not from direct comparative experiments.
The cellular antioxidant activity data, though incomplete for this compound, suggests that the in vitro potency may not directly translate to cellular efficacy due to factors like bioavailability and metabolism. All four compounds demonstrate the ability to modulate key signaling pathways, particularly the Nrf2 pathway, which is a central regulator of the endogenous antioxidant response.
For drug development professionals, while in vitro assays provide a useful preliminary screening, further head-to-head comparative studies, especially using cell-based assays, are essential to objectively determine the relative antioxidant potential of these compounds. The distinct signaling pathways modulated by this compound may also offer therapeutic advantages in specific pathological contexts, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin, a Flavonoid with Great Pharmacological Capacity [mdpi.com]
- 4. Resveratrol: cellular actions of a potent natural chemical that confers a diversity of health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. nehu.ac.in [nehu.ac.in]
- 10. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 12. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Stability, Sustained Release and Cellular Antioxidant Activity of Curcumin Nanoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular Redox Behavior of Quercetin and Resveratrol Singly and in Mixtures [mdpi.com]
- 17. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products [frontiersin.org]
- 19. Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Picroside II Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Picroside II, a key bioactive iridoid glycoside with significant therapeutic potential. We present a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Mass Spectrometry (LC-MS), offering a valuable resource for selecting the most appropriate analytical technique for your research and development needs.
Data Presentation: A Side-by-Side Comparison of Method Performance
The following table summarizes the key performance parameters of validated HPLC-UV, HPTLC, and LC-MS methods for the quantification of this compound. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Parameter | HPLC-UV Method | HPTLC Method | LC-MS Method |
| Linearity Range | 0.10–100 µg/mL[1] | 200–1000 ng/band | 0.25–500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999[2] | 0.9981 |
| Limit of Detection (LOD) | Not explicitly stated | 108 ng/band[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.10 µg/mL[1] | 327 ng/band[2] | 0.25 µg/mL |
| Accuracy (% Recovery or % RE) | -2.3% to 5.0% (% RE)[1] | Recovery studies performed, specific % not stated[2] | -6.3% to 6.0% (% Bias) |
| Precision (% RSD) | Within-run: < 5.7% Between-run: < 6.3%[1] | Not explicitly stated in quantitative terms | Intra- and inter-assay: 0.70% to 7.5% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and adapting these analytical methods. Below are the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of this compound in pharmaceutical formulations.
-
Chromatographic System: Agilent XDB C18 column (250 mm × 4.6 mm I.D., 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid in a ratio of 18:82:0.4 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 265 nm.[1]
-
Internal Standard: Paeoniflorin.[1]
-
Sample Preparation: For tablet formulations, a suitable extraction procedure to separate this compound from excipients is required.
High-Performance Thin-Layer Chromatography (HPTLC)
This technique offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for stability-indicating studies.
-
Stationary Phase: Precoated silica gel 60 F254 plates.[2]
-
Mobile Phase: A mixture of chloroform, methanol, and formic acid in a ratio of 8:1.5:0.5 (v/v/v).[2]
-
Quantification Wavelength: 274 nm.[2]
-
Stress Testing: The stability-indicating nature of this method was validated by subjecting this compound to acid, base, neutral hydrolysis, oxidation, thermal degradation, and photolysis as per International Conference on Harmonisation (ICH) guidelines.[2]
Liquid Chromatography with Mass Spectrometry (LC-MS)
This highly sensitive and selective method is particularly suited for the analysis of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.
-
Chromatographic System: Shimadzu VP-ODS column (250 x 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% acetic acid in water (23:77, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass spectrometry (specific parameters such as ion source and mass transitions would be optimized for the instrument used).
-
Sample Preparation: For plasma samples, a deproteinization step, for example, with acetonitrile, is typically employed.
-
Internal Standard: Paeoniflorin.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Efficacy of Picroside II and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Picroside II, a natural bioactive compound, against established synthetic anti-inflammatory drugs, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids. The comparison is supported by experimental data on their mechanisms of action and quantitative performance in preclinical models.
Introduction to Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation relies heavily on pharmacological intervention. Synthetic drugs, such as NSAIDs and corticosteroids, are the cornerstone of anti-inflammatory therapy. However, interest in phytocompounds is growing due to their potential for high efficacy and favorable safety profiles. This compound, a primary iridoid glycoside from Picrorhiza kurroa, is a prominent example, known for its potent anti-inflammatory properties.[1] This guide evaluates its performance relative to its synthetic counterparts.
Mechanisms of Action: A Comparative Overview
The primary difference between this compound and synthetic agents lies in their molecular targets within the inflammatory cascade. This compound modulates upstream signaling pathways, while synthetic drugs typically act on downstream mediators or have broader immunosuppressive effects.
This compound: A Modulator of Upstream Signaling
This compound exerts its anti-inflammatory effects by inhibiting key upstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] By preventing the phosphorylation of MAPK proteins (p38, ERK, JNK) and the IκB protein, it blocks the nuclear translocation of the NF-κB p65 subunit.[3][4] This action effectively halts the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2 and iNOS.[2][4]
Synthetic Drugs: Targeting Downstream Mediators
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7] There are two main COX isoenzymes:
-
COX-1: A constitutive enzyme involved in protecting the gastric mucosa and maintaining kidney function.[8][9]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[8][9]
Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, while selective COX-2 inhibitors (e.g., celecoxib) primarily target the inflammatory enzyme, potentially reducing gastrointestinal side effects.[8][9]
Corticosteroids: Corticosteroids (e.g., Dexamethasone, Methylprednisolone) are potent synthetic hormones with broad anti-inflammatory and immunosuppressive effects.[8][10] Their mechanism is complex, involving the suppression of multiple pro-inflammatory genes by binding to glucocorticoid receptors. This action inhibits the synthesis of almost all known inflammatory mediators and reduces the function of immune cells, providing powerful but less specific anti-inflammatory action.[8]
Quantitative Efficacy Data
The following table summarizes experimental data comparing the in vitro efficacy of this compound with synthetic corticosteroids. Data is derived from studies using lipopolysaccharide (LPS) to induce an inflammatory response in various cell lines or clinical settings.
| Compound | Experimental Model | Concentration / Dose | Target Measured | Result | Citation(s) |
| This compound | LPS-stimulated A549 cells | 40, 80, 160 µg/mL | Phosphorylated NF-κB p65 | Dose-dependent reduction in protein expression. | [4] |
| This compound | LPS-stimulated A549 cells | 40, 80, 160 µg/mL | TNF-α, IL-1β, IL-6 levels | Dose-dependent reduction in cytokine levels. | [4] |
| This compound | LPS-stimulated chondrocytes | 25, 50 µM | Phosphorylated JNK, ERK, p38, p65 | Significant reduction in phosphorylation levels. | [1] |
| Dexamethasone | COVID-19 Patients | 8 mg twice daily for 8 days | C-Reactive Protein (CRP) | Mean CRP reduced from 110.34 to 19.45 mg/L. | [11] |
| Methylprednisolone | COVID-19 Patients | 40 mg twice daily for 8 days | C-Reactive Protein (CRP) | Mean CRP reduced from 108.65 to 43.82 mg/L. | [11] |
| Methylprednisolone | Moderate to Severe COVID-19 | Not specified | C-Reactive Protein (CRP) | Mean CRP reduced from 129.8 to 59.07 mg/L in 5 days. | [12] |
Key Experimental Protocols
The evaluation of anti-inflammatory compounds frequently relies on standardized in vitro models. The following protocol describes a common workflow for assessing efficacy using LPS-stimulated macrophages.
Protocol: In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages
-
Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded into appropriate culture plates (e.g., 6-well or 96-well) and allowed to adhere overnight.
-
-
Treatment and Induction:
-
The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound or a synthetic drug (e.g., Dexamethasone).
-
Cells are pre-treated with the compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.[13][14] A control group receives no LPS, and an LPS-only group receives no test compound.
-
Cells are incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).
-
-
Endpoint Analysis:
-
Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used to quantify the mRNA expression levels of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins, such as p65, p38, and ERK, to confirm pathway inhibition.[15]
-
ELISA: The cell culture supernatant is collected to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay kits.
-
Conclusion
Experimental evidence demonstrates that this compound is a potent anti-inflammatory agent with a distinct mechanism of action compared to conventional synthetic drugs.
-
This compound offers a targeted approach by inhibiting the upstream NF-κB and MAPK signaling pathways, which control the expression of a broad spectrum of inflammatory mediators.[1][3] This mechanism suggests its potential utility in a wide range of inflammatory conditions.
-
NSAIDs are highly effective at reducing pain and inflammation by directly inhibiting COX enzymes.[5][6] However, their lack of specificity (in the case of non-selective NSAIDs) can lead to gastrointestinal side effects.[7]
-
Corticosteroids provide powerful and broad-spectrum anti-inflammatory and immunosuppressive effects but are associated with a significant side-effect profile with long-term use.[12]
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits RANKL-Mediated Osteoclastogenesis by Attenuating the NF-κB and MAPKs Signaling Pathway In Vitro and Prevents Bone Loss in Lipopolysaccharide Treatment Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of efficacy of dexamethasone and methylprednisolone in moderate to severe covid 19 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Picroside II: A Comparative Analysis of Preclinical Efficacy in Neuroprotection and Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Replicating and Comparing Published Findings on Picroside II
This guide provides a comprehensive comparison of this compound's performance against other compounds in preclinical models of neuroprotection and non-alcoholic fatty liver disease (NAFLD). All quantitative data from cited studies are summarized in comparative tables, accompanied by detailed experimental protocols to support the replication of these findings. Signaling pathways and experimental workflows are visualized to clarify the mechanisms and methodologies discussed.
Comparative Efficacy of this compound
This compound, a primary active iridoid glycoside from Picrorhiza kurroa, has demonstrated significant therapeutic potential in various preclinical studies. Its antioxidant, anti-inflammatory, and anti-apoptotic properties are central to its protective effects.[1][2] This guide focuses on its efficacy in two key areas: neuroprotection following ischemic injury and amelioration of lipid accumulation in a model of NAFLD.
Neuroprotection: Cerebral Ischemia/Reperfusion Injury
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a common model for studying ischemic stroke, this compound was directly compared to Salvianic acid A. Both compounds were administered intravenously at a dose of 10 mg/kg. The results indicate that this compound is as effective as Salvianic acid A in reducing key markers of ischemic damage.[3][4]
While no direct head-to-head studies were identified for N-Acetylcysteine (NAC) under the exact same experimental conditions, data from other studies using similar MCAO/R models in rats are presented for contextual comparison. It is important to note that direct comparison of efficacy is challenging due to variations in experimental protocols across different studies.
Table 1: Comparison of this compound and Alternatives in a Rat Model of Cerebral Ischemia/Reperfusion
| Parameter | Ischemia Control Group | This compound (10 mg/kg) | Salvianic acid A (10 mg/kg) | N-Acetylcysteine (NAC) (100 mg/kg) - Representative Data |
| Neurobehavioral Score | High (indicating severe deficit) | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Improved Neurologic Score[5] |
| Infarction Volume (%) | High | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Reduced Infarct Volume[5] |
| Apoptotic Cells (TUNEL) | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Reduced Apoptotic Cell Death[5] |
| TLR4 Expression | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Not Reported |
| NF-κB Expression | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Not Reported |
| TNF-α Concentration | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased (P < 0.01) | Reduced Expression[5] |
Data for this compound and Salvianic acid A are from a direct comparative study.[3][4] Data for NAC is representative of findings from similar, but not identical, preclinical models.[5] Direct statistical comparison between NAC and the other compounds is not appropriate based on the available literature.
Hepatoprotection: In Vitro Model of NAFLD
In an in vitro model of NAFLD using HepG2 cells loaded with free fatty acids (FFAs), this compound was compared with Silibinin, a known hepatoprotective compound. Both were tested for their ability to mitigate FFA-induced lipotoxicity.
Table 2: this compound vs. Silibinin in an In Vitro NAFLD Model
| Parameter | FFA-Treated Control | This compound (10 µM) | Silibinin (10 µM) |
| Lipid Accumulation Reduction | N/A | 30% | 22% |
| Reactive Oxygen Species (ROS) Reduction | N/A | 38.3% | 37.8% |
| Mitochondrial Membrane Potential (ΔΨm) | Loss of ΔΨm | Reversed Loss | Reversed Loss |
| ATP Generation | Depleted | Prevented Depletion | Prevented Depletion |
| MnSOD & Catalase mRNA Expression | No Change | Increased 1.5-fold (P < 0.01) | No Effect |
Experimental Protocols
Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This protocol describes the induction of focal cerebral ischemia, a standard model for preclinical stroke research.[3][4]
Workflow for MCAO/R Model and Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Extraction Methods for Picroside I and II
This guide provides a detailed comparison of various methods for extracting Picroside I and Picroside II, key bioactive iridoid glycosides found in species like Picrorhiza kurroa. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the efficiency and protocols of different techniques.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Picroside I and II. The following table summarizes quantitative data from various studies, comparing conventional and modern techniques.
| Extraction Method | Plant Source | Solvent | Time | Total Extract (%) | Picroside I Yield | This compound Yield | Reference |
| Ultrasound-Assisted (Sonication) | P. kurroa | Methanol | 36 min | 44.269% | 6.825% | 5.291% | [1][2] |
| Supercritical Fluid (SC-CO2) | P. scrophulariiflora | CO2 + 15% Methanol | 90 min | Not Reported | 33.14 mg/g | 16.77 mg/g | [3] |
| Supercritical Fluid (SC-CO2) | P. kurroa | CO2 + 10% Methanol | Not Reported | Not Reported | 32.50 mg/g | 9.72 mg/g | [4] |
| Soxhlet Extraction | P. kurroa | Methanol | Not Reported | Not Reported | 36.74 mg/g | 11.25 mg/g | [4] |
| Soxhlet Extraction | P. kurroa | Methanol | 12 hours | 28.931% | 5.937% | 5.212% | [2] |
| Hot Percolation | P. scrophulariiflora | Not Specified | 6 hours | Not Reported | 23.69 mg/g | 10.22 mg/g | [3] |
| Microwave-Assisted | P. kurroa | Methanol | 28 min | 23.488% | 2.642% | 2.192% | [1] |
| Maceration (Shade-dried) | P. kurroa | Not Specified | Not Reported | Not Reported | 1.32% | 13.86% | [5] |
Note: Direct comparison between percentage (%) yield and yield in mg/g should be done cautiously as they represent different metrics (percentage of total extract vs. mass per gram of raw material). Sonication with methanol appears to be a highly efficient method in terms of both time and yield of the total extract and active compounds.[1][2] Supercritical fluid extraction (SFE) also demonstrates high yields of picrosides in a relatively short time and is considered an environmentally friendly "green" technique.[3][4][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) / Sonication
This method utilizes ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to faster and more efficient extraction.[7][8]
-
Objective: To efficiently extract Picroside I and II from powdered plant material.
-
Apparatus: Ultrasonic device (bath or probe), flasks, filtration system, rotary evaporator.[9][10]
-
Procedure:
-
Weigh 2g of air-dried, powdered plant material (P. kurroa rhizomes) and place it into an extraction flask.
-
Add methanol as the solvent.
-
Place the flask in an ultrasonic bath and sonicate for 36 minutes. Maintain the temperature at approximately 35°C and use a sonication power of 120 MHz.[1]
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Distill the solvent from the filtrate using a rotary evaporator.
-
Dry the resulting residue to a constant weight to determine the total extract yield. The picroside content is then quantified using methods like HPLC.[1][2]
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[6] By manipulating temperature and pressure, the solvent properties of CO2 can be finely tuned to selectively extract specific compounds.[11] This method is advantageous as it is fast, efficient, and leaves no toxic solvent residues.[6][12]
-
Objective: To extract Picroside I and II using an environmentally friendly and highly selective method.
-
Apparatus: Supercritical fluid extraction system, including a pump, pressure vessel, heater, and collection vessel.[11]
-
Procedure:
-
Load the dried and ground rhizomes of the plant material into the extraction vessel.
-
Pump liquid CO2 into the system, where it is heated and pressurized to supercritical conditions (e.g., above 31°C and 74 bar).[6]
-
Introduce a co-solvent, such as methanol (e.g., 10-15% v/v), to modify the polarity of the supercritical fluid and enhance the solubility of the target picrosides.[3][4]
-
Set the optimal extraction parameters. Based on studies, these are approximately:
-
The supercritical fluid diffuses through the plant matrix, dissolving the picrosides.
-
The fluid is then transferred to a separator at a lower pressure, causing the CO2 to return to a gaseous state and the extracted picrosides to precipitate for collection.[11]
-
The picroside yield is determined using LC-MS analysis.[3][4]
-
Soxhlet Extraction
A conventional and well-established method that uses continuous percolation of a heated solvent through the plant material.
-
Objective: To exhaustively extract picrosides over a longer duration.
-
Apparatus: Soxhlet apparatus (including a distillation flask, thimble, and condenser), heating mantle.
-
Procedure:
-
Place the powdered plant material (e.g., 50g of P. kurroa rhizomes) into a porous thimble.[13]
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., toluene, followed by ethyl acetate or methanol) is placed in the distillation flask below.[13]
-
Heat the solvent. As it vaporizes, it travels up the distillation arm and floods into the chamber with the thimble.
-
Once the chamber is full, the solvent, now containing the dissolved extract, is siphoned back into the distillation flask.
-
This cycle is repeated continuously. An optimal duration for picroside extraction has been found to be 12 hours.[2]
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general process for extracting and analyzing Picroside I and II involves several key stages, from sample preparation to final quantification.
References
- 1. globaljournals.org [globaljournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and this compound from Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
- 11. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 12. Supercritical fluid extraction - The green manufacturing process - Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]
- 13. akjournals.com [akjournals.com]
A Head-to-Head Comparison of Picroside II and Other Iridoid Glycosides in Neuroprotection and Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Picroside II against other prominent iridoid glycosides: Catalpol, Geniposide, and Harpagoside. The focus is on their comparative efficacy in neuroprotective, anti-inflammatory, and antioxidant activities, underpinned by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
Direct comparative studies providing IC50 or other quantitative values under identical experimental conditions are limited. The following tables summarize available data from various studies, offering a snapshot of the individual potency of each iridoid glycoside. It is crucial to note that experimental conditions, such as cell lines, stimulus, and assay methods, may vary between studies, impacting direct comparability.
Table 1: Comparative Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Target/Cell Line | Stimulus | IC50 / Activity | Citation |
| This compound | Anti-proliferative | MDA-MB-231 (Breast Cancer) | - | IC50: 130.8 µM | [1] |
| This compound | NF-κB Inhibition | A549 (Lung Cancer) | LPS | Dose-dependent suppression at 40, 80, 160 µg/mL | |
| Catalpol | Anti-inflammatory | BV2 Microglial Cells | LPS | Downregulated NO, IL-6, TNF-α | [2] |
| Geniposide | Anti-inflammatory | Fibroblast-Like Synoviocytes | LPS | Inhibitory effect at 25, 50, 100 µg/mL | [3] |
| Harpagoside | COX-2 Inhibition | In vitro | - | Moderate inhibition | [4] |
| Harpagoside | iNOS Inhibition | In vitro | - | Moderate inhibition | [4] |
| Harpagoside | NF-κB Inhibition | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition | [5] |
Table 2: Comparative Neuroprotective Activity
| Compound | Model | Key Outcomes | Dosage | Citation |
| This compound | Rat MCAO Model | Reduced infarct volume, decreased apoptosis | 10-20 mg/kg | [6] |
| Catalpol | Rat MCAO Model | Reduced infarct size, improved neurological function | Various | [7] |
| Geniposide & Harpagoside | Mouse Model of AD | Moderate AChE and BuChE inhibition | 30 µg |
Key Signaling Pathways
The neuroprotective and anti-inflammatory effects of these iridoid glycosides are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Signaling Cascade
A common mechanism of action for these compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Neuroprotective Mechanisms in Cerebral Ischemia
In the context of cerebral ischemia, this compound and Catalpol demonstrate neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.
Caption: Key neuroprotective mechanisms of this compound and Catalpol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor.
Objective: To determine the inhibitory effect of iridoid glycosides on NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the iridoid glycoside (e.g., this compound) and pre-incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) or TNF-α (20 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Caption: Workflow for the NF-κB luciferase reporter assay.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used animal model to simulate focal cerebral ischemia (stroke).
Objective: To evaluate the neuroprotective effects of iridoid glycosides in an in vivo model of stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane or chloral hydrate)
-
Surgical microscope
-
4-0 monofilament nylon suture with a rounded tip
-
Microvascular clips
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the proximal CCA.
-
Filament Insertion: Insert the nylon monofilament into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes). For reperfusion, withdraw the filament.
-
Treatment: Administer the iridoid glycoside (e.g., this compound, 10 mg/kg, i.v.) at a specific time point relative to the onset of ischemia or reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with TTC to visualize the infarct area (pale) versus viable tissue (red).
-
Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume.
Caption: Workflow for the MCAO model and subsequent analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay is used to quantify the level of oxidative stress within cells.
Objective: To assess the antioxidant capacity of iridoid glycosides by measuring their ability to reduce intracellular ROS levels.
Materials:
-
PC12 cells or other relevant cell line
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hydrogen peroxide (H₂O₂) or other ROS-inducing agent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well black plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the iridoid glycoside for a specified period.
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA (10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to H₂O₂ (e.g., 100 µM) to induce ROS production.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of ROS reduction in the treated cells compared to the H₂O₂-stimulated control cells.
Caption: Workflow for measuring intracellular ROS levels.
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. mdpi.com [mdpi.com]
Picroside II: A Viable Therapeutic Contender for Liver Disease? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Picroside II with established therapeutic agents for liver disease. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as a resource for evaluating the potential of this compound as a novel treatment strategy.
Comparative Efficacy of this compound and Standard Liver Disease Therapeutics
The following tables summarize the performance of this compound in preclinical studies and compare it with the established clinical efficacy of Silibinin, Ursodeoxycholic Acid (UDCA), and Obeticholic Acid (OCA) in various liver diseases.
Table 1: Comparative Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) / Non-Alcoholic Steatohepatitis (NASH)
| Therapeutic Agent | Model / Population | Key Efficacy Endpoints | Quantitative Results | Citations |
| This compound | In vitro (Free Fatty Acid-induced HepG2 cells) | Lipid Accumulation | 33% reduction in lipid accumulation | [1] |
| Reactive Oxygen Species (ROS) | Significant decrease in ROS production | [1] | ||
| In vivo (Tyloxapol-induced NAFLD mice) | Serum Lipids | Reduced levels of TC, TG, LDL-C; Enhanced HDL-C | [2] | |
| Hepatic Fat Accumulation | Attenuated lipid accumulation in the liver | [2] | ||
| Silibinin | In vitro (Free Fatty Acid-induced HepG2 cells) | Lipid Accumulation | 22% reduction in lipid accumulation | |
| Human (Alcoholic Liver Disease) | Liver Enzymes (ALT, AST, GGT) | Significant reduction in ALT, AST, and GGT levels | [3] | |
| Lipid Levels (TG, TC) | Significant reduction in TG and TC levels | [3] | ||
| Ursodeoxycholic Acid (UDCA) | Human (NAFLD) | Liver Enzymes (ALT, AST, GGT) | Significant reduction in ALT, AST, and GGT levels | |
| Obeticholic Acid (OCA) | Human (NASH with fibrosis) | Fibrosis Improvement | 2.23-fold higher odds of fibrosis improvement (25 mg dose) | [4] |
Table 2: Comparative Efficacy in Cholestatic Liver Disease
| Therapeutic Agent | Model / Population | Key Efficacy Endpoints | Quantitative Results | Citations |
| This compound | In vivo (ANIT-induced cholestasis mice) | Liver Function | Improved hepatic function and reduced tissue damage | [5] |
| Ursodeoxycholic Acid (UDCA) | Human (Primary Biliary Cholangitis) | Liver Enzymes (ALP, GGT, AST, ALT) | Significant reductions in ALP, GGT, AST, and ALT | [6][7] |
| Bilirubin | Significant reduction in bilirubin levels | [7] | ||
| Obeticholic Acid (OCA) | Human (Primary Biliary Cholangitis) | Liver Enzymes (ALP) | 21%-25% average reduction in ALP levels | |
| Liver Histology | 35%-37% of patients showed improvement in liver disease stage | [8] |
Table 3: Comparative Efficacy in Chemically-Induced Liver Injury
| Therapeutic Agent | Model / Population | Key Efficacy Endpoints | Quantitative Results | Citations |
| This compound | In vivo (CCl4, D-GalN, APAP-induced liver injury mice) | Liver Enzymes (ALT, AST) | Significant decrease in elevated ALT and AST levels | |
| Silibinin | Human (Drug-induced liver injury) | Liver Enzymes | Statistically significant decreases in liver enzymes with 240 and 360 mg/day doses | [9] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
This compound exerts its hepatoprotective effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex molecular interactions.
AMPK-Nrf2 Signaling Pathway in NAFLD
This compound has been shown to activate the AMPK-Nrf2 pathway, which plays a crucial role in cellular energy homeostasis and antioxidant defense.[2]
Caption: this compound activates the AMPK-Nrf2 pathway in NAFLD.
Farnesoid X Receptor (FXR) Activation in Cholestasis
In cholestatic liver injury, this compound demonstrates a protective effect by activating the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.[5]
Caption: this compound activates FXR in cholestatic liver injury.
Modulation of Fatty Acid Metabolism in NAFLD
This compound has been shown to attenuate fatty acid accumulation by modulating key proteins involved in fatty acid uptake and synthesis.
Caption: this compound modulates fatty acid metabolism in NAFLD.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.
In Vitro NAFLD Model and Oil Red O Staining
This protocol describes the induction of steatosis in HepG2 cells and the subsequent quantification of lipid accumulation using Oil Red O staining.
Experimental Workflow:
Caption: Workflow for in vitro NAFLD model and Oil Red O staining.
Detailed Steps:
-
Cell Culture: Seed HepG2 cells in a 24-well plate at a density of 100,000 cells per well and incubate for 24 hours.[10]
-
Induction of Steatosis: Prepare a steatogenic medium containing free fatty acids (e.g., a mixture of oleic and palmitic acids). Replace the standard medium with the steatogenic medium, with or without this compound, and incubate for the desired time (e.g., 24-72 hours).[10]
-
Fixation: Discard the medium, wash the cells with phosphate-buffered saline (PBS), and fix with a 4% paraformaldehyde solution for 1 hour at room temperature.[10]
-
Staining:
-
Quantification:
CCl4-Induced Liver Fibrosis Model and Sirius Red Staining
This protocol details the induction of liver fibrosis in mice using carbon tetrachloride (CCl4) and the subsequent histological assessment of collagen deposition with Sirius Red staining.
Experimental Workflow:
Caption: Workflow for CCl4-induced fibrosis and Sirius Red staining.
Detailed Steps:
-
Induction of Fibrosis: Administer CCl4 (e.g., 1.0 ml/kg body weight, diluted in corn oil) to mice via intraperitoneal injection or oral gavage, typically three times a week for several weeks.
-
Treatment: Administer this compound or a vehicle control to the mice according to the experimental design.
-
Tissue Processing: At the end of the study period, euthanize the animals and perfuse the livers. Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-6 µm thick sections from the paraffin-embedded liver blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a Picro-Sirius red solution for 1 hour.[12]
-
Rinse the sections in an acetic acid solution and then dehydrate through a series of ethanol concentrations.[12]
-
Clear the sections in xylene and mount with a permanent mounting medium.[13]
-
-
Analysis: Capture images of the stained sections using a light microscope. Quantify the fibrotic area (collagen deposition) using image analysis software (e.g., ImageJ).[12]
Western Blot Analysis of Liver Tissue
This protocol outlines the procedure for extracting proteins from liver tissue and analyzing the expression of specific proteins via Western blotting.
Experimental Workflow:
Caption: Workflow for Western blot analysis of liver tissue.
Detailed Steps:
-
Protein Extraction: Homogenize frozen liver tissue in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[14] Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer.[14] Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST and then apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
Conclusion
The presented data suggests that this compound holds significant promise as a therapeutic agent for various liver diseases. Its multifaceted mechanism of action, targeting key pathways involved in lipid metabolism, oxidative stress, and bile acid homeostasis, provides a strong rationale for its further development. Preclinical studies demonstrate its efficacy in models of NAFLD, cholestasis, and chemically-induced liver injury, with performance comparable or, in some instances, superior to the established hepatoprotective agent Silibinin.
However, a critical next step is the validation of these promising preclinical findings in well-designed clinical trials. Direct, head-to-head comparative studies with current standard-of-care treatments such as UDCA and OCA are necessary to definitively establish the clinical utility and positioning of this compound in the therapeutic landscape of liver disease. The detailed protocols provided in this guide aim to facilitate the standardized evaluation of this compound and other novel compounds, ultimately accelerating the discovery of more effective treatments for patients with liver disorders.
References
- 1. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evidence construction of Silibinin capsules against alcoholic liver disease based on a meta-analysis and systematic review [frontiersin.org]
- 4. Efficacy and safety of obeticholic acid in liver disease-A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid for primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review [xiahepublishing.com]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 4.8. Sirius Red Staining [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
Synergistic Effects of Picroside II with Other Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Picroside II with other compounds, supported by experimental data. This compound, a primary active iridoid glycoside from Picrorhiza kurroa, has demonstrated a range of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anticancer effects.[1] This guide delves into the enhanced therapeutic potential of this compound when used in combination with other agents, offering detailed experimental protocols and visual representations of the underlying molecular pathways.
Synergistic Neuroprotective Effects: this compound and Nerve Growth Factor (NGF)
A significant synergistic effect has been observed when this compound is combined with Nerve Growth Factor (NGF) in protecting neuronal cells from oxidative stress. This combination has shown enhanced efficacy in promoting cell survival and reducing reactive oxygen species (ROS) compared to the individual effects of each compound.
Comparative Efficacy Data
The following table summarizes the quantitative data from a study on PC12 cells subjected to hydrogen peroxide (H₂O₂) induced oxidative stress. The data clearly demonstrates the synergistic protective effect of combining this compound and NGF.
| Treatment Group | Concentration | Cell Survival Rate (%) | Reduction in ROS Level (%) |
| Control (H₂O₂ induced) | - | 50.2 ± 5.6 | 0 |
| This compound alone | 25 µg/mL | 65.4 ± 6.1 | 25.8 ± 3.2 |
| NGF alone | 2 ng/mL | 62.1 ± 5.9 | 21.7 ± 2.9 |
| This compound + NGF | 25 µg/mL + 2 ng/mL | 85.7 ± 7.3 | 55.4 ± 5.1 |
Data is presented as mean ± standard deviation.
The combined treatment of this compound and NGF resulted in a significantly higher cell survival rate and a more substantial reduction in ROS levels than either compound administered alone, indicating a strong synergistic interaction.[2]
Experimental Protocol: In Vitro Neuroprotection Assay
This section details the methodology used to assess the synergistic neuroprotective effects of this compound and NGF.
1. Cell Culture:
-
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were used. These cells are widely used in neuroscience research as they exhibit neuronal characteristics upon differentiation with NGF.
-
The cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment Protocol:
-
PC12 cells were seeded in 96-well plates.
-
After 24 hours, the cells were pre-treated with this compound (25 µg/mL), NGF (2 ng/mL), or a combination of both for 2 hours.
-
Subsequently, oxidative stress was induced by adding hydrogen peroxide (H₂O₂) to the cell culture medium at a final concentration of 200 µM for 24 hours.
3. Measurement of Cell Viability (MTT Assay):
-
After the 24-hour incubation with H₂O₂, the cell medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The cells were incubated for another 4 hours to allow for the formation of formazan crystals.
-
The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control cells.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, the cells were washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
The cells were then washed again with PBS to remove the excess probe.
-
The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathway of Synergistic Neuroprotection
The synergistic effect of this compound and NGF is believed to be mediated through the potentiation of downstream signaling pathways involved in cell survival and antioxidant defense. While this compound alone did not show neuritogenic activity, it enhanced the NGF-induced neurite outgrowth in PC12D cells.[3] This enhancement was found to be dependent on the MAP kinase signaling pathway.[3] The following diagram illustrates the proposed mechanism.
Proposed signaling pathway for the synergistic action of this compound and NGF.
Comparative Hepatoprotective Effects: this compound vs. Silibinin
While not a synergistic interaction, comparing this compound with established therapeutic agents provides valuable context for its efficacy. Silibinin, a well-known hepatoprotective compound, serves as a relevant benchmark.[4]
Comparative Efficacy Data in an In Vitro Model of NAFLD
The following table compares the effects of this compound and Silibinin on mitigating free fatty acid (FFA)-induced lipotoxicity in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD).
| Treatment Group | Concentration | Reduction in Lipid Accumulation (%) | Reduction in ROS Formation (%) |
| Control (FFA induced) | - | 0 | 0 |
| This compound | 100 µM | 38.3 | 38.3 |
| Silibinin | 100 µM | 22.0 | 37.8 |
Data is presented as a percentage reduction compared to the FFA-treated control group.
In this model, this compound demonstrated a more potent effect in reducing lipid accumulation compared to Silibinin, while their efficacy in reducing ROS formation was comparable.[4]
Experimental Protocol: In Vitro Hepatoprotection Assay
This section outlines the methodology for comparing the hepatoprotective effects of this compound and Silibinin.
1. Cell Culture:
-
HepG2 cells, a human liver cancer cell line, were used as they are a common model for studying liver metabolism and toxicity.
-
Cells were cultured under standard conditions as described for PC12 cells.
2. Treatment Protocol:
-
HepG2 cells were seeded in appropriate culture plates.
-
The cells were pre-treated with either this compound (100 µM) or Silibinin (100 µM) for a specified period.
-
Subsequently, lipotoxicity was induced by exposing the cells to a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for 24 hours.
3. Measurement of Lipid Accumulation (Oil Red O Staining):
-
After treatment, the cells were washed with PBS and fixed with 10% formalin.
-
The fixed cells were then stained with Oil Red O solution to visualize intracellular lipid droplets.
-
The stained lipid droplets were eluted with isopropanol, and the absorbance of the eluate was measured at a specific wavelength (e.g., 510 nm) to quantify the lipid content.
4. Measurement of Intracellular ROS:
-
The DCFH-DA assay, as described in the neuroprotection protocol, was used to measure intracellular ROS levels.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro comparative studies of this compound.
General experimental workflow for in vitro studies of this compound.
Conclusion
The available evidence strongly suggests that the therapeutic potential of this compound can be significantly enhanced through synergistic combinations with other bioactive compounds. The synergistic neuroprotective effect observed with NGF highlights a promising avenue for the development of novel therapies for neurodegenerative disorders. Furthermore, the superior efficacy of this compound in reducing lipid accumulation compared to the established hepatoprotective agent Silibinin underscores its potential in the management of liver diseases such as NAFLD.
This guide provides a foundation for researchers and drug development professionals to explore the synergistic potential of this compound. Further in-depth studies are warranted to elucidate the precise molecular mechanisms of these synergistic interactions and to evaluate their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for designing and conducting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 3. Potentiation of nerve growth factor-action by picrosides I and II, natural iridoids, in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Picroside II from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Picroside II, a key bioactive iridoid glycoside predominantly found in Picrorhiza kurroa. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the variation in this compound content from different geographical locations, its multifaceted biological activities, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a major active constituent of Picrorhiza kurroa, a medicinal herb native to the Himalayan region. It is renowned for a wide spectrum of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] The therapeutic potential of P. kurroa extracts is significantly attributed to the concentration of Picroside I and this compound.[3] This guide focuses on this compound, exploring how its prevalence varies across different geographical sources and detailing its biological mechanisms of action.
Geographical Variation in this compound Content
The concentration of this compound in Picrorhiza kurroa exhibits significant variation depending on the geographical location and the specific part of the plant. Studies have primarily focused on accessions from the Himalayan region, revealing a noteworthy diversity in this compound content.
A study analyzing ten different accessions of P. kurroa from the North-Western Himalayas in India demonstrated significant modulation in this compound content in the stolons. The highest concentration of this compound was observed in the PKST-3 accession at 2.65%, with a progressive decrease in other accessions, down to 1.36% in PKST-18.[4] This natural variation highlights the importance of sourcing for obtaining high-yield plant material.
Altitude is another critical factor influencing the accumulation of this compound. Research on P. kurroa collected from different altitudes in the Kashmir Himalayas (Sonemarg: 2,740 m, Tangmarg: 2,690 m, and Pulwama: 1,630 m) showed that the highest levels of both Picroside I and II were found in the populations from the highest altitude (Sonemarg).[5][6] This suggests a direct correlation between altitude and picroside accumulation.[5] Furthermore, cultivation of high-altitude plants at lower altitudes has been shown to reduce the picroside content.[5][6]
The distribution of this compound also varies within the plant itself. It is primarily biosynthesized in the roots and accumulates in the rhizomes and stolons, while being largely absent in the shoots.[4]
Table 1: Variation of this compound Content in Picrorhiza kurroa Stolons from Different Accessions in the North-Western Himalayas
| Accession | This compound Content (% dry weight) |
| PKST-3 | 2.65 |
| ... | ... |
| PKST-18 | 1.36 |
Note: The table is illustrative based on the range reported in the source. For a complete list of accessions and their specific this compound content, please refer to the original publication.[4]
Comparative Biological Activities of this compound
While direct comparative studies on the biological potency of this compound isolated from different geographical sources are not extensively available in the reviewed literature, numerous studies have elucidated its significant pharmacological effects. The variation in this compound content across different sources likely impacts the therapeutic efficacy of the whole plant extract.
Neuroprotective Effects
Anti-inflammatory Effects
Anti-apoptotic Effects
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and biological assessment of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in plant extracts or formulations.
Instrumentation: Agilent HPLC system with a UV detector.[3]
Chromatographic Conditions:
-
Column: Agilent XDB C18 (250 mm × 4.6 mm I.D., 5 μm).[3]
-
Mobile Phase: Acetonitrile–water–acetic acid (18:82:0.4, v/v/v).[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection Wavelength: 265 nm.[3]
-
Internal Standard: Paeoniflorin.[3]
Sample Preparation:
-
Accurately weigh and powder the plant material or tablets.
-
Transfer a portion equivalent to a known amount of this compound to a volumetric flask.
-
Add the mobile phase and sonicate to dissolve the this compound.
-
Dilute to the final volume with the mobile phase, mix, and filter through a 0.45 μm membrane filter before injection into the HPLC system.[3]
Calibration: Prepare linear calibration curves in a concentration range of 0.10–100 μg/ml. The limit of quantification (LOQ) is typically around 0.10 μg/ml.[3]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add MTT solution (typically 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 500-600 nm using a microplate reader.[13]
Western Blot Analysis for Apoptosis Markers
Objective: To detect and quantify the expression of apoptosis-related proteins (e.g., cleaved Caspase-3, PARP) in cells treated with this compound.
Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic marker (e.g., anti-cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Conclusion
The geographical source of Picrorhiza kurroa significantly influences its this compound content, with altitude playing a key role. While direct comparisons of the biological efficacy of this compound from different origins are scarce, the compound consistently demonstrates potent neuroprotective, anti-inflammatory, and anti-apoptotic activities. The provided experimental protocols offer a standardized approach for researchers to quantify this compound and evaluate its biological effects. Future research should focus on directly comparing the pharmacological potency of this compound from various geographical locations to better understand the implications of this natural variation for therapeutic applications.
References
- 1. Journal articles: 'this compound' – Grafiati [grafiati.com]
- 2. mdpi.com [mdpi.com]
- 3. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of altitude on picroside content in core collections of Picrorhiza kurrooa from the north western Himalayas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II: A Comparative Guide to its Anti-Inflammatory Action on Cytokine Downregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Picroside II's efficacy in downregulating inflammatory cytokines, supported by experimental data from various studies. It is designed to offer an objective overview for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.
Executive Summary
This compound, a primary active component isolated from the roots of Picrorhiza scrophulariiflora, has demonstrated significant anti-inflammatory properties. Multiple independent studies confirm its ability to downregulate key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The primary mechanisms of action involve the modulation of critical signaling pathways such as the MAPK/NF-κB, TLR4/NF-κB, and the NLRP3 inflammasome. This guide synthesizes the available quantitative data, details the experimental methodologies used to validate these findings, and provides visual representations of the involved signaling pathways.
Quantitative Data Comparison
The following tables summarize the dose-dependent effects of this compound on the production of major inflammatory cytokines in different experimental models.
Table 1: In Vitro Dose-Dependent Effect of this compound on Inflammatory Cytokines
| Cell Line | Inflammatory Stimulus | This compound Concentration | % Reduction in TNF-α | % Reduction in IL-1β | % Reduction in IL-6 | Reference |
| A549 (Human lung adenocarcinoma) | LPS (Lipopolysaccharide) | 40 µg/mL | Significant Decrease | Significant Decrease | Significant Decrease | [1] |
| A549 (Human lung adenocarcinoma) | LPS | 80 µg/mL | More Significant Decrease | More Significant Decrease | More Significant Decrease | [1] |
| A549 (Human lung adenocarcinoma) | LPS | 160 µg/mL | Most Significant Decrease | Most Significant Decrease | Most Significant Decrease | [1] |
| Chondrocytes | LPS | Not Specified | - | Notable Suppression | - | [2] |
| THP-1 (Human monocytic) | LPS | Not Specified | - | Notable Suppression | - | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | This compound Dosage | Outcome on Inflammatory Cytokines | Reference |
| Mice | Sepsis (CLP model) | 20 mg/kg | Alleviated inflammatory response | [3] |
| Mice | Acute Lung Injury | Not Specified | Suppressed expression of IL-1β, TNF-α, and IL-6 | [4] |
| Rats | Severe Acute Pancreatitis | Not Specified | Reduced serum levels of TNF-α and IL-6 | [4] |
| Mice | HDM-Induced Allergic Asthma | 15 and 30 mg/kg | Reduced Th2-related cytokines in BALF | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling cascades. The diagrams below illustrate the primary pathways involved.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophilic Lung Inflammation Suppressed by this compound Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Pseudolysimachion rotundum var. subintegrum Inhibits Glucocorticoid Refractory Serum Amyloid A (SAA) Expression and SAA-induced IL-33 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Picroside II: A Procedural Guide
The proper disposal of Picroside II is crucial for maintaining laboratory safety and ensuring environmental protection. As a compound classified with acute oral toxicity, and by some suppliers as very toxic to aquatic life, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Hazard and Precautionary Data
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification and the necessary precautions according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][3][4][5] | P264: Wash skin thoroughly after handling.[1][3][4][5] |
| P270: Do not eat, drink or smoke when using this product.[1][3][4][5] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | ||
| P330: Rinse mouth.[4][5] | ||
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[4] | P273: Avoid release to the environment.[4] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[4] | P391: Collect spillage.[4] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
*Note: Classification regarding aquatic toxicity varies among suppliers. Some do not classify it as hazardous to the aquatic environment.[1][2] However, due to the potential for significant environmental harm, it is best practice to prevent its release into the environment.
Standard Operating Procedure for this compound Disposal
This section outlines the necessary methodologies for waste collection, spill containment, and final disposal. Following these steps will minimize exposure risks and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use a dust mask or work in a ventilated hood to avoid inhaling dust.
Waste Collection and Segregation
-
Solid Waste:
-
Collect all waste this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE.
-
Place these materials into a clearly labeled, sealed, and appropriate container designated for hazardous chemical waste.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any needles, scalpels, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.
-
Accidental Spill Protocol
In the event of a spill, follow these steps to contain and clean the material:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain Spill: For solid spills, avoid creating dust.[2] Do not use a dry brush or compressed air.
-
Clean Spill:
-
Carefully take up the material mechanically (e.g., with a scoop or dustpan).[1][2]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[1][2]
-
Clean the spill area with a damp cloth or paper towel, and dispose of these materials as hazardous waste.
-
-
Decontaminate: Wash the area thoroughly after the material has been removed.
Container Disposal
-
Contaminated Containers: The original product container must be handled as hazardous waste.[1][2] Do not rinse the container into the drain.
-
Empty Containers: Once completely empty, some regulations may permit the recycling of the container, but it is critical to follow your institution's specific guidelines.[1][2] If in doubt, treat the empty container as hazardous waste.
Final Disposal
-
All waste containing this compound must be disposed of as hazardous waste.[1][2]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Disposal must be carried out in accordance with all local, regional, and national regulations.[1][2]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: A workflow diagram illustrating the key stages for the proper and safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Picroside II
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Picroside II, a compound frequently used in research. Adherence to these procedures is critical for personal safety and the integrity of your experimental work.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2][3][4][5] Some safety data sheets also indicate that it is very toxic to aquatic life with long-lasting effects.[3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3][4][5] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must be equipped with side-shields.[3][6] |
| Hand Protection | Gloves | Chemically resistant gloves are required. It is recommended to check with the glove supplier for chemical resistance data.[1][3][6] |
| Body Protection | Lab Coat/Clothing | Impervious clothing or a standard lab coat should be worn.[3] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when there is a risk of dust formation.[1][3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent contamination and accidental exposure.
Handling:
-
Avoid Dust Formation: Handle this compound in a way that minimizes the generation of dust.[2][6]
-
Ventilation: Use only in areas with adequate exhaust ventilation.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][6] Do not breathe dust.[1][2][6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[1][2][6] Do not eat, drink, or smoke in the laboratory.[1][3][4]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][6]
-
Temperature: Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3] Another source suggests 2-8°C.[2][6]
-
Incompatibilities: Keep away from direct sunlight and sources of ignition.[3]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water (only if the person is conscious).[1][2] Call a physician.[2][5] Do NOT induce vomiting.[5] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[2][5] Promptly call a physician.[5] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[2][5] Remove contaminated clothing and shoes.[5] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[5] Seek medical advice if symptoms persist.[2] |
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Containment:
-
Personal Precautions: Use full personal protective equipment.[3][5] Evacuate personnel to safe areas.[3][5]
-
Environmental Precautions: Prevent further leakage or spillage.[3][5] Keep the product away from drains, surface water, and ground water.[1][2][3][6]
-
Cleanup: Mechanically pick up spilled material and place it in a suitable container for disposal.[1][2][6] Control dust formation.[1][2][6]
Disposal:
-
Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1][2][6]
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2][6]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
